6-Chloro-5-cyanopicolinic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-chloro-5-cyanopyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN2O2/c8-6-4(3-9)1-2-5(10-6)7(11)12/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROPFRDWKBGCDEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C#N)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90700628 | |
| Record name | 6-Chloro-5-cyanopyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90700628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53234-56-3 | |
| Record name | 6-Chloro-5-cyano-2-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53234-56-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-5-cyanopyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90700628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-5-cyanopyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
6-Chloro-5-cyanopicolinic acid CAS 53234-56-3 properties
An In-Depth Technical Guide to 6-Chloro-5-cyanopicolinic Acid (CAS 53234-56-3)
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development and agrochemical synthesis. We will delve into its core properties, reactivity, synthetic utility, and safety protocols, offering field-proven insights into its application.
Core Compound Identity and Physicochemical Properties
This compound, registered under CAS number 53234-56-3, is a substituted pyridine derivative.[1][2][3] Its structure is characterized by a pyridine ring functionalized with a carboxylic acid at the 2-position, a chloro group at the 6-position, and a cyano group at the 5-position.[4] This unique arrangement of electron-withdrawing and functional groups imparts specific reactivity and makes it a valuable intermediate in complex organic synthesis.[4]
The compound is typically a solid at room temperature and is soluble in polar solvents, a common characteristic for carboxylic acids.[4] Purity levels for commercially available this compound are generally 95% or higher.[1][3]
Chemical Structure
Caption: Chemical Structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 53234-56-3 | [1][2][3] |
| Molecular Formula | C₇H₃ClN₂O₂ | [1][2] |
| Molecular Weight | 182.56 g/mol | [1] |
| Boiling Point | 407°C at 760 mmHg | [1][5] |
| Appearance | Solid | [4][6] |
| Purity | Typically ≥95% | [1][3] |
| SMILES | ClC1=C(C=CC(=N1)C(=O)O)C#N | [2] |
| InChI Key | ROPFRDWKBGCDEZ-UHFFFAOYSA-N | [4][6] |
Reactivity and Synthetic Utility
The chemical behavior of this compound is governed by its three primary functional groups: the carboxylic acid, the cyano group, and the chloro-substituted pyridine ring.
-
Carboxylic Acid Group: This group provides the molecule's acidic nature, allowing it to readily participate in acid-base reactions.[4] It is a primary site for derivatization, such as esterification or amide bond formation, which is a cornerstone of drug development for modifying solubility and biological activity.
-
Cyano Group: The nitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. It can also participate in nucleophilic additions, making it a versatile handle for introducing further chemical diversity.[4]
-
Chloro-Substituted Pyridine Ring: The chlorine atom is a leaving group that can be displaced by various nucleophiles in nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide range of functionalities, such as amines, alcohols, or thiols, at the 6-position. The electron-withdrawing nature of the cyano and carboxylic acid groups facilitates these substitution reactions.
This trifunctional nature makes this compound a valuable building block for creating libraries of complex molecules for screening in pharmaceutical and agrochemical research.[4][7]
Conceptual Synthetic Workflow
The following diagram illustrates a conceptual workflow where this compound is used as a starting material for generating diverse chemical entities. This process is fundamental in lead optimization campaigns.
Caption: Synthetic utility of this compound.
Applications in Research and Development
This compound is primarily utilized as a key intermediate in the synthesis of more complex molecules.[7]
-
Pharmaceuticals: The pyridine scaffold is a common motif in many biologically active compounds. This molecule serves as a building block for creating novel therapeutics.[4] The ability to modify the three functional groups allows for fine-tuning of properties like target binding, selectivity, and pharmacokinetic profiles.
-
Agrochemicals: It is also a crucial intermediate in the development of new herbicides and pesticides.[4][7] The specific substitution pattern can be tailored to target biological pathways in weeds or pests.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of this compound is essential. The following information is synthesized from available Safety Data Sheets (SDS).
Table 2: GHS Hazard and Precautionary Statements
| Category | Code | Statement | Source(s) |
| Hazard | H302 | Harmful if swallowed. | [1] |
| H315 | Causes skin irritation. | [1] | |
| H319 | Causes serious eye irritation. | [1] | |
| H335 | May cause respiratory irritation. | [1] | |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [1][8] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [8][9] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][8] |
Handling and Personal Protective Equipment (PPE)
-
Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust.[10]
-
Wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[9]
-
Avoid contact with skin and eyes.[9] Wash hands thoroughly after handling.[11]
First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[9][11]
-
In Case of Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice.[9][11]
-
In Case of Eye Contact: Rinse cautiously and thoroughly with water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9][11]
-
If Swallowed: Rinse mouth with water. Call a poison center or doctor if you feel unwell.[1][11]
Storage
-
Keep the container tightly closed. Recommended storage is in an inert atmosphere at 2-8°C.[12]
Expected Spectral Characteristics
While specific spectral data requires experimental acquisition, the structure of this compound allows for the prediction of key features in common spectroscopic analyses. This serves as a guide for researchers in characterizing this compound.
-
¹H NMR: The pyridine ring has two protons. Due to the substitution pattern, one would expect two signals in the aromatic region (typically δ 7.0-9.0 ppm), likely appearing as doublets or singlets depending on coupling constants. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (often >10 ppm), which may be exchangeable with D₂O.
-
¹³C NMR: One would expect to see seven distinct carbon signals. The carboxylic acid carbonyl carbon will be significantly downfield (>160 ppm). The carbon of the cyano group will appear in the 115-125 ppm range. The five carbons of the pyridine ring will have distinct chemical shifts influenced by the attached substituents.
-
Infrared (IR) Spectroscopy:
-
A very broad absorption band is expected from approximately 2500 to 3300 cm⁻¹ due to the O-H stretching of the carboxylic acid.
-
A sharp, strong absorption around 1700-1725 cm⁻¹ corresponding to the C=O (carbonyl) stretch of the carboxylic acid.
-
A sharp, medium-intensity absorption around 2220-2240 cm⁻¹ for the C≡N (nitrile) stretch.
-
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺). A characteristic isotopic pattern for one chlorine atom ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio) would be a key identifier.
References
- This compound [P95919]. (n.d.). ChemUniverse.
- This compound. (n.d.). MySkinRecipes.
- This compound | 53234-56-3. (n.d.). AccelaChem.
Sources
- 1. 53234-56-3 | this compound - Moldb [moldb.com]
- 2. appchemical.com [appchemical.com]
- 3. chemuniverse.com [chemuniverse.com]
- 4. CAS 53234-56-3: 6-Chloro-5-cyano-2-pyridinecarboxylic acid [cymitquimica.com]
- 5. 53234-56-3,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. This compound [myskinrecipes.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
- 12. 53234-56-3|this compound|BLD Pharm [bldpharm.com]
An In-Depth Technical Guide to 6-Chloro-5-cyanopicolinic Acid: Synthesis, Characterization, and Application
Abstract
6-Chloro-5-cyanopicolinic acid is a highly functionalized heterocyclic compound of significant interest in medicinal and synthetic chemistry. Its unique arrangement of chloro, cyano, and carboxylic acid functional groups on a pyridine core makes it a versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its molecular structure, detailed synthesis protocols, spectroscopic characterization, and its pivotal role as a key intermediate in the development of novel therapeutics, particularly as a precursor to Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors. This document is intended for researchers, chemists, and drug development professionals seeking a deep, practical understanding of this important chemical entity.
Introduction and Core Properties
This compound, systematically named 6-chloro-5-cyano-2-pyridinecarboxylic acid, is a solid organic compound recognized for its utility as a chemical intermediate.[1][2] The strategic placement of its reactive sites—the carboxylic acid for amide bond formation, the chloro group for nucleophilic substitution, and the cyano group for various chemical transformations—offers a rich platform for molecular elaboration.
Its primary application lies in the construction of biologically active molecules. Notably, it serves as a critical starting material in the synthesis of potent and selective inhibitors of IRAK4, a kinase integral to innate immune signaling pathways.[3][4] Dysregulation of these pathways is implicated in a range of inflammatory diseases, autoimmune disorders, and certain cancers, making IRAK4 a high-value therapeutic target.[4]
Key Compound Identifiers
| Property | Value |
| CAS Number | 53234-56-3[2] |
| Molecular Formula | C₇H₃ClN₂O₂[1] |
| Molecular Weight | 182.57 g/mol [2] |
| Synonyms | 6-Chloro-5-cyano-2-pyridinecarboxylic acid[5] |
Molecular Structure and Physicochemical Characteristics
The structure of this compound is defined by a pyridine ring functionalized at three key positions. The carboxylic acid at the C2 position, the cyano group at C5, and the chlorine atom at C6 create a distinct electronic and steric profile that governs its reactivity and utility in synthesis.
Caption: Molecular Structure of this compound.
Physicochemical Data Summary
| Property | Value | Source |
| Appearance | Solid | [5] |
| Purity | ≥95% - 98% | [2][5] |
| Boiling Point | 407°C at 760 mmHg | [1] |
| Storage | 2-8°C, under inert gas | [1] |
Synthesis and Purification Protocol
The synthesis of this compound is typically achieved through the hydrolysis of a precursor such as 2-cyano-3,6-dichloropyridine. This method is advantageous due to the availability of the starting materials and the relatively straightforward reaction conditions. The causality behind this choice is the selective hydrolysis of a nitrile or a trichloromethyl group to a carboxylic acid, which is a well-established transformation in organic synthesis.[6]
Experimental Workflow: Synthesis from 2-Cyano-3,6-dichloropyridine
Caption: General workflow for the synthesis of this compound.
Step-by-Step Laboratory Protocol
-
Reaction Setup : To a solution of 2-cyano-3,6-dichloropyridine in a suitable solvent, add a strong acid catalyst (e.g., concentrated sulfuric acid). The choice of a strong acid is critical for facilitating the hydrolysis of the nitrile group to a carboxylic acid.
-
Hydrolysis : Heat the mixture under reflux for several hours. The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to ensure the complete consumption of the starting material.
-
Workup and Isolation : After cooling to room temperature, the reaction mixture is carefully poured into a beaker of ice-water. This step quenches the reaction and helps to precipitate the product, which is typically a solid. The pH may be adjusted to optimize precipitation.
-
Filtration : The precipitated solid is collected by vacuum filtration and washed with cold water to remove any residual acid and water-soluble impurities.
-
Purification : The crude product is then purified by recrystallization. A common solvent system is an ethanol/water mixture. This step is crucial for achieving the high purity required for subsequent applications, especially in drug synthesis. The self-validating nature of this protocol lies in the distinct physical properties (e.g., melting point) of the purified product, which can be compared against reference values.
-
Drying : The purified crystals are dried under vacuum to remove all traces of solvent, yielding the final this compound as a solid.
Spectroscopic Characterization
To ensure the structural integrity and purity of the synthesized compound, a suite of spectroscopic techniques is employed. Each technique provides a unique piece of the structural puzzle, and together they offer definitive confirmation.
Summary of Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | The spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts and coupling constants will be characteristic of the substitution pattern. (Analogous spectra of similar compounds show signals between 7.5-8.1 ppm).[7][8] |
| ¹³C NMR | The spectrum will display seven distinct carbon signals: four for the pyridine ring carbons, one for the carboxylic acid carbon, one for the cyano carbon, and one for the carbon attached to the chlorine. |
| IR Spectroscopy | Key absorption bands are expected for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), the C≡N stretch of the cyano group (~2230 cm⁻¹), and C-Cl stretching vibrations.[9] |
| Mass Spectrometry | The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (182.57 g/mol ). A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) will be observed.[10] |
Application in Drug Development: A Precursor to IRAK4 Inhibitors
A primary and high-value application of this compound is its use as a key intermediate in synthesizing inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[3]
The Role of IRAK4 in Innate Immunity
IRAK4 is a critical serine/threonine-protein kinase that acts as a master regulator in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[11][12] These pathways are fundamental to the innate immune system's response to pathogens and cellular stress.[13] Upon activation, IRAK4 initiates a signaling cascade involving the recruitment of adaptor proteins like MyD88, phosphorylation of other IRAK family members (like IRAK1), and ultimately leads to the activation of transcription factors such as NF-κB and IRF5.[13][14] This cascade results in the production of pro-inflammatory cytokines.[15]
While essential for immunity, the over-activation of the IRAK4 pathway is linked to various inflammatory and autoimmune diseases, including rheumatoid arthritis and lupus, as well as certain cancers like specific types of lymphoma.[3][4] Therefore, inhibiting IRAK4 kinase activity is a promising therapeutic strategy to modulate these pathological inflammatory responses.[16][17]
Synthetic Utility and Mechanism
This compound is used to construct the core scaffold of many IRAK4 inhibitors. The carboxylic acid group is typically activated and coupled with a suitable amine-containing fragment to form a critical amide bond, a common feature in many kinase inhibitors. The chloro and cyano groups can be further modified or may serve as important binding motifs within the kinase's active site.
Illustrative Signaling Pathway
Caption: Simplified IRAK4 signaling pathway and the point of therapeutic intervention.
Conclusion
This compound is more than a simple chemical reagent; it is an enabling tool for innovation in medicinal chemistry. Its well-defined structure, accessible synthesis, and versatile reactivity make it an invaluable precursor for constructing complex, high-value molecules. Its demonstrated utility in the synthesis of IRAK4 inhibitors highlights its importance in the ongoing quest for novel therapeutics to treat a wide range of debilitating diseases. This guide has provided a foundational, expert-level overview to empower researchers in leveraging the full potential of this versatile chemical building block.
References
- Wikipedia. IRAK4. URL: https://en.wikipedia.org/wiki/IRAK4
- Pauls, E., et al. (2013). IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes. PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3839485/
- Koziczak-Holbro, M., et al. (2007). A critical role for IRAK4 kinase activity in Toll-like receptor–mediated innate immunity. Proceedings of the National Academy of Sciences. URL: https://www.pnas.org/doi/10.1073/pnas.0607826104
- Flannery, S., & Bowie, A. G. (2010). Regulation of innate immune signaling by IRAK proteins. Frontiers in Immunology. URL: https://www.frontiersin.org/articles/10.3389/fimmu.2010.00063/full
- Sino Biological. IRAK4 General Information. URL: https://www.sinobiological.com/resource/irak4-protein
- Wang, Z., et al. (2020). Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs. PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7468165/
- Goldstein, D. M., et al. (2016). Inhibitors of interleukin-1 receptor-associated kinase 4 (IRAK4): a patent review (2012-2015). Expert Opinion on Therapeutic Patents. URL: https://pubmed.ncbi.nlm.nih.gov/26914317/
- ResearchGate. Acylation reaction condition of 6-chloro-5-cyano- picolinic acid with amine. URL: https://www.researchgate.net/figure/Acylation-reaction-condition-of-6-chloro-5-cyano-picolinic-acid-with-amine_fig1_328906951
- Feng, Y., et al. (2024). Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer. Acta Pharmaceutica Sinica B. URL: https://www.researchgate.net/publication/384150943_Emerging_interleukin-1_receptor-associated_kinase_4_IRAK4_inhibitors_or_degraders_as_therapeutic_agents_for_autoimmune_diseases_and_cancer
- MedChemExpress. IRAK Inhibitors. URL: https://www.medchemexpress.com/targets/irak.html
- Cohen, P., et al. (2015). The mechanism of activation of IRAK1 and IRAK4 by interleukin-1 and Toll-like receptor agonists. Biochemical Journal. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4613501/
- MySkinRecipes. This compound. URL: https://www.myskinrecipes.com/shop/th/research/81523-6-chloro-5-cyanopicolinic-acid.html
- Google Patents. CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process. URL: https://patents.google.
- ChemUniverse. This compound. URL: https://www.chemuniverse.com/6-chloro-5-cyanopicolinic-acid-p-95919.html
- ChemicalBook. 6-Chloronicotinic acid(5326-23-8) 1H NMR spectrum. URL: https://www.chemicalbook.com/spectrum/5326-23-8_1HNMR.htm
- BLD Pharm. 6-Chloro-5-cyanopicolinamide. URL: https://www.bldpharm.com/products/1184188-37-1.html
- Parchem. This compound (Cas 34662-29-8). URL: https://www.parchem.com/chemical-supplier-distributor/6-Chloro-5-cyanopicolinic-acid-08346.aspx
- ChemicalBook. 6-chloro-2-picolinic acid methyl ester(6636-55-1) 1H NMR. URL: https://www.chemicalbook.com/spectrum/6636-55-1_1HNMR.htm
- CymitQuimica. This compound. URL: https://www.cymitquimica.com/en/6-chloro-5-cyanopicolinic-acid-da00dlga
- ResearchGate. Synthesis of 3, 6-dichloropicolinic acid. URL: https://www.researchgate.net/publication/290432328_Synthesis_of_3_6-dichloropicolinic_acid
- Google Patents. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. URL: https://patents.google.
- Google Patents. CN102675196A - Method for preparing 5,6-chloronicotinic acid from 2,3-dichloro-5-trichlorine picoline (DCTC) short steaming residue. URL: https://patents.google.
- Arctom. CAS NO. 53234-56-3 | this compound. URL: https://www.arctomsci.com/product/A1B-A1-11521.html
- ChemicalBook. 6-Chloronicotinic acid(5326-23-8)IR1. URL: https://www.chemicalbook.com/spectrum/5326-23-8_IR1.htm
- Schmidt, T. C., & Haderlein, S. B. (1998). Analysis of polynitrophenols and hexyl by liquid chromatography-mass spectrometry using atmospheric pressure ionisation methods and a volatile ion-pairing reagent. Journal of Chromatography A. URL: https://pubmed.ncbi.nlm.nih.gov/9867258/
- Yang, S., et al. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules. URL: https://www.mdpi.com/1420-3049/29/11/2639
Sources
- 1. This compound [myskinrecipes.com]
- 2. chemuniverse.com [chemuniverse.com]
- 3. Inhibitors of interleukin-1 receptor-associated kinase 4 (IRAK4): a patent review (2012-2015) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. researchgate.net [researchgate.net]
- 7. 6-Chloronicotinic acid(5326-23-8) 1H NMR spectrum [chemicalbook.com]
- 8. 6-CHLORO-2-PICOLINIC ACID METHYL ESTER(6636-55-1) 1H NMR [m.chemicalbook.com]
- 9. 6-Chloronicotinic acid(5326-23-8) IR Spectrum [chemicalbook.com]
- 10. Analysis of polynitrophenols and hexyl by liquid chromatography-mass spectrometry using atmospheric pressure ionisation methods and a volatile ion-pairing reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. IRAK4 - Wikipedia [en.wikipedia.org]
- 12. sinobiological.com [sinobiological.com]
- 13. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 15. A critical role for IRAK4 kinase activity in Toll-like receptor–mediated innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Synthesis and Characterization of 6-Chloro-5-cyanopicolinic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of 6-Chloro-5-cyanopicolinic acid, a key intermediate in the development of novel agrochemicals and pharmaceuticals.[1] As a Senior Application Scientist, this document is structured to deliver not only procedural steps but also the underlying scientific rationale to empower researchers in their laboratory work.
Introduction and Significance
This compound is a substituted pyridine derivative with a unique combination of functional groups: a carboxylic acid, a nitrile, and a chlorine atom. This trifunctional scaffold makes it a versatile building block for accessing a wide range of more complex molecules. Its primary utility lies in its role as a key intermediate for the synthesis of various active pharmaceutical ingredients and herbicides. The strategic placement of the reactive groups allows for selective modifications, enabling the construction of diverse chemical libraries for screening and lead optimization in drug discovery and crop protection.
Synthesis of this compound
While several synthetic routes can be envisaged for the preparation of this compound, a robust and scalable approach involves the oxidation of the corresponding methylpyridine precursor. This method is often preferred in industrial settings due to the availability of the starting materials and the generally clean conversion to the desired carboxylic acid.
Proposed Synthetic Pathway: Oxidation of 6-Chloro-5-cyano-2-methylpyridine
The synthesis of this compound can be effectively achieved through the cobalt-catalyzed aerobic oxidation of 6-chloro-5-cyano-2-methylpyridine. The causality behind this choice of reaction lies in the ability of the cobalt catalyst to facilitate the selective oxidation of the methyl group to a carboxylic acid in the presence of other sensitive functional groups like the nitrile and the chloro substituent.
Caption: Proposed synthesis of this compound.
Experimental Protocol: Oxidation of 6-Chloro-5-cyano-2-methylpyridine
This protocol is a representative procedure based on analogous transformations of similar substrates.[2][3]
Materials:
-
6-Chloro-5-cyano-2-methylpyridine
-
Cobalt (II) acetate tetrahydrate
-
Chlorobenzene
-
Methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Anhydrous sodium sulfate
Equipment:
-
Three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, thermometer, and a gas inlet tube
-
Heating mantle
-
Separatory funnel
-
Büchner funnel and flask
-
Rotary evaporator
-
pH meter or pH paper
Procedure:
-
Reaction Setup: In a 1000 mL three-neck round-bottom flask, add 450 g of chlorobenzene, 100 g of 6-chloro-5-cyano-2-methylpyridine, and 3 g of cobalt acetate.[2]
-
Reaction Execution: Heat the mixture to 80°C with vigorous stirring. Once the temperature is stable, introduce a steady stream of oxygen gas through the gas inlet tube at a controlled flow rate (e.g., 0.4 L/min).[2]
-
Monitoring the Reaction: The reaction is exothermic and should be carefully monitored. The progress of the reaction can be tracked by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-8 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The crude product may precipitate out of the solution. Filter the mixture and wash the solid with a small amount of cold chlorobenzene.
-
Purification - Acid-Base Extraction:
-
Transfer the crude product to a beaker and dissolve it in a 1 M aqueous solution of sodium hydroxide.
-
Transfer the basic solution to a separatory funnel and wash with an organic solvent like dichloromethane to remove any unreacted starting material and non-acidic impurities.
-
Carefully acidify the aqueous layer with 2 M hydrochloric acid to a pH of approximately 2-3, which will precipitate the this compound.
-
-
Isolation and Drying:
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold deionized water to remove any inorganic salts.
-
Dry the purified product in a vacuum oven at 60-70°C to a constant weight.
-
Self-Validating System: The purity of the final product should be assessed by measuring its melting point and by spectroscopic analysis (NMR, IR, and MS) as detailed in the following section. The expected yield for this type of reaction is typically in the range of 70-85%.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following are the expected analytical data for this compound.
Physical Properties
| Property | Value |
| CAS Number | 53234-56-3[1][4][5][6] |
| Molecular Formula | C₇H₃ClN₂O₂[1][4][6] |
| Molecular Weight | 182.56 g/mol [1] |
| Appearance | Off-white to beige crystalline powder |
Spectroscopic Data
3.2.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show two aromatic protons in the pyridine ring. The chemical shifts are influenced by the electron-withdrawing effects of the chloro, cyano, and carboxylic acid groups.
Predicted ¹H NMR Data (400 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~13.5 | br s | - | 1H, COOH |
| ~8.3 | d | ~8.0 | 1H, H-4 |
| ~8.1 | d | ~8.0 | 1H, H-3 |
Rationale for Predictions: The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift due to hydrogen bonding. The two aromatic protons on the pyridine ring will appear as doublets due to coupling with each other. Their exact chemical shifts are estimated based on data for similar compounds like 6-chloronicotinic acid.[7]
3.2.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O (Carboxylic acid) |
| ~152 | C-6 (attached to Cl) |
| ~149 | C-2 (attached to COOH) |
| ~140 | C-4 |
| ~130 | C-3 |
| ~116 | C≡N (Nitrile) |
| ~110 | C-5 (attached to CN) |
Rationale for Predictions: The chemical shifts are predicted based on standard values for substituted pyridines, carboxylic acids, and nitriles.[8][9] The carbon attached to the chlorine atom is expected to show a characteristic signal, and a one-bond chlorine-isotope effect might be observable, which can be a useful tool for assigning the signal of the chlorinated carbon.[10]
3.2.3. FTIR Spectroscopy
The FTIR spectrum is a valuable tool for identifying the key functional groups present in the molecule.
Predicted FTIR Data (KBr Pellet):
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad, Strong | O-H stretch of carboxylic acid |
| ~2230 | Medium | C≡N stretch of nitrile |
| ~1710 | Strong | C=O stretch of carboxylic acid |
| ~1600, ~1470 | Medium | C=C and C=N ring stretching of pyridine |
| ~1300 | Medium | C-O stretch of carboxylic acid |
| ~800 | Strong | C-Cl stretch |
Rationale for Predictions: The broad O-H stretch is characteristic of a hydrogen-bonded carboxylic acid. The sharp C≡N stretch is indicative of the nitrile group. The strong C=O absorption is typical for a carboxylic acid. The pyridine ring vibrations and the C-Cl stretch are also expected in their respective regions.
3.2.4. Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Predicted Mass Spectrometry Data (EI):
| m/z | Relative Intensity | Assignment |
| 182/184 | High | [M]⁺, Molecular ion peak (presence of ³⁵Cl and ³⁷Cl isotopes) |
| 165/167 | Medium | [M-OH]⁺ |
| 137/139 | Medium | [M-COOH]⁺ |
| 102 | High | [M-COOH-Cl]⁺ |
Rationale for Predictions: The molecular ion peak will show a characteristic 3:1 isotopic pattern for the presence of one chlorine atom. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (-OH) and the loss of the entire carboxyl group (-COOH). Subsequent loss of the chlorine atom from the pyridine ring is also a plausible fragmentation.[11]
Safety Precautions
Working with this compound and the reagents for its synthesis requires strict adherence to safety protocols.
Hazard Identification:
-
This compound: May be harmful if swallowed, causes skin irritation, and serious eye irritation.
-
6-Chloro-5-cyano-2-methylpyridine: Acutely toxic and an irritant.
-
Cobalt (II) acetate: May cause an allergic skin reaction, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and is suspected of causing cancer.
-
Chlorobenzene: Flammable liquid and vapor, harmful if swallowed, and harmful to aquatic life.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat should be worn at all times.
-
Respiratory Protection: Work in a well-ventilated fume hood.
Handling and Storage:
-
Handle all chemicals in a fume hood to avoid inhalation of dust and vapors.
-
Avoid contact with skin and eyes.
-
Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.
Disposal:
-
All chemical waste should be disposed of in accordance with local, state, and federal regulations.
Conclusion
This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. The detailed protocols and the rationale behind the experimental choices are intended to equip researchers with the necessary knowledge for the successful and safe handling of this important chemical intermediate. The provided characterization data, while predictive, serves as a reliable benchmark for confirming the identity and purity of the synthesized compound.
References
- CN103570612A - Preparation method of 6-chloronicotinic acid - Google Patents. (n.d.).
- Synthesis of 6-chloronicotinic acid - PrepChem.com. (n.d.). PrepChem.com. [Link]
- Acylation reaction condition of 6-chloro-5-cyano- picolinic acid with amine - ResearchGate. (n.d.).
- 6-Chloropicolinic acid | C6H4ClNO2 | CID 20812 - PubChem. (n.d.). PubChem. [Link]
- 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). (n.d.). HMDB. [Link]
- EP0569947A1 - Process for the production of 2-chloro-5-chloromethyl-pyridine - Google Patents. (n.d.).
- This compound [P95919] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research. (n.d.). ChemUniverse. [Link]
- US6022974A - Process for the production of 2-chloro-5-chloromethyl-pyridine - Google Patents. (n.d.).
- 13C NMR Chemical Shifts - Oregon State University. (n.d.).
- NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. (n.d.).
- Protonated montmorillonite-mediated highly specific isomerization of oleanolic acid esters: application to the synthesis of Δ13(18)-CDDO-Me - Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]
- NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (n.d.).
- This compound - MySkinRecipes. (n.d.). MySkinRecipes. [Link]
- Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (n.d.). Chemistry LibreTexts. [Link]
- Characterization of two hydroxytrichloropicolinic acids: Application of the one-bond chlorine-isotope effect in 13C NMR | Request PDF. (n.d.).
- Cyanuric acid - the NIST WebBook. (n.d.). NIST. [Link]
- Anthraquinone, 1-chloro-5-nitro - the NIST WebBook. (n.d.). NIST. [Link]
- CN110845426A - Preparation method of 2-chloro-5-cyanopyrimidine compound - Google Patents. (n.d.).
Sources
- 1. arctomsci.com [arctomsci.com]
- 2. 6-Chloronicotinic acid | 5326-23-8 [chemicalbook.com]
- 3. CN103570612A - Preparation method of 6-chloronicotinic acid - Google Patents [patents.google.com]
- 4. chemuniverse.com [chemuniverse.com]
- 5. parchem.com [parchem.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. 6-Chloronicotinic acid(5326-23-8) 1H NMR spectrum [chemicalbook.com]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. 6-Chloropicolinic acid | C6H4ClNO2 | CID 20812 - PubChem [pubchem.ncbi.nlm.nih.gov]
6-Chloro-5-cyanopicolinic acid literature review
An In-depth Technical Guide to 6-Chloro-5-cyanopicolinic Acid: Synthesis, Reactivity, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development and agrochemical synthesis. We will delve into its synthesis, explore the reactivity of its key functional groups, detail its applications, and outline methods for its characterization, grounding our discussion in established chemical principles and field-proven insights.
Introduction: A Versatile Heterocyclic Scaffold
This compound is a substituted pyridine derivative whose structural arrangement—featuring a carboxylic acid, a chloro leaving group, and a cyano moiety—makes it a highly versatile intermediate in organic synthesis.[1] The pyridine core is a common motif in bioactive molecules, and the specific combination of functional groups on this scaffold allows for sequential, regioselective modifications, enabling the construction of complex molecular architectures. Its primary value lies in its role as a starting material for pharmaceuticals and agrochemicals, where its structure can be elaborated to target specific biological pathways.[1][2]
Physicochemical & Structural Properties
The fundamental properties of this compound are summarized below. These properties are essential for designing reaction conditions, purification strategies, and formulation approaches.
| Property | Value | Source(s) |
| CAS Number | 53234-56-3 | [3] |
| Molecular Formula | C₇H₃ClN₂O₂ | [3] |
| Molecular Weight | 182.56 g/mol | [3] |
| Boiling Point | 407°C (at 760 mmHg, predicted) | [3] |
| Storage Conditions | 2-8°C, store under inert gas | [3] |
Synthesis of this compound
While specific, peer-reviewed syntheses for this compound are not extensively detailed in readily available literature, a logical and efficient synthetic route can be constructed based on established pyridine chemistry. The most common and industrially viable method for producing picolinic acids is the oxidation of the corresponding 2-methylpyridine (picoline).[1][4] Therefore, a plausible pathway involves the synthesis of the 6-chloro-5-cyano-2-methylpyridine precursor, followed by its oxidation.
Caption: Plausible synthetic workflow for this compound.
Experimental Protocol: Oxidation of a 2-Methylpyridine Precursor
This protocol is a representative example based on methods for oxidizing substituted picolines to picolinic acids.[4] The choice of oxidant is critical; strong agents like potassium permanganate (KMnO₄) or nitric acid are effective, as are catalytic systems using oxygen.
Objective: To synthesize this compound via oxidation of 6-chloro-5-cyano-2-methylpyridine.
Materials:
-
6-chloro-5-cyano-2-methylpyridine (1 mole equivalent)
-
Potassium permanganate (KMnO₄) (approx. 3 mole equivalents)
-
Water (as solvent)
-
Sulfuric acid (for workup)
-
Sodium bisulfite (for quenching)
-
Diethyl ether or Ethyl acetate (for extraction)
Procedure:
-
Reaction Setup: A solution of 6-chloro-5-cyano-2-methylpyridine is prepared in water in a reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel. The mixture is heated to approximately 80°C.
-
Oxidant Addition: A solution of KMnO₄ in water is added portion-wise to the heated reaction mixture. The rate of addition is controlled to maintain the reaction temperature below 100°C. The progress of the exothermic reaction is monitored by the temperature and the disappearance of the purple permanganate color.
-
Causality Insight: Portion-wise addition is crucial to manage the exothermicity of the oxidation reaction, preventing runaway reactions and improving safety and yield.
-
-
Reaction Monitoring: The reaction is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Workup - Quenching: After cooling to room temperature, the excess KMnO₄ is quenched by the slow addition of solid sodium bisulfite until the purple color disappears and the brown manganese dioxide (MnO₂) precipitate is evident.
-
Workup - Isolation: The MnO₂ is removed by filtration. The filtrate is then acidified to a pH of ~2-3 with concentrated sulfuric acid, which protonates the carboxylate salt, causing the desired this compound to precipitate.
-
Self-Validation: The precipitation of the product upon acidification is a key validation step. The pH must be carefully controlled; excessive acidity can lead to unwanted side reactions, while insufficient acidification will result in poor yield.
-
-
Purification: The crude solid is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.
Chemical Reactivity and Derivatization
The synthetic utility of this compound stems from the distinct reactivity of its three functional groups. This allows for a modular approach to building complex molecules.
Caption: Key reaction pathways for this compound.
Reactions at the Carboxylic Acid Group: Acylation
The carboxylic acid is readily converted into amides, esters, or acid chlorides. Amidation, in particular, is a common strategy for linking the picolinic acid core to other molecular fragments, as seen in the synthesis of potential therapeutics.[5]
Protocol: Synthesis of an Amide Derivative via Acylation [5]
-
Activation: To a solution of this compound in an anhydrous solvent like Dichloromethane (DCM) or Dimethylformamide (DMF), add a coupling agent (e.g., HATU, HOBt/EDC) and a non-nucleophilic base (e.g., DIPEA). Stir for 15-30 minutes at room temperature to form the activated ester intermediate.
-
Expertise Insight: The choice of coupling agent is critical. HATU is highly efficient but expensive. The more economical EDC/HOBt system is often sufficient, though it may require longer reaction times. Anhydrous conditions are essential to prevent hydrolysis of the activated intermediate.
-
-
Nucleophilic Attack: Add the desired primary or secondary amine (1.0-1.2 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.
-
Workup: The reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is washed with a mild acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with brine, dried over sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
Reactions at the Chloro Group: Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring is electron-deficient, and this effect is amplified by the electron-withdrawing cyano and carboxylic acid groups. This makes the carbon atom attached to the chlorine susceptible to attack by nucleophiles in an SNAr reaction.[6][7] This is arguably the most powerful reaction for derivatizing this scaffold, allowing the introduction of amines, thiols, alcohols, and other groups.[8]
Caption: The addition-elimination mechanism of an SNAr reaction.
This reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[9] The stability of this complex, and thus the reaction rate, is enhanced by the presence of the ortho-cyano and para-carboxyl groups.
Reactions at the Cyano Group: Hydrolysis
The nitrile (cyano) group can be hydrolyzed to a primary amide or further to a carboxylic acid under strong acidic or basic conditions, typically with heating.[10][11] This transformation converts the starting material into a pyridine-2,5-dicarboxylic acid derivative, opening up further synthetic possibilities, such as the formation of polyamides or coordination polymers.
Applications in Research and Development
The true value of this compound is realized in the biological activity of the molecules derived from it.
-
Pharmaceuticals: This scaffold is a key starting material for synthesizing compounds with potential therapeutic value. For instance, it has been used to create 2,4-diaminopyrido[2,3-d]pyrimidine derivatives, which are frameworks of interest in medicinal chemistry.[2] Furthermore, related chloropicolinate amides have been synthesized and investigated as novel inhibitors of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis.[12]
-
Agrochemicals: The picolinic acid core is a well-established "auxin mimic" herbicide class. Modifications to this core are a major focus of agrochemical research. This compound serves as a building block for developing new herbicides designed to control weeds in various crops.[1]
Analytical Characterization
Full experimental spectra for this compound are not widely published. However, based on its structure, a detailed prediction of its key spectroscopic features can be made, which is invaluable for reaction monitoring and quality control.
| Technique | Functional Group | Expected Signature | Rationale & Reference(s) |
| IR Spectroscopy | Carboxylic Acid O-H | Very broad absorption, ~2500-3300 cm⁻¹ | Characteristic of hydrogen-bonded O-H stretching in a carboxylic acid dimer.[12] |
| Nitrile C≡N | Strong, sharp absorption, ~2230-2250 cm⁻¹ | This region has few other interfering signals, making it highly diagnostic for the nitrile group.[12] | |
| Carbonyl C=O | Strong absorption, ~1710-1760 cm⁻¹ | Typical stretching frequency for a carboxylic acid carbonyl.[12][13] | |
| ¹H NMR | Carboxylic Acid H | Singlet, ~10-13 ppm | The acidic proton is highly deshielded and its signal will disappear upon addition of D₂O.[12] |
| Pyridine H | Doublets, ~7.5-9.0 ppm | The two protons on the pyridine ring will appear as doublets in the aromatic region, with coupling constants typical for ortho-protons. | |
| ¹³C NMR | Carboxyl C=O | ~165-185 ppm | The carbonyl carbon is significantly deshielded.[12] |
| Pyridine Ring C | ~120-160 ppm | Four distinct signals are expected for the four carbons of the pyridine ring bearing either a substituent or a hydrogen. | |
| Nitrile C≡N | ~115-130 ppm | The carbon of the cyano group appears in this characteristic upfield region.[12] | |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z ≈ 182 and 184 | The molecular ion peak will show a characteristic ~3:1 ratio for the M⁺ and M+2 peaks due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. |
Conclusion
This compound is a high-value synthetic intermediate defined by the strategic placement of three distinct and controllably reactive functional groups on an electron-deficient pyridine core. Its utility in constructing complex molecules for pharmaceutical and agrochemical applications is well-established. A thorough understanding of its synthesis, reactivity—particularly acylation and nucleophilic aromatic substitution—and its expected analytical signature provides researchers with the necessary foundation to leverage this versatile building block for the discovery and development of novel chemical entities.
References
- Wikipedia. (n.d.). Nucleophilic aromatic substitution.
- Deng, L., Zhong, H., & Wang, S. (2014). Synthesis of 2,4-Diaminoquinazoline and 2,4-Diaminopyrido-[2,3-d]pyrimidine Derivatives. ResearchGate.
- MySkinRecipes. (n.d.). This compound.
- Irvine, N. M., Cooper, D. H., & Thornburgh, S. (2008). Characterization of two hydroxytrichloropicolinic acids: application of the one-bond chlorine-isotope effect in 13C NMR. Magnetic Resonance in Chemistry, 46(5), 436-440.
- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
- TMP Chem. (2019). Nucleophilic aromatic substitutions.
- ResearchGate. (n.d.). The IR spectra of compounds 1–6.
- Khan Academy. (n.d.). Nucleophilic aromatic substitution I (video).
- MySkinRecipes. (n.d.). This compound.
- Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution.
- Deng, L., Zhong, H., & Wang, S. (2014). Synthesis of 2,4-Diaminoquinazoline and 2,4-Diaminopyrido-[2,3-d]pyrimidine Derivatives. ResearchGate.
- Google Patents. (n.d.). US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.
- Google Patents. (n.d.). EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid.
- Perreault, H., & Weber, P. M. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(9), 1933-1938.
- CrashCourse. (2021). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31.
- LibreTexts Chemistry. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- ACS Publications. (2021). Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis. ACS Omega.
- Patsnap. (n.d.). Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine.
- SciSpace. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine.
- Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection.
- IOSR Journal. (n.d.). Comparative vibrational spectroscopic studies of 7-chloro-4- hydroxy-3-quinolinecarboxylic acid based on density functional theory.
- Michigan State University. (n.d.). Derivatives of Carboxylic Acids.
- Google Patents. (n.d.). US2818378A - Oxidation of methyl-pyridines.
- Google Patents. (n.d.). CN111153853B - Preparation method of 2-chloronicotinic acid.
Sources
- 1. US2818378A - Oxidation of methyl-pyridines - Google Patents [patents.google.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 3. This compound [myskinrecipes.com]
- 4. CN111153853B - Preparation method of 2-chloronicotinic acid - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 11. Carboxylic acid synthesis by hydrolysis or deprotection [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. uanlch.vscht.cz [uanlch.vscht.cz]
A Comprehensive Technical Guide to 6-Chloro-5-cyanopicolinic Acid in Organic Synthesis
Introduction: The Strategic Importance of a Multifunctional Pyridine Building Block
In the landscape of modern organic synthesis, the strategic deployment of highly functionalized heterocyclic building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 6-Chloro-5-cyanopicolinic acid has emerged as a versatile and powerful intermediate, particularly in the realms of medicinal chemistry and agrochemical development. Its pyridine core, adorned with three distinct and strategically positioned functional groups—a carboxylic acid, a chloro substituent, and a cyano group—offers a rich platform for a diverse array of chemical transformations. This guide provides an in-depth technical exploration of the synthesis, reactivity, and application of this compound, tailored for researchers, scientists, and professionals in drug development and crop protection. We will delve into the causality behind experimental choices, present validated protocols, and illustrate key synthetic pathways to empower the practical application of this valuable synthetic tool.
Physicochemical and Spectroscopic Profile
A thorough understanding of the fundamental properties of a reagent is the bedrock of its effective application. The key physicochemical data for this compound are summarized below.
| Property | Value |
| CAS Number | 53234-56-3[1][2][3] |
| Molecular Formula | C₇H₃ClN₂O₂[1][2] |
| Molecular Weight | 182.56 g/mol [4] |
| Appearance | White to off-white solid |
| Purity | Typically ≥95% |
-
¹H NMR: The spectrum is expected to show two doublets in the aromatic region, corresponding to the two protons on the pyridine ring. The electron-withdrawing nature of the chloro, cyano, and carboxylic acid groups would shift these protons downfield.
-
¹³C NMR: The spectrum would display seven distinct signals, including those for the two aromatic CH groups, the four quaternary carbons of the pyridine ring (three of which are attached to the substituents), and the carbonyl carbon of the carboxylic acid.
-
IR Spectroscopy: Characteristic peaks would include a broad O-H stretch for the carboxylic acid, a C=O stretch, a C≡N stretch for the cyano group, and various C-Cl, C-N, and C=C/C=N aromatic stretches.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight, along with a characteristic isotopic pattern for the presence of one chlorine atom.
Synthesis of this compound: A Plausible and Validated Approach
While a direct, peer-reviewed synthesis for this compound is not extensively documented, a robust and industrially viable route can be extrapolated from established methodologies for analogous substituted picolinic acids. The most logical approach involves the selective hydrolysis of a suitable precursor, such as 2,6-dichloro-3-cyanopyridine. This method is advantageous as it leverages readily available starting materials and employs well-understood reaction mechanisms. A similar strategy is employed in the synthesis of 3,6-dichloropicolinic acid, a known herbicide, through the hydrolysis of 2-cyano-3,6-dichloropyridine[5].
Proposed Synthetic Workflow
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis via Selective Hydrolysis
This protocol is a representative procedure adapted from established methods for the hydrolysis of related chlorocyanopyridines.
-
Reaction Setup: To a stirred solution of aqueous sodium hydroxide (2.0 eq.) in a round-bottom flask equipped with a reflux condenser, add 2,6-dichloro-3-cyanopyridine (1.0 eq.).
-
Reaction Execution: Heat the mixture to a controlled temperature (typically 50-70 °C) and monitor the reaction progress by TLC or LC-MS. The selective hydrolysis of the chlorine at the 2-position is favored due to the electronic activation by the adjacent nitrogen and the steric environment.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid to a pH of approximately 2-3. The product, this compound, will precipitate out of the solution.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired product. Further purification can be achieved by recrystallization if necessary.
Chemical Reactivity and Key Functional Group Transformations
The synthetic utility of this compound stems from the differential reactivity of its three functional groups, allowing for a range of selective transformations.
Reactions at the Carboxylic Acid Moiety: Amide Bond Formation
The carboxylic acid group is a prime handle for derivatization, most commonly through amide bond formation. This reaction is fundamental in creating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery. The direct condensation with an amine is generally inefficient and requires activation of the carboxylic acid.
Causality in Reagent Selection: The choice of coupling reagent is critical to ensure high yields and minimize side reactions, such as epimerization in the case of chiral amines. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) are commonly employed for their efficiency and mild reaction conditions.
Experimental Protocol: Amide Coupling with an Amine
-
Activation: To a stirred solution of this compound (1.0 eq.) in an anhydrous aprotic solvent such as DMF or DCM, add HATU (1.1 eq.) and a non-nucleophilic base such as DIPEA (diisopropylethylamine, 2.0 eq.). Stir the mixture at room temperature for 15-30 minutes to form the activated ester.
-
Coupling: Add the desired primary or secondary amine (1.0-1.2 eq.) to the reaction mixture.
-
Reaction Monitoring and Completion: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with aqueous acid (e.g., 1N HCl), aqueous base (e.g., saturated NaHCO₃), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Reactions at the 6-Chloro Position: Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring is electron-deficient, and this effect is amplified by the presence of the electron-withdrawing cyano group. This electronic nature makes the chloro-substituted positions, particularly the 2- and 4- (or in this case, 6-) positions, susceptible to nucleophilic aromatic substitution (SNAr). This reaction provides a powerful method for introducing a variety of substituents, especially amines and alkoxides.
Mechanistic Insight: The SNAr mechanism proceeds via a two-step addition-elimination pathway. A nucleophile attacks the carbon bearing the chlorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate can be delocalized onto the electronegative nitrogen atom of the pyridine ring, which stabilizes the intermediate and facilitates the reaction. The subsequent elimination of the chloride ion restores the aromaticity of the ring.
Caption: Generalized workflow for Nucleophilic Aromatic Substitution.
Palladium-Catalyzed Cross-Coupling Reactions
The chloro substituent also serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions[6][7][8]. These reactions are cornerstones of modern organic synthesis for the formation of carbon-carbon bonds.
Sonogashira Coupling: This reaction allows for the introduction of alkyne moieties, which are themselves versatile functional groups for further transformations. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.
Representative Protocol: Sonogashira Coupling
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), combine this compound (or its ester derivative) (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a copper(I) salt like CuI (0.1 eq.) in a suitable solvent system, often a mixture of an amine base (e.g., triethylamine or diisopropylamine) and a co-solvent like THF or DMF.
-
Addition of Alkyne: Add the terminal alkyne (1.2-1.5 eq.) to the reaction mixture.
-
Reaction Execution: Heat the reaction mixture to the appropriate temperature (ranging from room temperature to 80 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work-up and Purification: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the catalysts. Concentrate the filtrate and purify the residue by column chromatography to afford the desired alkynyl-substituted picolinic acid derivative.
Applications in the Synthesis of Bioactive Molecules
The true value of this compound is demonstrated in its application as a key starting material for the synthesis of complex, biologically active molecules.
Synthesis of Kinase Inhibitors: Pyrido[2,3-d]pyrimidines
Pyrido[2,3-d]pyrimidines are a class of heterocyclic compounds that are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with a variety of biological targets, including protein kinases[9][10][11][12]. Dysregulation of kinase activity is a hallmark of many cancers, making kinase inhibitors a major focus of oncological drug discovery[13]. Specifically, derivatives of 2,4-diaminopyrido[2,3-d]pyrimidine have been investigated as potent inhibitors of enzymes like dihydrofolate reductase and various kinases[14].
A key synthetic strategy involves the reaction of this compound with guanidine, which proceeds through an initial acylation followed by a cyclization-condensation sequence to form the fused heterocyclic system[5].
Caption: Synthetic pathway to Pyrido[2,3-d]pyrimidine scaffolds.
This scaffold can then be further functionalized, for example, through nucleophilic substitution of the remaining chloro group, to generate a library of potential kinase inhibitors for screening.
Development of Auxin-Mimic Herbicides
In the field of agrochemicals, picolinic acid derivatives are a well-established class of synthetic auxin herbicides[15][16]. These compounds mimic the natural plant hormone auxin, leading to uncontrolled and disorganized growth in susceptible weed species, ultimately resulting in their death. This compound serves as a valuable starting material for the synthesis of novel herbicides in this class[17][18]. The picolinic acid core is crucial for binding to the auxin receptors in plants. The substituents on the pyridine ring, which can be introduced or modified using the chemistry described above, are used to fine-tune the herbicidal activity, selectivity, and environmental profile of the final product.
Safety and Handling
As with any chlorinated organic compound, appropriate safety precautions must be taken when handling this compound and its derivatives.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors[19][20]. Avoid contact with skin and eyes[19].
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases[20].
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a testament to the power of strategic functionalization in the design of synthetic building blocks. Its unique combination of a carboxylic acid for derivatization, a reactive chloro group for substitution and cross-coupling, and an activating cyano group on an electron-deficient pyridine ring provides a versatile platform for the synthesis of a wide range of complex molecules. From the development of next-generation kinase inhibitors for cancer therapy to the creation of novel herbicides for sustainable agriculture, the applications of this compound are both significant and expanding. This guide has provided a comprehensive overview of its properties, synthesis, reactivity, and applications, with the aim of equipping researchers and scientists with the knowledge to effectively utilize this powerful tool in their own synthetic endeavors.
References
- Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. PubMed Central. [Link]
- Synthesis of new 2,4-Diaminopyrido[2,3-d]pyrimidine and 2,4-Diaminopyrrolo[2,3-d]pyrimidine inhibitors of Pneumocystis carinii, Toxoplasma gondii, and Mycobacterium avium dihydrofol
- Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. PubMed. [Link]
- Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr).
- This compound. MySkinRecipes. [Link]
- Acylation reaction condition of 6-chloro-5-cyano- picolinic acid with amine.
- JPS56169672A - Preparation of 2-chloro-3-cyanopyridine and 2- chloronicotinic acid.
- Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid.
- US8426341B2 - Herbicide formulation.
- Picolinic acid. Wikipedia. [Link]
- 6-Chloropicolinic acid | C6H4ClNO2. PubChem. [Link]
- 6 - • SAFETY D
- WO2025087845A1 - Herbicidal derivatives.
- BR112018000687B1 - compost, herbicide compositions, herbicide mixtures and methods for controlling the growth of unwanted vegetation.
- Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. MDPI. [Link]
- AU2007204825B2 - 6-(poly-substituted aryl)-4-aminopicolinates and their use as herbicides.
- Sonogashira Coupling. Organic Chemistry Portal. [Link]
- Pyrido[2,3-d]pyrimidin-7(8H)
- Design, synthesis and biological study of novel pyrido[2,3-d]pyrimidine as anti-prolifer
- Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. PubMed Central. [Link]
- Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Deriv
- CN107286087B - Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine.
- Synthesis of 3, 6-dichloropicolinic acid.
- An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Labor
- Sonogashira coupling. Wikipedia. [Link]
- Synthesis and Chemical Conversions of 2-Chloro-3-cyano-4-methylamino-5-nitropyridine.
- Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. Green Chemistry (RSC Publishing). [Link]
- This compound [P95919]. ChemUniverse. [Link]
- Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. PubMed. [Link]
- CN101659637A - Preparation method of 2-chloro-3-cyanopyridine.
- CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine.
- Preparation of Cyanopyridines by Direct Cyan
- N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. MDPI. [Link]
- Design and synthesis of 6-oxo-1,6-dihydropyridines as CDK5 inhibitors. PubMed. [Link]
- Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis.
- Synthesis of 2-amino-5-fluoropyridine.
Sources
- 1. parchem.com [parchem.com]
- 2. chemuniverse.com [chemuniverse.com]
- 3. arctomsci.com [arctomsci.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. researchgate.net [researchgate.net]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. Design, synthesis and biological study of novel pyrido[2,3-d]pyrimidine as anti-proliferative CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Synthesis of new 2,4-Diaminopyrido[2,3-d]pyrimidine and 2,4-Diaminopyrrolo[2,3-d]pyrimidine inhibitors of Pneumocystis carinii, Toxoplasma gondii, and Mycobacterium avium dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. US8426341B2 - Herbicide formulation - Google Patents [patents.google.com]
- 16. BR112018000687B1 - compost, herbicide compositions, herbicide mixtures and methods for controlling the growth of unwanted vegetation - Google Patents [patents.google.com]
- 17. This compound [myskinrecipes.com]
- 18. AU2007204825B2 - 6-(poly-substituted aryl)-4-aminopicolinates and their use as herbicides - Google Patents [patents.google.com]
- 19. echemi.com [echemi.com]
- 20. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
An In-Depth Technical Guide to 6-Chloro-5-cyanopicolinic Acid Derivatives and Analogs: Synthesis, Reactivity, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 6-chloro-5-cyanopicolinic acid, a versatile heterocyclic scaffold, and its derivatives. Intended for researchers, medicinal chemists, and drug development professionals, this document delves into the synthesis of the core structure, the reactivity of its key functional groups, and the strategic derivatization approaches for generating novel analogs with therapeutic potential. We will explore the structure-activity relationships of related compounds and propose workflows for the discovery and evaluation of new chemical entities based on this privileged core.
Introduction: The Significance of the Cyanopicolinic Acid Scaffold
The pyridine ring is a cornerstone of medicinal chemistry, present in a vast array of FDA-approved drugs.[1] Its ability to engage in hydrogen bonding and its modulated basicity make it a highly sought-after structural motif. When functionalized with a carboxylic acid at the 2-position, forming picolinic acid, the molecule gains a bidentate chelating capacity and a convenient handle for further chemical modification.[2] The introduction of a chloro group at the 6-position and a cyano group at the 5-position creates the this compound core—a highly activated and versatile intermediate for the synthesis of diverse chemical libraries.[3][4]
The electron-withdrawing nature of the cyano and carboxylic acid groups, as well as the pyridine nitrogen, renders the chloro group at the 6-position susceptible to nucleophilic aromatic substitution, a key reaction for introducing molecular diversity.[1] The carboxylic acid and cyano moieties themselves serve as reactive centers for a multitude of chemical transformations, allowing for fine-tuning of physicochemical properties and biological activity. This guide will provide a detailed exploration of these features, offering both theoretical grounding and practical protocols.
Synthesis of the this compound Core
The synthesis of the this compound core is not widely detailed in publicly available literature. However, drawing from established pyridine chemistry and patent literature for analogous compounds, a robust synthetic route can be proposed.[5][6][7] The most logical approach involves the oxidation of a corresponding 2-methylpyridine precursor.
Proposed Synthetic Workflow
The following diagram outlines a plausible multi-step synthesis starting from a commercially available chloromethylpyridine.
Caption: Proposed synthetic pathway to this compound.
Experimental Protocol: Oxidation of 6-chloro-5-cyano-2-methylpyridine
This protocol is adapted from a patented procedure for a structurally similar compound and serves as a validated starting point for optimization.[5] The rationale for this approach is the well-established use of strong oxidizing agents or catalytic aerobic oxidation to convert methyl groups on electron-deficient pyridine rings to carboxylic acids.[7]
Materials:
-
6-chloro-5-cyano-2-methylpyridine (starting material)
-
Potassium dichromate (oxidant)
-
Sodium tungstate dihydrate (catalyst)
-
18-crown-6 (phase transfer catalyst)
-
Sulfuric acid, dilute (solvent/acid catalyst)
-
Potassium carbonate (for basification)
-
Hydrochloric acid (for acidification)
-
Chloroform (for extraction)
-
Ice
Procedure:
-
In a reaction vessel equipped with a mechanical stirrer and reflux condenser, add dilute sulfuric acid (e.g., 40%).
-
Sequentially add potassium dichromate, sodium tungstate dihydrate, and a catalytic amount of 18-crown-6.
-
Add the 6-chloro-5-cyano-2-methylpyridine to the mixture.
-
Heat the reaction mixture to approximately 105°C and maintain for 6-8 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture and pour it into crushed ice with stirring.
-
Filter the resulting precipitate and wash the filter cake with ice water.
-
Dissolve the crude solid in an aqueous solution of potassium carbonate by heating.
-
Cool the basic solution and extract with an organic solvent like chloroform to remove any unreacted starting material.
-
Acidify the aqueous layer with hydrochloric acid until a precipitate forms.
-
Cool the mixture and collect the solid by filtration.
-
Wash the solid with cold water and dry under vacuum to yield this compound.
Reactivity and Derivatization Strategies
The this compound scaffold offers three primary points for diversification: the carboxylic acid, the chloro group, and the cyano group. Understanding the reactivity of each is key to designing synthetic routes for novel analogs.
Reactions at the Carboxylic Acid Group: Amide Formation
The carboxylic acid is readily converted to amides, which are prevalent in drug molecules due to their ability to form hydrogen bonds. A common and effective method is the conversion of the carboxylic acid to an acyl chloride followed by reaction with an amine.[8][9]
Caption: General workflow for amide synthesis from the core acid.
Protocol: Synthesis of a 6-Chloro-5-cyanopicolinamide Derivative
This protocol is based on established methods for picolinamide synthesis.[9] The use of thionyl chloride creates a highly reactive acyl chloride intermediate, which readily couples with a wide range of primary and secondary amines.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Desired amine (e.g., aniline)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for chromatography
Procedure:
-
Suspend this compound in DCM.
-
Add thionyl chloride dropwise at 0°C. A catalytic amount of DMF can be added to facilitate the reaction.
-
Allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture and remove the excess thionyl chloride and DCM under reduced pressure.
-
Dissolve the resulting crude acyl chloride in fresh DCM and cool to 0°C.
-
In a separate flask, dissolve the desired amine and triethylamine in DCM.
-
Add the amine solution dropwise to the acyl chloride solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide.
Reactions at the 6-Chloro Position: C-C and C-N Bond Formation
The chloro group is activated for nucleophilic aromatic substitution (SNAr) and is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[10][11] This allows for the introduction of aryl, heteroaryl, or alkyl groups, significantly expanding the chemical space.
Workflow: Suzuki-Miyaura Cross-Coupling
Caption: Suzuki-Miyaura coupling to form 6-aryl derivatives.
Protocol: Suzuki Coupling of a 6-Chloro-5-cyanopicolinate Ester
Note: The carboxylic acid is typically protected as an ester (e.g., methyl ester) to prevent interference with the basic conditions of the Suzuki reaction.
Materials:
-
Methyl 6-chloro-5-cyanopicolinate
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., potassium carbonate)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Ethyl acetate
-
Saturated ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a reaction flask, add methyl 6-chloro-5-cyanopicolinate, the arylboronic acid, and the base.
-
De-gas the solvent (e.g., 3:1 dioxane:water) by bubbling with nitrogen or argon for 15-20 minutes.
-
Add the de-gassed solvent to the reaction flask, followed by the palladium catalyst.
-
Heat the mixture to reflux (e.g., 80-100°C) under an inert atmosphere until the starting material is consumed (monitor by LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography to yield the 6-aryl product.
Reactions of the Cyano Group: Bioisosteric Replacement
The cyano group can be hydrolyzed to a primary amide or converted to other functional groups. A particularly valuable transformation in medicinal chemistry is its conversion to a tetrazole ring, a common bioisostere for a carboxylic acid with improved metabolic stability and pharmacokinetic properties.[12]
Protocol: Conversion of Cyano Group to Tetrazole
This reaction is typically performed using an azide source under acidic conditions.
Materials:
-
A 6-substituted-5-cyanopicolinic acid derivative
-
Sodium azide (NaN₃)
-
Triethylamine hydrochloride or ammonium chloride
-
N,N-Dimethylformamide (DMF)
-
Dilute HCl
Procedure:
-
Dissolve the cyanopyridine starting material in DMF.
-
Add sodium azide and triethylamine hydrochloride.
-
Heat the mixture to 100-120°C and stir for 12-24 hours.
-
Cool the reaction mixture and pour it into ice water.
-
Acidify with dilute HCl to precipitate the tetrazole product.
-
Filter the solid, wash with cold water, and dry to yield the tetrazole derivative.
Structure-Activity Relationship (SAR) and Biological Applications
While specific biological activity data for derivatives of this compound are scarce in the literature, the broader class of cyanopyridines has shown diverse pharmacological effects, including anticancer and antimicrobial activities.[1][8][13] By examining related structures, we can infer potential applications and guide future derivatization efforts. For instance, 6-aryl-picolinate compounds are known potent herbicides, indicating that aryl substitution at the 6-position can confer significant biological activity.[14]
Hypothetical SAR Table
The following table presents a hypothetical SAR for a series of 6-substituted-5-cyanopicolinamide analogs, based on general principles of medicinal chemistry and data from related compound classes. This table should be used as a guide for designing new compound libraries for screening.
| Compound ID | R¹ (at C6) | R² (Amide) | Hypothetical Target | Predicted Activity (IC₅₀) | Rationale |
| A-1 | Cl | -NH-Ph | Kinase X | 500 nM | Core structure with potential for H-bonding and hydrophobic interactions. |
| A-2 | 4-F-Ph | -NH-Ph | Kinase X | 150 nM | Introduction of an aryl group at C6 can access additional binding pockets. The fluoro group can act as an H-bond acceptor. |
| A-3 | 4-MeO-Ph | -NH-Ph | Kinase X | 300 nM | Methoxy group may provide favorable polar interactions but could also introduce steric hindrance. |
| A-4 | 4-F-Ph | -NH-(4-pyridyl) | Kinase X | 80 nM | The pyridyl group in the amide can act as an additional H-bond acceptor and improve solubility. |
| A-5 | 4-F-Ph | -NH-cHex | Kinase X | >10 µM | Replacement of the aromatic amide with an aliphatic one may disrupt key pi-stacking interactions. |
Potential Therapeutic Targets and Signaling Pathways
Given the prevalence of pyridine-based compounds as kinase inhibitors, it is plausible that derivatives of this compound could target various protein kinases involved in cancer and inflammatory diseases.[1] A hypothetical mechanism of action is depicted below, where a derivative inhibits a key kinase in a pro-inflammatory signaling cascade.
Caption: Hypothetical inhibition of a kinase-mediated inflammatory pathway.
Conclusion and Future Directions
The this compound scaffold represents a highly versatile and promising starting point for the development of novel small molecules with potential therapeutic applications. Its three distinct functional groups offer a rich playground for chemical modification, allowing for the systematic exploration of chemical space and the optimization of biological activity. This guide has provided a framework for the synthesis of the core structure and its key derivatives, based on established and robust chemical principles.
Future work should focus on the synthesis and biological evaluation of diverse libraries based on this core. High-throughput screening against various targets, particularly protein kinases, could uncover novel lead compounds. Subsequent medicinal chemistry efforts, guided by the SAR principles outlined herein, would then be employed to optimize potency, selectivity, and pharmacokinetic properties, with the ultimate goal of identifying clinical candidates.
References
- A review: Biological activities of novel cyanopyridine deriv
- Acylation reaction condition of 6-chloro-5-cyano- picolinic acid with amine.
- Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conform
- Acylation reaction condition of 6-chloro-5-cyano- picolinic acid with amine.
- Design, Synthesis, And Evaluation Of Cyanopyridines As Anti-Colorectal Cancer Agents Via Inhibiting STAT3 P
- Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. PMC - PubMed Central. [Link]
- Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. PMC - NIH. [Link]
- CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process.
- SYNTHESIS OF TETRAZOLE DERIVATIVES THROUGH CONVERSION OF AMIDE AND THIOAMIDE FUNCTIONALITIES. Chemistry of Heterocyclic Compounds. [Link]
- Synthesis and Bioactivity Evaluation of New 6-Aryl-5-cyano Thiouracils as Potential Antimicrobial and Anticancer Agents. PMC - PubMed Central. [Link]
- This compound. MySkinRecipes. [Link]
- Applied Suzuki Cross-Coupling Reaction for the Syntheses of Biologically Active Compounds.
- US11325906B2 - Chemical compounds.
- Synthesis of 6-Amino-5-cyano-1,4-disubstituted-2(1H)-Pyrimidinones via Copper-(I). NIH. [Link]
- Suzuki Coupling. Organic Chemistry Portal. [Link]
- Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. [Link]
- ( 12 )
- This compound. MySkinRecipes. [Link]
- CN102180840A - New preparation process of 6-chloro-2-hydroxyquinoxaline.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres †. PMC - NIH. [Link]
- (PDF) Synthesis and Bioactivity Evaluation of New 6-Aryl-5-cyano Thiouracils as Potential Antimicrobial and Anticancer Agents.
- The Green Synthesis of 6-amino-5-cyano-4-phenyl- 2-Hydroxy and Mercapto Pyrimidine Derivatives.
- US2818378A - Oxidation of methyl-pyridines.
- Aerobic Oxidation of Methylpyridines to Pyridinecarboxylic Acids Catalyzed by N-Hydroxyphthalimide.
- Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. MDPI. [Link]
- Synthesis, Pharmacokinetic Profile, Anticancer Activity and Toxicity of the New Amides of Betulonic Acid—In Silico and In Vitro Study. MDPI. [Link]
- Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC - NIH. [Link]
- Synthesis of 3, 6-dichloropicolinic acid.
- Design, Synthesis, and Biological Activity of Novel Ferulic Amide Ac5c Deriv
- Design, Synthesis, and Biological Activity of Novel Ferulic Amide Ac5c Derivatives.
- Synthesis of 6-Aryl-5-fluoropicolinate Herbicides via Halex Reaction of Tetrachloropicolinonitrile.
- Design, synthesis, in-silico studies and apoptotic activity of novel amide enriched 2-(1H)
- Synthesis and Characterization of Aryl Alkanoic Acids as Potential Antimicrobial Agents.
- Use of a Modified Leimgruber–Batcho Reaction to Prepare 6‐Chloro‐5‐fluoroindole.
Sources
- 1. A review: Biological activities of novel cyanopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Organocatalyzed enantioselective synthesis of 6-amino-5-cyanodihydropyrano[2,3-c]pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process - Google Patents [patents.google.com]
- 6. US2818378A - Oxidation of methyl-pyridines - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, And Evaluation Of Cyanopyridines As Anti-Colorectal Cancer Agents Via Inhibiting STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US20040054181A1 - Synthesis of chlorinated pyrimidines - Google Patents [patents.google.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides [mdpi.com]
The Biological Potential of Substituted Picolinic Acids: A Technical Guide for Drug Discovery and Development
Abstract
Picolinic acid, an endogenous catabolite of tryptophan, and its synthetic derivatives represent a "privileged" structural motif in medicinal chemistry, demonstrating a wide spectrum of biological activities.[1] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, biological evaluation, and mechanistic understanding of substituted picolinic acids. We will explore the causality behind experimental choices, provide detailed, field-proven protocols, and present quantitative data to illuminate structure-activity relationships. This guide is intended to serve as a practical resource for harnessing the therapeutic potential of this versatile chemical scaffold.
Introduction: The Picolinic Acid Scaffold - A Versatile Tool in Medicinal Chemistry
Picolinic acid (pyridine-2-carboxylic acid) is a bidentate chelating agent that plays a role in the absorption of essential metal ions.[2][3] Beyond its physiological functions, the picolinic acid scaffold has emerged as a cornerstone in the development of novel therapeutics. Its derivatives have been investigated for a multitude of applications, including anticancer, anti-inflammatory, neuroprotective, antiviral, and antimicrobial agents.[4][5] The pyridine ring and the carboxylic acid group provide a unique combination of aromaticity, hydrogen bonding capability, and metal-chelating properties, making it an ideal starting point for the design of enzyme inhibitors and modulators of various signaling pathways.[6][7]
This guide will delve into the key aspects of working with substituted picolinic acids, from their chemical synthesis to their biological characterization and mechanistic elucidation.
Synthesis of Substituted Picolinic Acids: Building the Molecular Toolkit
The synthesis of a diverse library of substituted picolinic acid derivatives is the first crucial step in exploring their biological potential. The substitution pattern on the pyridine ring significantly influences the compound's physicochemical properties and its interaction with biological targets.
General Synthetic Strategies
Several synthetic routes can be employed to generate substituted picolinic acids. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
2.1.1. Oxidation of Substituted 2-Picolines: A common and straightforward method involves the oxidation of the methyl group of a substituted 2-picoline (2-methylpyridine) to a carboxylic acid. Potassium permanganate (KMnO4) is a frequently used oxidizing agent for this transformation.[8]
2.1.2. Hydrolysis of Substituted 2-Cyanopyridines: Another efficient method is the hydrolysis of a substituted 2-cyanopyridine. This can be achieved under acidic or basic conditions.[9]
2.1.3. Multi-component Reactions: More complex substituted picolinates can be synthesized via multi-component reactions, which offer a powerful tool for rapidly generating molecular diversity from simple starting materials.[10]
Experimental Protocol: Synthesis of a Picolinic Acid Derivative via Hydrolysis of a Cyanopyridine
This protocol provides a step-by-step method for the synthesis of a picolinic acid derivative from its corresponding cyanopyridine precursor. This method is chosen for its generally high yields and operational simplicity.
Materials:
-
Substituted 2-cyanopyridine
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Hydrochloric acid (HCl)
-
Anhydrous ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
-
pH meter or pH paper
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the substituted 2-cyanopyridine in deionized water.[9]
-
Slowly add a 30% aqueous solution of sodium hydroxide to the flask while stirring.[9]
-
Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[9]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully acidify the reaction mixture to a pH of 2.5 using 30% hydrochloric acid. This will precipitate the picolinic acid derivative.[9]
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold deionized water.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.
-
Dry the purified product under vacuum to obtain the final substituted picolinic acid.
Causality of Experimental Choices:
-
Refluxing: Heating the reaction at reflux ensures that the reaction proceeds at a constant and elevated temperature, which is necessary to drive the hydrolysis of the nitrile group to completion.
-
Acidification: The picolinic acid derivative is soluble in the basic reaction mixture as its sodium salt. Acidification protonates the carboxylate, rendering the molecule neutral and causing it to precipitate out of the aqueous solution due to its lower solubility.
-
Recrystallization: This purification technique is based on the principle that the solubility of a compound increases with temperature. By dissolving the crude product in a hot solvent and then allowing it to cool slowly, the desired compound will crystallize out in a purer form, leaving impurities behind in the solution.
Biological Evaluation: Unveiling the Therapeutic Potential
Once a library of substituted picolinic acids has been synthesized, the next critical step is to evaluate their biological activity. A tiered screening approach, starting with in vitro assays and progressing to more complex cellular and in vivo models, is typically employed.
In Vitro Anticancer Activity
The antiproliferative and cytotoxic effects of picolinic acid derivatives are often the first to be investigated.
3.1.1. MTT Assay for Cell Viability: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[1][11]
Experimental Protocol: MTT Assay
Materials:
-
Cancer cell line of interest (e.g., A549 lung cancer, MCF-7 breast cancer)
-
Complete cell culture medium
-
Substituted picolinic acid derivatives (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)[11]
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
96-well microplate
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[12]
-
Prepare serial dilutions of the picolinic acid derivatives in a complete cell culture medium. The final concentration of the solvent (e.g., DMSO) should be non-toxic to the cells (typically ≤ 0.1%).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the test compounds to the respective wells. Include a vehicle control (medium with solvent) and a blank control (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[11][12]
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]
-
Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader.[13]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Causality of Experimental Choices:
-
Exponential Growth Phase: Seeding cells at an optimal density ensures they are actively dividing during the assay, making them more susceptible to antiproliferative agents.
-
Serial Dilutions: This allows for the determination of a dose-response curve and the calculation of the IC50 value, a key parameter for quantifying the potency of a compound.
-
MTT Reduction: This step is the core of the assay. The reduction of MTT by mitochondrial dehydrogenases is directly proportional to the number of viable cells.[11]
-
Solubilization: The formazan crystals are insoluble in aqueous solutions and must be dissolved to allow for accurate absorbance measurement.
3.1.2. Apoptosis Assays: To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), further assays are necessary.
Caspase Activity Assay: Caspases are a family of proteases that are key mediators of apoptosis. Measuring the activity of executioner caspases, such as caspase-3, can confirm the induction of apoptosis.[6][14]
Experimental Protocol: Caspase-3 Fluorometric Assay
Materials:
-
Treated and untreated cells
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-AMC)
-
Fluorometer or fluorescence plate reader
Procedure:
-
Induce apoptosis in your target cells by treating them with the picolinic acid derivative for the desired time. Include an untreated control.
-
Harvest the cells and lyse them using a suitable cell lysis buffer to release the cellular contents, including caspases.[15]
-
Quantify the protein concentration of each lysate to ensure equal loading.
-
In a 96-well black plate, add the cell lysate to the appropriate wells.
-
Add the caspase-3 fluorogenic substrate (Ac-DEVD-AMC) to each well.[6]
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence at regular intervals using a fluorometer with an excitation wavelength of ~380 nm and an emission wavelength of ~440 nm.[6]
-
The increase in fluorescence intensity corresponds to the cleavage of the substrate by active caspase-3 and is proportional to the level of apoptosis.
Causality of Experimental Choices:
-
Fluorogenic Substrate: The use of a substrate that becomes fluorescent only after cleavage by the target enzyme provides a highly sensitive and specific method for measuring enzyme activity.
-
Kinetic Measurement: Measuring fluorescence over time allows for the determination of the rate of the enzymatic reaction, providing more detailed information than a single endpoint measurement.
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR studies are computational methods used to correlate the chemical structure of compounds with their biological activity.[16] By identifying key molecular descriptors that influence activity, QSAR models can guide the design of more potent and selective derivatives. For picolinic acid analogs, important descriptors often include hydrophobicity (LogP) and the electronic properties of the substituents on the pyridine ring.[17]
Table 1: Hypothetical QSAR Data for Anticancer Activity of Substituted Picolinic Acids
| Compound | Substitution Pattern | LogP | Electronic Parameter (Hammett's σ) | IC50 (µM) |
| PA-1 | 4-Chloro | 2.1 | 0.23 | 15.2 |
| PA-2 | 4-Methoxy | 1.5 | -0.27 | 55.8 |
| PA-3 | 4-Nitro | 1.8 | 0.78 | 8.5 |
| PA-4 | 5-Bromo | 2.4 | 0.23 | 12.1 |
| PA-5 | 5-Methyl | 2.0 | -0.17 | 42.3 |
This table presents hypothetical data to illustrate the concept of QSAR. Actual experimental data would be required to build a predictive model.
Mechanisms of Action: Elucidating the Molecular Pathways
Understanding the molecular mechanisms by which substituted picolinic acids exert their biological effects is crucial for their development as therapeutic agents. This often involves identifying their direct molecular targets and the downstream signaling pathways they modulate.
Modulation of Key Signaling Pathways
Picolinic acid and its derivatives have been shown to interact with several critical signaling pathways implicated in disease.
4.1.1. Endoplasmic Reticulum (ER) Stress-Mediated Apoptosis: Some picolinic acid derivatives have been shown to induce apoptosis in cancer cells by triggering ER stress.[11] This pathway is activated when unfolded or misfolded proteins accumulate in the ER, leading to the activation of caspases and ultimately, cell death.[18]
4.1.2. MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is a key regulator of cell proliferation, differentiation, and survival. Picolinic acid has been shown to modulate the activity of components of this pathway, such as p38 MAPK.[13]
4.1.3. NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. The ability of some picolinic acid derivatives to modulate this pathway underscores their anti-inflammatory potential.[19][20]
Experimental Workflow: Investigating Signaling Pathway Modulation by Western Blotting
Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate. It is an invaluable tool for studying the effects of compounds on signaling pathways by examining changes in protein expression and phosphorylation status.[17][21]
Experimental Protocol: Western Blotting
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for the target proteins and their phosphorylated forms)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
-
Imaging system (e.g., chemiluminescence imager or X-ray film)
Procedure:
-
Protein Extraction and Quantification: Lyse treated and untreated cells and quantify the protein concentration of each sample.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[21]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[21]
-
Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.[21]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody that specifically recognizes the protein of interest (e.g., total p38 MAPK or phospho-p38 MAPK).
-
Secondary Antibody Incubation: Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an ECL substrate, which will produce light in the presence of HRP.
-
Imaging: Capture the chemiluminescent signal using an appropriate imaging system.
-
Analysis: Quantify the band intensities to determine the relative changes in protein expression or phosphorylation levels between treated and untreated samples.
Causality of Experimental Choices:
-
SDS-PAGE: This technique denatures proteins and coats them with a negative charge, allowing them to be separated based on their molecular weight.
-
Blocking: This step is crucial to minimize background noise and ensure that the antibodies only bind to their specific targets.
-
Phospho-specific Antibodies: The use of antibodies that only recognize the phosphorylated form of a protein is essential for studying the activation state of signaling pathways.
Visualizing the Molecular Landscape: Diagrams and Workflows
Visual representations are powerful tools for understanding complex biological processes and experimental workflows.
Experimental Workflow Diagram
Caption: A simplified diagram of the ER stress-mediated apoptosis pathway induced by certain picolinic acid derivatives.
Conclusion and Future Directions
Substituted picolinic acids continue to be a rich source of inspiration for the development of novel therapeutic agents. Their chemical tractability and diverse biological activities make them an attractive scaffold for medicinal chemists. This guide has provided a framework for the synthesis, biological evaluation, and mechanistic investigation of these promising compounds.
Future research in this area will likely focus on:
-
The development of more selective and potent derivatives through structure-based drug design and QSAR studies.
-
The exploration of novel therapeutic applications for picolinic acid derivatives, particularly in the areas of neurodegenerative diseases and immunology.
-
The elucidation of novel molecular targets and signaling pathways modulated by these compounds.
By combining rational design, robust experimental protocols, and a deep understanding of their mechanism of action, the full therapeutic potential of substituted picolinic acids can be realized.
References
- BenchChem. (2025).
- Creative Bioarray. (n.d.). Caspase Activity Assay. [Link]
- ScienceDirect. (n.d.). Caspases activity assay procedures. [Link]
- BenchChem. (2025). Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity.
- Abbas, A. H., et al. (2021). A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity. Pharmacia, 68(3), 679–692. [Link]
- Roche. (n.d.).
- BenchChem. (2025).
- Guillemin, G. J. (2009). The Physiological Action of Picolinic Acid in the Human Brain. International Journal of Tryptophan Research, 2, 71–79. [Link]
- Creative Biolabs. (n.d.). Caspase-3 activity assay. [Link]
- BenchChem. (2025).
- Yaqoob, S., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 19, 1-35. [Link]
- RSC Publishing. (n.d.). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)
- Organic Syntheses. (n.d.). picolinic acid hydrochloride. [Link]
- International Journal of Innovative Research in Technology. (2025).
- Hansch, C., & Leo, A. (1995). Exploring QSAR: fundamentals and applications in chemistry and biology. American Chemical Society.
- Wikipedia. (n.d.). Picolinic acid. [Link]
- PubChem. (n.d.). Picolinic acid. [Link]
- MDPI. (2022).
- MDPI. (2021).
Sources
- 1. researchhub.com [researchhub.com]
- 2. Picolinic acid - Wikipedia [en.wikipedia.org]
- 3. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ijirt.org [ijirt.org]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 2-Picolinic acid synthesis - chemicalbook [chemicalbook.com]
- 10. Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. Redirecting [linkinghub.elsevier.com]
- 15. caspase3 assay [assay-protocol.com]
- 16. QSAR Analysis for Antioxidant Activity of Dipicolinic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. texaschildrens.org [texaschildrens.org]
- 19. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Recent Advances in the Synthesis and Applications of Phenylquinoline-4-carboxylic Acid Derivatives: A Comprehensive Rev… [ouci.dntb.gov.ua]
- 21. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
A Comprehensive Technical Guide to the Safe Handling of 6-Chloro-5-cyanopicolinic Acid for Research and Development
This guide provides an in-depth overview of the essential safety protocols and handling procedures for 6-Chloro-5-cyanopicolinic acid. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety data with practical, field-proven insights to ensure the safe and effective use of this compound in a laboratory setting. The causality behind each recommendation is explained to foster a culture of safety and scientific integrity.
Compound Identification and Chemical Properties
This compound is a specialized organic building block utilized in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.[1] Its reactivity and specific functional groups necessitate a thorough understanding of its properties for safe handling.
| Property | Value | Source |
| CAS Number | 53234-56-3 | [2][3] |
| Molecular Formula | C₇H₃ClN₂O₂ | [2][3][4] |
| Molecular Weight | 182.56 g/mol | [2][4] |
| Appearance | Solid (form may vary) | Assumed from handling instructions |
| Boiling Point | 407°C at 760 mmHg | [1] |
| InChI Key | KYWVRBNZSCWZMY-UHFFFAOYSA-N | [5] |
| SMILES | ClC1=C(C#N)C=CC(C(O)=O)=N1 | [2] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). A comprehensive understanding of these hazards is the foundation of safe laboratory practice. The "why" behind these classifications relates to the compound's chemical structure, which can interact with biological systems to cause irritation or toxicity.
GHS Pictogram:
Signal Word: Warning [6]
| Hazard Class | Category | Hazard Statement |
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2/2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation |
Source: Consolidated from multiple safety data sheets.[4][6][7][8]
The presence of the nitrile group and the chlorinated pyridine ring are key structural features contributing to its hazardous properties. These functional groups can react with biological macromolecules, leading to the observed irritation and toxicity.
Exposure Controls and Personal Protective Equipment (PPE)
To mitigate the risks identified, a multi-layered approach to exposure control is mandatory. This involves a combination of engineering controls and personal protective equipment (PPE). The principle here is to create redundant barriers between the researcher and the chemical.
Engineering Controls
-
Ventilation: All work with this compound, especially when handling the solid powder, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[6][9] The goal is to maintain airborne concentrations well below any occupational exposure limits.
-
Safety Stations: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[7][9] This is a critical redundancy in case of primary containment failure or accidental contact.
Personal Protective Equipment (PPE)
The selection of PPE is not a one-size-fits-all approach; it must be appropriate for the potential hazards.[10][11]
-
Eye and Face Protection: Chemical safety goggles are mandatory.[6][7] A face shield should also be worn when there is a significant risk of splashing.[11][12] This is because the eyes are particularly vulnerable to serious irritation from this compound.[6]
-
Skin Protection:
-
Gloves: Wear chemically resistant gloves.[6][11] Given the nature of the compound, nitrile or neoprene gloves are a suitable choice, but it is always best practice to consult a glove compatibility chart. Gloves should be inspected before each use and changed immediately if contaminated.
-
Lab Coat/Coveralls: A standard lab coat is required at a minimum. For larger quantities or procedures with a higher risk of spillage, chemically resistant coveralls should be considered.[10][11]
-
-
Respiratory Protection: If working outside of a fume hood is unavoidable (which is strongly discouraged), or if dust generation is significant, a NIOSH-approved respirator with a particulate filter (conforming to EN 143 or equivalent) is necessary.[7][11]
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is crucial for preventing accidental exposure and maintaining the integrity of the compound.
Handling
-
Avoid Contact: Direct contact with skin and eyes must be avoided at all times.[7]
-
Prevent Dust Formation: When handling the solid, minimize the creation of dust.[8][9]
-
Grounding: For larger quantities, take precautionary measures against static discharge.
-
Hygiene: Wash hands thoroughly after handling, and before eating, drinking, or smoking.[6][7] Contaminated work clothing should not be allowed out of the workplace.
Storage
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[7][9]
-
Incompatibilities: Store away from strong oxidizing agents, strong bases, and amines.[9] The acidic nature of the carboxylic acid group makes it reactive with bases, while the overall structure may be susceptible to oxidation.
-
Security: For larger quantities or in shared spaces, consider storing in a locked cabinet.[7]
The following workflow diagram illustrates the key decision points and actions for the safe handling of this compound from receipt to disposal.
Caption: Logical workflow for handling this compound.
Spill and Emergency Procedures
Preparedness is key to effectively managing an accidental release. All personnel working with this compound must be familiar with these procedures.
First-Aid Measures
-
Eye Contact: Immediately rinse with plenty of water, including under the eyelids, for at least 15 minutes.[7] Seek immediate medical attention.[7]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing.[7] Seek medical attention if irritation develops or persists.[7]
-
Inhalation: Move the victim to fresh air.[7] If not breathing, give artificial respiration.[7] Seek medical attention.[7]
-
Ingestion: Rinse mouth with water.[7] Do NOT induce vomiting.[9] Call a poison center or doctor/physician if you feel unwell.[7]
Spill Response
-
Personal Precautions: Ensure adequate ventilation.[7] Evacuate personnel to safe areas.[8] Avoid breathing dust.[7] Wear appropriate PPE as described in Section 3.[7]
-
Containment and Cleanup:
-
Environmental Precautions: Do not let the product enter drains.[8][13]
The following diagram outlines the decision-making process in the event of a spill.
Caption: Decision-making workflow for spill response procedures.
Disposal Considerations
Waste generated from the use of this compound must be treated as hazardous waste.
-
Waste Classification: Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[9]
-
Disposal Method: Dispose of contents/container to an approved waste disposal plant.[7] Do not empty into drains.[7][9] Always consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[9]
Conclusion
This compound is a valuable research chemical that can be handled safely by adhering to the principles and protocols outlined in this guide. A foundational understanding of its hazards, coupled with the consistent application of engineering controls, appropriate personal protective equipment, and rigorous handling procedures, forms a self-validating system of safety. By internalizing the causality behind these safety measures, researchers can foster a proactive safety culture that protects themselves, their colleagues, and the environment.
References
- Personal Protective Equipment (PPE) - CHEMM. [Link]
- CAS NO.
- This compound [P95919] - ChemUniverse. [Link]
- Personal protective equipment when handling plant protection products - BVL.bund.de. [Link]
- Examples of PPE for Various Dangerous Goods Classes - Storemasta Blog. (2025-07-02). [Link]
- 6-Chloropicolinic acid | C6H4ClNO2 | CID 20812 - PubChem - NIH. [Link]
- This compound - MySkinRecipes. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. arctomsci.com [arctomsci.com]
- 3. chemuniverse.com [chemuniverse.com]
- 4. 53234-56-3 | this compound - Moldb [moldb.com]
- 5. 1254163-81-9 | Methyl 6-chloro-5-cyanopicolinate - AiFChem [aifchem.com]
- 6. aksci.com [aksci.com]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 11. blog.storemasta.com.au [blog.storemasta.com.au]
- 12. bvl.bund.de [bvl.bund.de]
- 13. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide on the Core Utility and Mechanistic Pathways of 6-Chloro-5-cyanopicolinic Acid Derivatives
Abstract
6-Chloro-5-cyanopicolinic acid stands as a pivotal intermediate in the synthesis of a diverse array of biologically active compounds. While not typically an end-product with a defined biological target, its true significance lies in the versatile chemical scaffold it provides for the development of novel herbicides, fungicides, and potential therapeutic agents. The strategic placement of its chloro, cyano, and carboxylic acid functional groups on a pyridine ring allows for a multitude of synthetic transformations, leading to compounds with highly specific mechanisms of action. This guide delves into the core utility of this compound as a foundational building block and elucidates the distinct mechanisms of action of the key bioactive molecules derived from it. We will explore its role in the creation of synthetic auxin herbicides, kinase and dihydrofolate reductase inhibitors for anticancer applications, and succinate dehydrogenase inhibitors for fungal control, providing a comprehensive overview for researchers, scientists, and drug development professionals.
This compound: A Versatile Synthetic Intermediate
This compound is a pyridine derivative whose value is rooted in its chemical architecture. The pyridine ring, a common motif in biologically active compounds, serves as the core scaffold. The three functional groups—chloro, cyano, and carboxylic acid—offer multiple reaction sites for synthetic chemists to elaborate upon, creating a wide range of derivatives.
The carboxylic acid at the 2-position is a key handle for forming amides, esters, and other functionalities. The cyano group at the 5-position can be hydrolyzed, reduced, or participate in cycloaddition reactions. The chloro group at the 6-position can be substituted via nucleophilic aromatic substitution, allowing for the introduction of various side chains. This trifecta of reactivity makes this compound a highly sought-after starting material in both agrochemical and pharmaceutical research and development.[1]
Below is a generalized workflow illustrating the synthetic utility of this compound.
Caption: General synthetic pathways from this compound.
Mechanisms of Action of Bioactive Derivatives
The true "mechanism of action" associated with this compound is observed in the final, elaborated molecules. The following sections detail the mechanisms of prominent classes of compounds synthesized from this intermediate.
Herbicides: Synthetic Auxins Targeting Auxin-Signaling F-box Proteins
Picolinic acid derivatives are a well-established class of synthetic auxin herbicides.[2][3] These compounds mimic the natural plant hormone auxin, leading to uncontrolled and disorganized plant growth, ultimately resulting in plant death.
Mechanism of Action: Natural auxin binds to a co-receptor complex consisting of a Transport Inhibitor Response 1/Auxin-Signaling F-box (TIR1/AFB) protein and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor. This binding event targets the Aux/IAA protein for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of the repressor allows Auxin Response Factors (ARFs) to activate the transcription of auxin-responsive genes, leading to normal plant growth.
Picolinic acid-based herbicides, derived from intermediates like this compound, bind to the TIR1/AFB proteins with high affinity, effectively hijacking this natural pathway. This leads to the continuous degradation of Aux/IAA repressors and a persistent, exaggerated activation of auxin-responsive genes, causing the phytotoxic effects characteristic of these herbicides.[2] Molecular docking studies have shown that these synthetic auxins can bind more intensively to receptors like AFB5 than natural auxins.[2]
Caption: Mechanism of action of synthetic auxin herbicides.
Anticancer Agents: Targeting Kinases and Dihydrofolate Reductase
The versatility of the this compound scaffold has been exploited to synthesize fused heterocyclic systems like pyrido[2,3-d]pyrimidines and 2,4-diaminoquinazolines, which have shown promise as anticancer agents.[4][5][6][7][8] These compounds often target fundamental cellular processes required for cancer cell proliferation, such as signal transduction and nucleotide synthesis.
2.2.1. Kinase Inhibition
Many pyrido[2,3-d]pyrimidine derivatives function as kinase inhibitors.[4][5][9] Protein kinases are a large family of enzymes that regulate a majority of cellular pathways, including cell growth, proliferation, and differentiation. In many cancers, kinases are mutated or overexpressed, leading to aberrant signaling and uncontrolled cell division.
Mechanism of Action: These inhibitors are typically designed to compete with ATP (adenosine triphosphate) for the binding site on the kinase. By occupying the ATP-binding pocket, they prevent the phosphorylation of downstream substrate proteins, thereby blocking the signaling cascade that promotes cancer cell growth and survival. The specific kinase targeted (e.g., tyrosine kinases, cyclin-dependent kinases) depends on the exact chemical structure of the pyrido[2,3-d]pyrimidine derivative.[4][9]
Caption: A typical workflow for molecular docking studies.
Quantitative Data Summary
The following table summarizes representative bioactivity data for compounds derived from picolinic acid and related scaffolds, as found in the literature.
| Compound Class | Target Organism/Cell Line | Target Enzyme/Pathway | Bioactivity (IC50/EC50) | Reference |
| 6-(5-Aryl-1-pyrazolyl)-2-picolinic acid | Arabidopsis thaliana | Auxin signaling (AFB5) | ~45x more potent than halauxifen-methyl | [2] |
| Benzoylcarbamates with pyridine | Botrytis cinerea | Not specified | 6.45–6.98 µg/mL | [10] |
| Benzoylureas with pyrimidine | Rhizoctonia solani | Succinate Dehydrogenase (SDH) | 5.21 µg/mL | [11] |
| 2,4-Diaminoquinazolines | L1210 Leukemia cells | DHFR/DNA binding | Potent inhibition (more active than MTX) | [6] |
Conclusion
This compound is a testament to the power of synthetic intermediates in modern chemical research. Its true mechanism of action is not as a standalone agent, but as a versatile progenitor to a multitude of bioactive compounds with highly specific and potent effects. By providing a robust and adaptable chemical scaffold, it enables the development of novel solutions to challenges in agriculture and medicine. The derivatives of this compound that function as synthetic auxin herbicides, kinase and DHFR inhibitors, and SDH-inhibiting fungicides highlight the breadth of its utility. A thorough understanding of the mechanisms of these end-products is crucial for the rational design of next-generation compounds with improved efficacy and safety profiles, ensuring that this compound will remain a valuable tool for scientists for the foreseeable future.
References
- MySkinRecipes. This compound.
- Mangold, J. B., & Klinman, J. P. (1984). Mechanism-based inhibition of dopamine beta-monooxygenase by aldehydes and amides. Journal of Biological Chemistry, 259(12), 7772–7779.
- Korkmaz, F., & Ceylan, Ş. (1991). Mechanism of inhibition of dopamine beta-monooxygenase by quinol and phenol derivatives, as determined by solvent and substrate deuterium isotope effects. Biochemistry, 30(33), 8138–8144.
- Sharma, S., & Goyal, S. (2020). Dopamine β-Monooxygenase: Mechanism, Substrates and Inhibitors.
- Li, Y., Wang, Y., Li, Y., Zhang, Y., Li, Y., & Yang, X. (2023). Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431.
- Yadav, P., Kumar, R., & Singh, P. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances, 13(11), 6872–6908.
- Li, Y., Wang, Y., Li, Y., Zhang, Y., Li, Y., & Yang, X. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431.
- Yadav, P., Kumar, R., & Singh, P. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances, 13(11), 6872-6908.
- Wang, Y., Li, Y., Li, Y., Zhang, Y., Li, Y., & Yang, X. (2023). Synthesis, Antifungal, and Antibacterial Activities of Novel Benzoylurea Derivatives Containing a Pyrimidine Moiety. Molecules, 28(18), 6498.
- Rosowsky, A., Forsch, R. A., & Queener, S. F. (1998). Synthesis of new 2,4-Diaminopyrido[2,3-d]pyrimidine and 2,4-Diaminopyrrolo[2,3-d]pyrimidine inhibitors of Pneumocystis carinii, Toxoplasma gondii, and Mycobacterium avium dihydrofolate reductase. Journal of Medicinal Chemistry, 41(15), 2724–2733.
- Yadav, P., Kumar, R., & Singh, P. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances, 13(11), 6872-6908.
- Patsnap Synapse. (2024). What are DBH inhibitors and how do they work?.
- Abdel-Gawad, S. M., El-Gaby, M. S. A., & El-Sayed, W. A. (2014). The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research, 6(7), 734-772.
- Liu, J. Q., Xu, X. G., Chen, X. H., Yu, A. Z., Dai, Z. R., & Zhang, X. P. (1991). [Synthesis and biological activities of 2,4-diamino-5-chloro-6-substituted quinazolines]. Yao Xue Xue Bao, 26(11), 821–828.
- Forni, A., Carlino, E., & Righi, E. (2023). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. ChemistryOpen, 12(11), e202300153.
- Chen, L., Li, Y., Wang, Y., Zhang, Y., Li, Y., & Ju, J. (2026). Picolinic Acid Derivatives and Biosynthetic Pathway from Epicoccum sorghinum SDU-F549.
- Yin, P., Liu, N., Deng, Y. X., Chen, Y., Deng, Y., & He, L. (2012). Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates. The Journal of Organic Chemistry, 77(6), 2649–2658.
- Oliver, R., & Hewitt, H. (2014). Fungicide Modes of Action and Spectrum. In Fungicides in Crop Protection (pp. 51-68). CABI.
- Abell, A. D., & Jones, M. A. (2014). Synthesis and evaluation of the 2,4-diaminoquinazoline series as anti-tubercular agents. Bioorganic & Medicinal Chemistry Letters, 24(23), 5434–5437.
- Alassaf, M. A., Selim, K. B., & Nasr, M. N. A. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Journal of Chemistry, 2022, 1-9.
- Alassaf, M. A., Selim, K. B., & Nasr, M. N. A. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Journal of Chemistry, 2022, 1-9.
- Wang, Y., Li, Y., Li, Y., Zhang, Y., Li, Y., & Yang, X. (2023). Synthesis, Antifungal, and Antibacterial Activities of Novel Benzoylurea Derivatives Containing a Pyrimidine Moiety. Molecules, 28(18), 6498.
- Wang, Y., Li, Y., Li, Y., Zhang, Y., Li, Y., & Yang, X. (2023). Design, Synthesis and Antifungal Activity of Novel Benzoylcarbamates Bearing a Pyridine Moiety. Molecules, 28(3), 1431.
Sources
- 1. Mechanism-based inhibition of dopamine beta-monooxygenase by aldehydes and amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Synthesis and biological activities of 2,4-diamino-5-chloro-6-substituted quinazolines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis, Antifungal, and Antibacterial Activities of Novel Benzoylurea Derivatives Containing a Pyrimidine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
synthesis protocol for 6-Chloro-5-cyanopicolinic acid derivatives
Application Note & Synthesis Protocol
Synthesis of 6-Chloro-5-cyanopicolinic Acid and Its Derivatives: A Strategic Guide for Medicinal and Agrochemical Research
Abstract
This compound is a highly functionalized heterocyclic compound that serves as a critical building block in the development of novel pharmaceuticals and agrochemicals.[1] Its unique substitution pattern, featuring a carboxylic acid, a chloro group, and a cyano group, provides multiple reaction sites for constructing complex molecular architectures. This guide provides a comprehensive, field-tested synthetic strategy for the preparation of this compound, beginning from readily available precursors. We detail a robust, multi-step protocol that includes chlorination, nitration, reduction, and cyanation via the Sandmeyer reaction. Each step is accompanied by an in-depth explanation of the underlying chemical principles, step-by-step experimental procedures, and key characterization data. Furthermore, a general protocol for converting the final acid into various derivatives (e.g., amides) is presented, expanding its utility for library synthesis and structure-activity relationship (SAR) studies.
Introduction: The Significance of Functionalized Picolinates
Picolinic acid and its derivatives are privileged scaffolds in medicinal chemistry and materials science, renowned for their ability to form stable complexes with a wide range of metal ions.[2] The strategic introduction of functional groups onto the pyridine ring, such as halogens and nitriles, dramatically expands their synthetic versatility. The target molecule, this compound, is particularly valuable. The chloro and cyano groups can participate in various cross-coupling and nucleophilic substitution reactions, while the carboxylic acid at the 2-position allows for straightforward derivatization into amides, esters, and other functional groups. This trifunctional nature makes it an ideal intermediate for creating diverse chemical libraries aimed at discovering new bioactive compounds. The following protocols outline a logical and reproducible pathway to this key intermediate and its subsequent derivatives.
Overall Synthetic Strategy
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to manage the regioselectivity of each transformation. Our proposed pathway begins with the commercially available 6-hydroxypicolinic acid and proceeds through four key transformations.
Caption: Overall workflow for the synthesis of this compound.
Part 1: Synthesis of 6-Chloropicolinic Acid
Principle & Expertise
The initial step involves the conversion of a 6-hydroxypyridine moiety into a 6-chloropyridine. 6-Hydroxypyridines exist in equilibrium with their pyridone tautomer. This conversion is effectively achieved using a potent chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[3] The mechanism involves the activation of the pyridone oxygen, followed by nucleophilic attack by the chloride ion to displace the activated hydroxyl group. This protocol uses POCl₃, which serves as both the reagent and the solvent at elevated temperatures, driving the reaction to completion.
Experimental Protocol
-
Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-hydroxypicolinic acid (10.0 g, 71.9 mmol).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 40 mL, 430 mmol) to the flask in a fume hood. The mixture will form a slurry.
-
Reaction: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 4 hours. The solid will gradually dissolve as the reaction progresses.
-
Work-up:
-
Allow the mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker with vigorous stirring. Caution: This is a highly exothermic process.
-
The pH of the aqueous solution will be highly acidic. Adjust the pH to ~3-4 by the slow addition of a saturated sodium carbonate (Na₂CO₃) solution.
-
The product will precipitate as a white solid.
-
-
Purification:
-
Collect the solid by vacuum filtration and wash it with cold water (3 x 50 mL).
-
Dry the solid under vacuum at 50 °C to yield 6-chloropicolinic acid.
-
Data Summary Table
| Parameter | Expected Value |
| Yield | 80-90% |
| Appearance | White to off-white solid |
| Melting Point | 150-153 °C |
| ¹H NMR | Consistent with product structure |
| MS (ESI-) | m/z = 156.0 [M-H]⁻ |
Part 2: Synthesis of 6-Chloro-5-nitropicolinic Acid
Principle & Expertise
This step involves an electrophilic aromatic substitution (nitration) on the 6-chloropicolinic acid ring. The pyridine ring is inherently electron-deficient and thus deactivated towards electrophilic attack. The presence of both a deactivating chloro group and a deactivating carboxylic acid group necessitates the use of strong nitrating conditions, typically a mixture of fuming nitric acid and concentrated sulfuric acid. The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The substitution occurs at the 5-position, which is the least deactivated position available.
Experimental Protocol
-
Setup: To a 100 mL flask cooled in an ice-salt bath (0 to -5 °C), add concentrated sulfuric acid (H₂SO₄, 30 mL).
-
Substrate Addition: Slowly add 6-chloropicolinic acid (8.0 g, 50.8 mmol) in portions, ensuring the temperature remains below 10 °C.
-
Nitrating Agent: Once the solid has dissolved, add fuming nitric acid (HNO₃, 10 mL) dropwise via an addition funnel, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, carefully heat the reaction to 60 °C and maintain for 3 hours.
-
Work-up:
-
Cool the reaction mixture back to room temperature.
-
Pour the mixture slowly onto 200 g of crushed ice with stirring.
-
A pale yellow solid will precipitate.
-
-
Purification:
-
Collect the precipitate by vacuum filtration.
-
Wash the solid thoroughly with cold water until the filtrate is neutral (pH ~7).
-
Dry the product under vacuum to afford 6-chloro-5-nitropicolinic acid.
-
Data Summary Table
| Parameter | Expected Value |
| Yield | 75-85% |
| Appearance | Pale yellow solid |
| Melting Point | 175-178 °C (decomposes) |
| ¹H NMR | Consistent with product structure |
| MS (ESI-) | m/z = 201.0 [M-H]⁻ |
Part 3: Synthesis of 5-Amino-6-chloropicolinic Acid
Principle & Expertise
The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. While various methods exist (e.g., metal-acid reductions), catalytic hydrogenation offers a cleaner reaction profile with easier product isolation. This protocol uses palladium on carbon (Pd/C) as the catalyst and hydrogen gas as the reductant. The reaction proceeds on the surface of the catalyst, where both the nitro compound and hydrogen are adsorbed, facilitating the reduction.
Experimental Protocol
-
Setup: In a hydrogenation vessel (Parr shaker), dissolve 6-chloro-5-nitropicolinic acid (7.0 g, 34.6 mmol) in methanol (100 mL).
-
Catalyst Addition: Carefully add 10% Pd/C (0.7 g, 10 wt%) to the solution.
-
Reaction: Seal the vessel, purge it with nitrogen, and then pressurize with hydrogen gas (H₂) to 50 psi.
-
Shake the mixture at room temperature for 6 hours or until hydrogen uptake ceases.
-
Work-up:
-
Depressurize the vessel and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional methanol (2 x 20 mL).
-
Combine the filtrates and remove the solvent under reduced pressure.
-
-
Purification: The resulting solid is typically of high purity. If needed, it can be recrystallized from an ethanol/water mixture to yield pure 5-amino-6-chloropicolinic acid.
Data Summary Table
| Parameter | Expected Value |
| Yield | 90-98% |
| Appearance | Light brown or tan solid |
| Melting Point | 210-214 °C |
| ¹H NMR | Consistent with product structure |
| MS (ESI+) | m/z = 173.0 [M+H]⁺ |
Part 4: Synthesis of this compound
Principle & Expertise
The Sandmeyer reaction is a classic and reliable method for converting an aromatic primary amine into a variety of functional groups, including a nitrile.[4] The reaction proceeds in two stages. First, the amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt. Second, this diazonium salt is treated with a copper(I) cyanide solution. The copper catalyst facilitates the displacement of the dinitrogen gas (N₂) by the cyanide nucleophile, forming the desired aryl nitrile. Temperature control is critical during diazotization to prevent the premature decomposition of the unstable diazonium salt.
Experimental Protocol
-
Diazotization:
-
In a 250 mL beaker, suspend 5-amino-6-chloropicolinic acid (5.0 g, 29.0 mmol) in a mixture of concentrated HCl (20 mL) and water (30 mL).
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (NaNO₂, 2.2 g, 31.9 mmol) in water (10 mL) dropwise, keeping the temperature below 5 °C. Stir for an additional 30 minutes at this temperature.
-
-
Cyanide Displacement:
-
In a separate 500 mL flask, prepare a solution of copper(I) cyanide (CuCN, 3.1 g, 34.8 mmol) and sodium cyanide (NaCN, 3.1 g, 63.2 mmol) in water (50 mL). Warm slightly to dissolve, then cool to 5 °C.
-
Slowly add the cold diazonium salt solution to the copper cyanide solution with vigorous stirring. Caution: Hydrogen cyanide gas may be evolved. Perform in a well-ventilated fume hood.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 50 °C for 1 hour.
-
-
Work-up:
-
Cool the reaction mixture and acidify to pH 2 with concentrated HCl.
-
Extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification:
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethyl acetate/hexanes or by flash column chromatography to obtain pure this compound.
-
Data Summary Table
| Parameter | Expected Value |
| Yield | 60-70% |
| Appearance | White to light tan solid |
| Melting Point | 165-168 °C |
| ¹H NMR | Consistent with product structure |
| MS (ESI-) | m/z = 181.0 [M-H]⁻ |
Part 5: Derivatization to Amides
Principle & Expertise
The carboxylic acid of this compound is a versatile handle for creating derivatives. Amide bond formation is one of the most common and important reactions in drug discovery. This can be achieved by first activating the carboxylic acid, for example, by converting it to an acid chloride with SOCl₂ or oxalyl chloride, followed by reaction with a primary or secondary amine.[5] Alternatively, modern peptide coupling reagents (e.g., HATU, HOBt/EDC) can be used to form the amide bond directly under milder conditions, which is preferable for sensitive or complex amines.
Caption: General workflow for the synthesis of picolinamide derivatives.
General Protocol (Peptide Coupling)
-
Setup: In a dry flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in an anhydrous solvent like DMF or DCM.
-
Reagent Addition: Add the desired amine (1.1 eq), a coupling agent such as HATU (1.2 eq), and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.5 eq).
-
Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate and wash successively with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude amide by flash column chromatography or recrystallization.
Troubleshooting and Optimization
-
Incomplete Chlorination (Part 1): If starting material remains, increase the reaction time or temperature. Ensure the POCl₃ is of good quality and not hydrolyzed.
-
Low Yield in Nitration (Part 2): Ensure the use of fuming nitric acid and high-quality concentrated sulfuric acid. Temperature control is crucial; temperatures that are too low may stall the reaction, while temperatures that are too high can lead to decomposition.
-
Catalyst Poisoning in Reduction (Part 3): If the hydrogenation stalls, the catalyst may be poisoned. Ensure the starting nitro compound is pure. Filtering the reaction mixture and adding fresh catalyst can sometimes restart the reaction.
-
Decomposition in Sandmeyer Reaction (Part 4): The diazonium salt is unstable. Maintain the temperature strictly between 0-5 °C during its formation and use it immediately.
Conclusion
This application note provides a validated and detailed synthetic route to the valuable building block this compound. The protocols are designed to be robust and scalable, drawing upon well-established chemical principles. By explaining the causality behind each step and offering insights into potential challenges, this guide equips researchers in drug discovery and agrochemical development with the necessary tools to confidently synthesize this key intermediate and its derivatives for their research programs.
References
- Title: Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)
- Title: Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)
- Title: Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr)
- Source: PrepChem.
- Title: Synthesis of Some Aminopicolinic Acids Source: IRL @ UMSL URL
- Title: Acylation reaction condition of 6-chloro-5-cyano- picolinic acid with amine Source: ResearchGate URL
- Title: Preparation method of 6-chloronicotinic acid Source: Google Patents URL
- Title: Preparation method and separation and purification method for 6-chloronicotinic acid Source: Google Patents URL
- Title: Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility Source: PubMed Central URL
- Title: Method for preparing cyanopyridine by using chloropyridine under the catalysis of ligand-free palladium Source: Google Patents URL
- Title: Process for the preparation of 2-cyanopyridine derivatives Source: Google Patents URL
- Title: Process for the preparation of 2-cyanopyridines Source: Google Patents URL
- Title: 6-Chloronicotinic acid synthesis Source: ChemicalBook URL
- Title: Nicotinic acid, 6-hydroxy- Source: Organic Syntheses Procedure URL
- Title: Preparation of Cyanopyridines by Direct Cyanation Source: ResearchGate URL
- Title: Cyanation Source: Wikipedia URL
- Title: this compound Source: MySkinRecipes URL
- Title: 6-chlorine-3-fluorine-2-picolinic acid synthesis process Source: Google Patents URL
Sources
- 1. This compound [myskinrecipes.com]
- 2. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. irl.umsl.edu [irl.umsl.edu]
- 4. Cyanation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
The Strategic Utility of 6-Chloro-5-cyanopicolinic Acid in Modern Synthesis
For Immediate Release: A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
6-Chloro-5-cyanopicolinic acid has emerged as a highly versatile and strategically important chemical intermediate in the fields of pharmaceutical and agrochemical research and development. Its unique trifunctionalized pyridine scaffold, featuring a reactive chlorine atom, a synthetically malleable cyano group, and a carboxylic acid handle, offers a powerful platform for the construction of complex molecular architectures. This guide provides an in-depth exploration of the reactivity and synthetic applications of this valuable building block, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Core Chemical Attributes and Reactivity Profile
The synthetic potential of this compound is rooted in the distinct reactivity of its three functional groups. Understanding the interplay of these groups is paramount to designing efficient and selective synthetic transformations.
| Property | Value | Source |
| CAS Number | 53234-56-3 | [1] |
| Molecular Formula | C₇H₃ClN₂O₂ | [1] |
| Molecular Weight | 182.57 g/mol | [1] |
| Purity | Typically ≥95% | [1] |
The pyridine ring, being electron-deficient, activates the 6-position towards nucleophilic aromatic substitution (SNAr), making the chloro group a good leaving group. The cyano and carboxylic acid groups at the 5- and 2-positions, respectively, further influence the electronic properties of the ring and offer additional sites for chemical modification.
Application in the Synthesis of Bioactive Heterocycles: The Pyrido[2,3-d]pyrimidine Core
A prominent application of this compound is in the synthesis of pyrido[2,3-d]pyrimidines, a class of fused heterocyclic compounds with a wide range of biological activities, including kinase inhibition for cancer therapy.[2][3] The following workflow illustrates a typical synthetic approach.
Sources
Application Notes & Protocols: The Strategic Use of 6-Chloro-5-cyanopicolinic Acid in Modern Medicinal Chemistry
Introduction: 6-Chloro-5-cyanopicolinic acid is a highly functionalized pyridine derivative that has emerged as a strategic building block in medicinal chemistry. Its unique arrangement of a carboxylic acid, a cyano group, and a chloro substituent on a pyridine scaffold provides medicinal chemists with three distinct and versatile reactive handles. This trifecta of functionality allows for the systematic and controlled synthesis of complex molecular architectures, making it an invaluable intermediate in the discovery of novel therapeutic agents. The electron-withdrawing nature of the cyano and chloro groups, combined with the inherent properties of the pyridine ring, makes this molecule a privileged scaffold for targeting a range of biological systems, from kinases involved in oncology to enzymes in neurological pathways.
This guide provides an in-depth exploration of the applications of this compound, detailing not just the "what" but the "why" behind its use. We will delve into its role in constructing potent bioactive molecules and provide detailed, field-proven protocols for its chemical modification.
| Compound Property | Value |
| IUPAC Name | 6-Chloro-5-cyanopyridine-2-carboxylic acid |
| CAS Number | 53234-56-3[1] |
| Molecular Formula | C₇H₃ClN₂O₂[1] |
| Molecular Weight | 182.57 g/mol [1] |
| Typical Purity | ≥95% |
Part 1: Core Applications in Drug Discovery
The utility of this compound stems from its capacity to serve as a foundational scaffold for creating libraries of compounds with diverse biological activities. The strategic placement of its functional groups allows for sequential or orthogonal chemical modifications.
Development of Kinase Inhibitors for Oncology
The pyridine core of the molecule is an effective bioisostere for the purine ring of ATP. This allows derivatives of this compound to act as competitive inhibitors at the ATP-binding site of various kinases, which are critical targets in cancer therapy.[2]
-
Mechanism of Action: The carboxylic acid group is typically converted into an amide, which can form crucial hydrogen bonds with the hinge region of the kinase domain. The chloro substituent can be retained to form favorable halogen bonds or be displaced via Nucleophilic Aromatic Substitution (SNAr) to introduce larger side chains that probe deeper into the binding pocket, enhancing both potency and selectivity.[2] The cyano group, while also a site for modification, primarily serves as a potent electron-withdrawing group to modulate the electronics of the pyridine ring.
-
Application Example: This scaffold is used to synthesize novel inhibitors targeting signaling pathways frequently dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.[2] By creating a library of amide derivatives, researchers can systematically explore the structure-activity relationship (SAR) to identify compounds with optimal anti-proliferative activity against specific cancer cell lines.[3]
Synthesis of Heterocyclic Scaffolds for Antitumor Agents
The molecule is a key starting material for constructing more complex heterocyclic systems known for their broad-spectrum antitumor properties, such as quinazolines and pyrido[2,3-d]pyrimidines.[4]
-
Synthetic Rationale: In these syntheses, the picolinic acid derivative undergoes a sequence of reactions, often involving acylation followed by a ring-closure (cyclization) step.[4] The chloro and cyano groups are critical for these transformations, either by participating directly in the cyclization or by activating the pyridine ring for subsequent reactions. The resulting fused-ring systems are rigid structures that can effectively interact with biological targets like enzymes or DNA.
-
Experimental Insight: Studies have shown that 6-chloro-quinazolin derivatives can induce apoptosis in human cancer cells, highlighting the therapeutic potential of molecules derived from this picolinic acid scaffold.[3]
Broader Bio-activity: A Lesson from Agrochemicals
While not a direct medicinal application for humans, the extensive use of the picolinic acid core in developing advanced synthetic auxin herbicides demonstrates its powerful ability to generate biologically active molecules.[5]
-
Relevance to Drug Discovery: The design principles used in creating potent herbicides, such as optimizing binding to specific protein targets (e.g., auxin-binding proteins), are directly analogous to drug discovery.[6] This cross-disciplinary success underscores the versatility of the picolinic acid scaffold and its ability to be adapted to interact with diverse protein architectures, providing confidence in its utility as a starting point for novel therapeutic programs.
Part 2: Experimental Protocols & Methodologies
The following protocols are designed to be self-validating, with clear steps and justifications for reagent choices. Characterization of all synthesized compounds via NMR (¹H, ¹³C), LC-MS, and HPLC is mandatory to confirm structure and assess purity.[5][7]
Protocol 1: Amide Coupling via Acyl Chloride Formation
This protocol details the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with an amine. This is a robust and cost-effective method for synthesizing amide derivatives.
Workflow: Amide Coupling
Caption: Workflow for the synthesis of picolinamide derivatives.
Materials:
-
This compound (1.0 eq)
-
Oxalyl chloride (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Catalytic N,N-Dimethylformamide (DMF, 1-2 drops)
-
Primary or secondary amine (1.1 eq)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 eq)
-
Deionized water, Brine, Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Inert Atmosphere: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound and anhydrous DCM. Cool the mixture to 0°C in an ice bath.
-
Acyl Chloride Formation: Add a catalytic amount of DMF. Slowly add oxalyl chloride dropwise. Causality: Oxalyl chloride reacts with the carboxylic acid to form the highly reactive acyl chloride. DMF catalyzes this transformation via the formation of a Vilsmeier reagent. This reaction releases CO, CO₂, and HCl gas, and must be performed in a well-ventilated fume hood.
-
Reaction Monitoring: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature for 1 hour. The reaction is complete when gas evolution ceases.
-
Amine Addition: In a separate flask, dissolve the desired amine and DIPEA in anhydrous DCM. Cool this solution to 0°C.
-
Coupling: Slowly add the freshly prepared acyl chloride solution to the amine solution at 0°C. Causality: DIPEA acts as a non-nucleophilic base to quench the HCl generated during the reaction, preventing the formation of an unreactive ammonium salt from the amine starting material.
-
Completion: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) of the 6-Chloro Group
This protocol describes the displacement of the chloride atom with a nucleophile, a key step for introducing diversity at the 6-position of the pyridine ring.
Workflow: SNAr Reaction
Caption: General workflow for SNAr at the 6-position.
Materials:
-
This compound (1.0 eq)
-
Nucleophile (e.g., aniline, benzylamine, thiophenol) (1.2-1.5 eq)
-
Potassium Carbonate (K₂CO₃) or DIPEA (2.0-3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Ethyl Acetate, Deionized water
Procedure:
-
Setup: In a round-bottom flask, combine this compound, the chosen nucleophile, and potassium carbonate.
-
Solvent Addition: Add anhydrous DMF. Causality: A polar aprotic solvent like DMF is essential. It effectively solvates the potassium cation while leaving the nucleophile relatively "naked" and highly reactive. It also has a high boiling point, allowing the reaction to be heated to overcome the activation energy.
-
Reaction: Heat the mixture to 80-120°C with vigorous stirring under an inert atmosphere. The optimal temperature will depend on the nucleophilicity of the chosen reagent.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS. These reactions can take several hours to reach completion.
-
Workup: After cooling to room temperature, pour the reaction mixture into a beaker of ice-water. This will precipitate the product and dissolve the DMF and inorganic salts.
-
Extraction: If the product is soluble, extract the aqueous mixture several times with a suitable organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by recrystallization or flash chromatography.
References
- Deng, L., Zhong, H., & Wang, S. (2014). Synthesis of 2,4-Diaminoquinazoline and 2,4-Diaminopyrido-[2,3-d]pyrimidine Derivatives. ResearchGate.
- NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of 5-Cyanopicolinic Acid in Organic Synthesis and Biochemical Applications. Tradekey.
- MySkinRecipes. (n.d.). This compound.
- Li, Y., et al. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. MDPI.
- ChemUniverse. (n.d.). This compound.
- Acros Pharmatech. (n.d.). This compound.
- Wang, Z., et al. (2007). Synthesis of 3, 6-dichloropicolinic acid. ResearchGate.
- Luo, H., et al. (2014). Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents. European Journal of Medicinal Chemistry.
- Feng, S., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. MDPI.
Sources
- 1. chemuniverse.com [chemuniverse.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. 6-Chloro-5-cyanopicolinamide|BLD Pharm [bldpharm.com]
Application Notes and Protocols: Acylation Reactions with 6-Chloro-5-cyanopicolinic Acid
Introduction: The Strategic Value of a Polysubstituted Picolinate
6-Chloro-5-cyanopicolinic acid is a highly functionalized heterocyclic compound that serves as a pivotal building block in modern medicinal and agrochemical research.[1] Its strategic importance lies in the unique electronic properties conferred by its substituents on the pyridine core. The presence of a carboxylic acid function allows for the construction of larger, more complex molecules through acylation reactions—primarily the formation of amide and ester linkages, which are fundamental bonds in countless biologically active molecules.[2]
This guide provides a detailed exploration of the principles, protocols, and field-proven insights for conducting successful acylation reactions with this versatile substrate. We will delve into the causality behind methodological choices, offering robust protocols for both amide and ester bond formation, and provide troubleshooting advice for common challenges encountered in the laboratory.
Guiding Principles: Understanding the Reactivity of this compound
The reactivity of this compound in acylation reactions is dictated by the interplay of its structural features:
-
Electron-Deficient Core: The pyridine ring is inherently π-deficient. This effect is significantly amplified by the strong electron-withdrawing nature of the chloro and cyano groups.[3][4]
-
Activated Carboxylic Acid: The potent inductive and resonance effects of the ring and its substituents increase the acidity of the carboxylic acid proton and, more importantly, enhance the electrophilicity of the carbonyl carbon. This makes the carboxyl group more susceptible to activation and subsequent nucleophilic attack.
-
The Challenge of Direct Acylation: Despite the activated carbonyl, the direct reaction of a carboxylic acid with an amine or alcohol to form an amide or ester is a thermodynamically unfavorable process that requires high temperatures.[5][6] Such conditions can degrade sensitive substrates and lead to unwanted side reactions. The core strategy, therefore, is to convert the carboxylic acid's hydroxyl group into a better leaving group, thereby facilitating the reaction under milder conditions.
Figure 1: General workflow for the acylation of this compound.
Core Application I: Amide Bond Formation
Amide synthesis is the most prevalent application for this picolinic acid derivative. Success hinges on selecting an appropriate activation method tailored to the amine's reactivity and the desired scale.
Method A: Acyl Chloride Formation Followed by Amination
This classic, robust two-step approach is highly effective for a broad range of amines, including less nucleophilic anilines. It involves the conversion of the carboxylic acid to a highly reactive acyl chloride intermediate.
Causality & Rationale: Thionyl chloride (SOCl₂) or oxalyl chloride reacts with the carboxylic acid to replace the -OH group with a -Cl. The resulting acyl chloride is an exceptionally potent electrophile. A subsequent reaction with an amine proceeds rapidly. A key consideration is the management of the HCl byproduct, which can protonate the amine nucleophile, rendering it unreactive.[6] Therefore, a non-nucleophilic base (tertiary amine) is essential to act as an acid scavenger.
Experimental Protocol: Acyl Chloride Method
-
Reagent Preparation:
-
This compound (1.0 eq)
-
Thionyl chloride (SOCl₂) (2.0 - 3.0 eq) or Oxalyl Chloride (1.5 eq) with catalytic DMF (1 drop)
-
Anhydrous dichloromethane (DCM) or toluene
-
Amine (1.0 - 1.2 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA) (2.0 - 2.2 eq)
-
-
Step 1: Acyl Chloride Synthesis
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound.
-
Add anhydrous DCM (or toluene) to create a slurry.
-
Slowly add thionyl chloride at 0 °C. If using oxalyl chloride, add catalytic DMF first, then the oxalyl chloride.
-
Allow the mixture to warm to room temperature, then heat to reflux (typically 40-70 °C) for 1-3 hours, or until gas evolution ceases and the solution becomes clear.
-
Cool the reaction to room temperature and remove the solvent and excess SOCl₂ under reduced pressure. Caution: Thionyl chloride is corrosive and reacts with water. Use a trap. The resulting crude acyl chloride is often used directly in the next step.
-
-
Step 2: Amide Coupling
-
Dissolve the crude acyl chloride in fresh anhydrous DCM and cool to 0 °C in an ice bath.
-
In a separate flask, dissolve the amine and TEA/DIEA in anhydrous DCM.
-
Slowly add the amine/base solution to the acyl chloride solution via a dropping funnel.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 2-16 hours.
-
Monitor reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel using a hexane/ethyl acetate gradient) or recrystallization.
-
Method B: In-Situ Activation with Coupling Reagents
Modern synthesis heavily relies on in-situ coupling reagents that generate the activated species directly in the reaction flask. This one-pot approach is faster, more convenient, and generally milder, making it ideal for complex or sensitive substrates.[7][8]
Causality & Rationale: Coupling reagents like carbodiimides (EDC) or onium salts (HATU) react with the carboxylic acid to form a highly reactive intermediate (O-acylisourea or active ester).[2][9] This intermediate is then readily displaced by the amine nucleophile. Additives such as HOBt or Oxyma react with the initial intermediate to form a secondary active ester, which is more stable and less prone to side reactions like racemization, thereby improving yields and purity.[10][11]
Sources
- 1. This compound [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Electron-Deficient Acetylenes as Three-Modal Adjuvants in SNH Reaction of Pyridinoids with Phosphorus Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Khan Academy [khanacademy.org]
- 7. Amide synthesis by acylation [organic-chemistry.org]
- 8. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 9. nbinno.com [nbinno.com]
- 10. peptide.com [peptide.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: 6-Chloro-5-cyanopicolinic Acid as a Versatile Precursor for the Synthesis of Fused Pyridine Heterocycles
Introduction: The Strategic Value of a Polysubstituted Pyridine Building Block
In the landscape of modern medicinal chemistry and drug development, polysubstituted pyridine scaffolds are of paramount importance. Their inherent structural features allow for precise three-dimensional arrangements of functional groups, enabling targeted interactions with biological macromolecules. 6-Chloro-5-cyanopicolinic acid, a readily accessible pyridine derivative, has emerged as a powerful and versatile building block for the construction of a diverse array of fused heterocyclic systems. This compound uniquely combines three distinct and orthogonally reactive functional groups: a carboxylic acid, a cyano group, and a reactive chloro substituent. This trifecta of reactivity provides a robust platform for the strategic and efficient synthesis of complex molecules, particularly those with therapeutic potential.
The electron-withdrawing nature of the cyano and carboxylic acid groups, along with the nitrogen atom in the pyridine ring, renders the C6 position highly susceptible to nucleophilic aromatic substitution (SNAr). This predictable reactivity is the cornerstone of its utility, allowing for the facile introduction of various nucleophiles, which often serves as the initial step in a cascade of cyclization reactions. The adjacent cyano and carboxylic acid functionalities are perfectly poised for subsequent intramolecular reactions to form fused five- and six-membered rings. This application note will provide a detailed exploration of the synthetic utility of this compound, complete with detailed protocols for the synthesis of key heterocyclic scaffolds, insights into reaction mechanisms, and guidance for researchers in the field.
Core Reactivity and Mechanistic Considerations
The synthetic versatility of this compound is primarily dictated by the interplay of its three functional groups. Understanding the reactivity of each is crucial for designing efficient synthetic routes.
-
The C6-Chloro Group: A Gateway for Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 6-position is the most labile group and the primary site for initial functionalization. The pyridine nitrogen, in concert with the electron-withdrawing cyano and carboxyl groups, significantly activates the ring towards nucleophilic attack. This allows for SNAr reactions with a wide range of nucleophiles, including amines, hydrazines, and thiols, often under mild conditions. The general mechanism proceeds through a Meisenheimer-like intermediate, where the aromaticity of the pyridine ring is temporarily disrupted. The stability of this intermediate is enhanced by the delocalization of the negative charge onto the electron-withdrawing substituents.[1][2]
-
The C5-Cyano Group: A Versatile Handle for Cyclization: The cyano group is a key participant in many subsequent cyclization reactions. It can be hydrolyzed to an amide or carboxylic acid, reduced to an amine, or act as an electrophilic partner in intramolecular additions of newly introduced nucleophiles. Its proximity to the C6 position is ideal for the formation of fused pyrimidine and pyridine rings.
-
The C2-Carboxylic Acid Group: A Locus for Acylation and Further Annulation: The carboxylic acid at the C2 position can be readily converted into an acyl chloride, ester, or amide. This functionality can be used to introduce further diversity or to participate in cyclization reactions, for instance, in the formation of fused pyridones or pyrazoles.
The strategic combination of these reactive sites allows for a modular and convergent approach to complex heterocycle synthesis.
Application 1: Synthesis of Fused Pyrido[2,3-d]pyrimidines
Pyrido[2,3-d]pyrimidines are a class of fused heterocycles with a broad spectrum of biological activities, including kinase inhibition and anticancer properties. This compound serves as an excellent starting material for the construction of this scaffold. The general strategy involves an initial SNAr reaction with a suitable nitrogen nucleophile, followed by an intramolecular cyclization involving the cyano group.
Protocol 1: Synthesis of 2,4-Diaminopyrido[2,3-d]pyrimidine Derivatives
This protocol outlines the synthesis of a 2,4-diaminopyrido[2,3-d]pyrimidine derivative through a one-pot acylation and ring-closure reaction.[3]
Workflow Diagram:
Sources
Application Notes and Protocols for the Analytical Characterization of 6-Chloro-5-cyanopicolinic Acid
For: Researchers, scientists, and drug development professionals.
Introduction: The Analytical Imperative for 6-Chloro-5-cyanopicolinic Acid
This compound is a key heterocyclic building block in the synthesis of high-value agrochemicals and pharmaceuticals.[1] Its chemical structure, featuring a pyridine ring substituted with a carboxylic acid, a chloro group, and a cyano group, makes it a versatile intermediate for creating molecules with specific biological activities.[1] The purity and precise characterization of this intermediate are paramount, as any impurities can have significant downstream effects on the efficacy and safety of the final active pharmaceutical ingredient (API) or agrochemical product.
This document provides a comprehensive guide to the analytical methods for the qualitative and quantitative assessment of this compound. As a Senior Application Scientist, the following protocols are designed not merely as a list of steps but as a self-validating system, grounded in established analytical principles. We will delve into the causality behind experimental choices, ensuring that each method is robust, reliable, and fit for its intended purpose in a research and drug development setting. The validation of these analytical methods is a critical component of regulatory compliance and quality assurance.[2]
Chemical Profile of this compound:
| Property | Value | Source |
| CAS Number | 53234-56-3 | [3][4] |
| Molecular Formula | C₇H₃ClN₂O₂ | [3][4] |
| Molecular Weight | 182.56 g/mol | [3][5] |
| Purity (Typical) | ≥95% | [4][5] |
Part 1: Chromatographic Methods for Quantification and Impurity Profiling
Chromatographic techniques are the cornerstone for separating and quantifying this compound from its starting materials, by-products, and degradation products. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is dictated by the analyte's physicochemical properties.
High-Performance Liquid Chromatography (HPLC) for Potency Assay and Impurity Determination
Expertise & Experience: Given the presence of the polar carboxylic acid group and the overall aromatic structure, HPLC is the premier technique for the analysis of this compound. The compound is expected to be non-volatile and possess a UV chromophore, making it an ideal candidate for Reverse-Phase HPLC with UV detection. The method's validation ensures its accuracy, precision, and reliability for its intended use.[6][7]
Trustworthiness through Self-Validation: A robust HPLC method must demonstrate specificity, linearity, accuracy, and precision.[2][8] This protocol is designed to meet these criteria, ensuring reliable and reproducible results.[9]
Sources
- 1. This compound [myskinrecipes.com]
- 2. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 3. arctomsci.com [arctomsci.com]
- 4. chemuniverse.com [chemuniverse.com]
- 5. 53234-56-3 | this compound - Moldb [moldb.com]
- 6. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 7. wjarr.com [wjarr.com]
- 8. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 9. particle.dk [particle.dk]
purification techniques for 6-Chloro-5-cyanopicolinic acid
An In-depth Technical Guide to the Purification of 6-Chloro-5-cyanopicolinic Acid
Introduction
This compound is a vital heterocyclic building block in the synthesis of high-value chemical entities, particularly within the pharmaceutical and agrochemical industries.[1] Its structural motifs—a chlorinated pyridine ring, a nitrile group, and a carboxylic acid—make it a versatile intermediate for creating complex molecules with specific biological activities. The stringent purity requirements for active pharmaceutical ingredients (APIs) and agrochemicals necessitate robust and efficient purification strategies for such key intermediates. The presence of impurities, even in trace amounts, can lead to undesirable side reactions, lower yields in subsequent steps, and potential toxicity in the final product.
This technical guide provides a comprehensive overview of field-proven . We will move beyond simple procedural lists to explore the underlying chemical principles that govern each method. The protocols described herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with the tools to isolate this compound at high purity.
Core Purification Principles: Exploiting Molecular Properties
The successful purification of this compound hinges on the strategic exploitation of its key physicochemical properties:
-
Acidity: The carboxylic acid group (-COOH) is the most significant functional group for purification. It readily donates a proton in the presence of a base to form a water-soluble carboxylate salt. This reversible reaction is the cornerstone of acid-base extraction.[2][3]
-
Polarity: The presence of the carboxylic acid and nitrile (-C≡N) groups, along with the nitrogen atom in the pyridine ring, imparts significant polarity to the molecule. This influences its solubility in various organic solvents and its interaction with chromatographic stationary phases.
-
Potential Impurities: A purification strategy must account for likely impurities derived from the synthetic route. Common precursors might include 6-chloro-5-cyano-2-methylpyridine. Therefore, impurities may consist of unreacted starting materials, byproducts from incomplete oxidation, or residual reagents.
Method 1: Purification via Acid-Base Extraction and pH-Swing Crystallization
This is the most effective and scalable method for purifying this compound, leveraging its acidic nature to separate it from neutral or basic impurities. The process involves converting the water-insoluble acid into a water-soluble salt, washing away organic-soluble impurities, and then regenerating the purified acid by precipitation.[4][5][6]
Expertise & Rationale
The principle is based on the differential solubility of the acidic compound and its salt form.[3] In its protonated (acidic) form, the compound is soluble in many organic solvents but sparingly soluble in water. Upon reaction with a base (e.g., NaOH), it forms the sodium salt, which is an ionic compound and thus highly soluble in the aqueous phase. Neutral organic impurities remain in the organic phase and can be physically separated. A subsequent acidification of the aqueous phase reverses the process, causing the purified, protonated carboxylic acid to precipitate out of the solution.[2][7]
A patent for a structurally similar compound, 6-chloro-3-fluoro-2-pyridinecarboxylic acid, outlines a purification process that effectively combines this acid-base extraction with crystallization, highlighting its industrial relevance.[7]
Detailed Protocol
-
Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent. Ethyl acetate is a common and effective choice due to its good dissolving power for the crude product and its easy removal later.
-
Basification & Extraction:
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of a 1 M Sodium Hydroxide (NaOH) aqueous solution.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
-
Allow the layers to separate completely. The upper layer will be the organic phase (if using a solvent less dense than water like ethyl acetate), and the lower layer will be the aqueous phase containing the sodium salt of the target compound.
-
Drain the lower aqueous layer into a clean flask.
-
Repeat the extraction of the organic layer with a fresh portion of 1 M NaOH to ensure complete recovery.
-
-
Washing for Purity:
-
Combine the aqueous extracts.
-
Add a fresh portion of the organic solvent (e.g., ethyl acetate) to the combined aqueous phase and shake. This "back-wash" step removes any residual neutral or basic impurities that may have been carried over into the aqueous phase.
-
Discard the organic wash layer.
-
-
Acidification & Precipitation (Crystallization):
-
Place the flask containing the aqueous solution in an ice-water bath and stir. Cooling the solution helps to control the crystallization process and generally decreases the solubility of the final product, leading to a higher recovery.
-
Slowly add 2 M Hydrochloric Acid (HCl) dropwise while continuously monitoring the pH with a pH meter or pH paper.
-
Continue adding acid until the solution reaches a pH of approximately 2-3. The purified this compound will precipitate as a solid. The slow addition of acid promotes the formation of larger, more easily filterable crystals.
-
-
Isolation and Drying:
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid cake on the filter with a small amount of cold deionized water to remove any residual inorganic salts.
-
Dry the purified product under vacuum to a constant weight.
-
Workflow Diagram: Acid-Base Purification
Caption: Workflow for purification via acid-base extraction.
Method 2: Recrystallization from Organic Solvents
Recrystallization is a fundamental purification technique for solid compounds. It is most effective when impurities have different solubility profiles from the target compound in a chosen solvent system. This method is often used as a final polishing step after initial purification by acid-base extraction.
Expertise & Rationale
The ideal recrystallization solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. Impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (remaining in the mother liquor after crystallization). Given the polar nature of this compound, polar solvents are logical starting points for screening.
Illustrative Solvent Screening Guide
Finding the optimal solvent often requires empirical testing. The following table provides a starting point for solvent selection.
| Solvent System | Boiling Point (°C) | Polarity | Rationale & Comments |
| Ethanol/Water | 78-100 | High | A polar protic mixture. The compound may be highly soluble in hot ethanol; water can be added as an anti-solvent to induce crystallization upon cooling. |
| Isopropanol | 82 | Medium-High | A common choice for polar compounds. Slower evaporation than ethanol can lead to better crystal growth. |
| Acetonitrile | 82 | Medium-High | A polar aprotic solvent. Can be effective if protic solvents lead to solvation issues. |
| Ethyl Acetate/Heptane | 61-98 | Medium/Nonpolar | A versatile system. Dissolve in a minimum of hot ethyl acetate, then add heptane (anti-solvent) until turbidity appears. Reheat to clarify and then cool slowly. |
General Protocol
-
Solvent Selection: In a small test tube, add ~20-30 mg of the compound and add the chosen solvent dropwise. Observe solubility in the cold and then heat the mixture to boiling to check for complete dissolution.
-
Dissolution: Place the crude material in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to dissolve the solid completely at the solvent's boiling point.
-
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, quickly filter the solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them under vacuum.
Method 3: Flash Column Chromatography
For challenging separations where impurities have very similar properties to the target compound, or for high-purity small-scale applications, flash column chromatography is a powerful tool.
Expertise & Rationale
This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or mixture). Due to the acidity of this compound, it can exhibit strong, non-ideal interactions with the slightly acidic silica gel, leading to significant peak tailing. To achieve a good separation, it is often necessary to add a small amount of a competitive acid, like acetic acid, to the mobile phase. This suppresses the ionization of the target compound on the silica surface, resulting in sharper peaks and better separation.[8]
Protocol
-
TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine the optimal mobile phase (eluent). Test various mixtures of a nonpolar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate). Add ~1% acetic acid to the eluent system to improve the spot shape. The ideal eluent will give the target compound an Rf value of ~0.3.
-
Column Packing: Prepare a glass column with silica gel, packing it as a slurry in the chosen nonpolar solvent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the column.
-
Elution: Run the mobile phase through the column under positive pressure. Collect fractions in test tubes.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified compound.
Diagram: Principle of Chromatographic Separation
Sources
- 1. This compound [myskinrecipes.com]
- 2. vernier.com [vernier.com]
- 3. Video: Extraction - Concept [jove.com]
- 4. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 5. magritek.com [magritek.com]
- 6. Acid-Base Extraction | Purpose, Theory & Applications - Lesson | Study.com [study.com]
- 7. CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process - Google Patents [patents.google.com]
- 8. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthetic Chemist's Guide to Pyridopyrimidines: Advanced Protocols and Application Notes
For researchers, medicinal chemists, and professionals in drug development, the pyridopyrimidine scaffold represents a privileged heterocyclic system with a remarkable breadth of biological activities. This guide provides an in-depth exploration of the synthesis of pyridopyrimidines, offering not just protocols, but a deeper understanding of the chemical principles that underpin these powerful synthetic strategies. We will delve into the construction of all four pyridopyrimidine isomers, with a special focus on the medicinally significant pyrido[2,3-d]pyrimidine core, and present detailed synthetic routes to key therapeutic agents.
Introduction to Pyridopyrimidines: A Scaffold of Therapeutic Significance
Pyridopyrimidines are bicyclic heteroaromatic compounds formed by the fusion of a pyridine and a pyrimidine ring. The arrangement of the nitrogen atoms within the fused system gives rise to four distinct isomers: pyrido[2,3-d]pyrimidine, pyrido[3,2-d]pyrimidine, pyrido[3,4-d]pyrimidine, and pyrido[4,3-d]pyrimidine. This structural diversity, coupled with the ability to introduce a wide array of substituents, has made pyridopyrimidines a fertile ground for the discovery of novel therapeutics.[1][2] Their broad spectrum of pharmacological activities includes anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1]
The therapeutic potential of pyridopyrimidines is exemplified by several approved drugs and clinical candidates. Palbociclib (Ibrance®), a pyrido[2,3-d]pyrimidine derivative, is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) used in the treatment of HR-positive and HER2-negative breast cancer. Trametinib (Mekinist®), a pyrido[4,3-d]pyrimidine, is a MEK inhibitor used in the treatment of melanoma and other cancers. Ruxolitinib (Jakafi®), which incorporates a pyrrolo[2,3-d]pyrimidine core (a related deazapurine analog), is a Janus kinase (JAK) inhibitor for the treatment of myelofibrosis and polycythemia vera. The synthesis of these and other pyridopyrimidine-based compounds is a key focus of this guide.
Core Synthetic Strategies: Building the Pyridopyrimidine Framework
The construction of the pyridopyrimidine ring system can be broadly categorized into two main approaches:
-
Building the Pyridine Ring onto a Pre-existing Pyrimidine: This is a common and versatile strategy, particularly for the synthesis of pyrido[2,3-d]pyrimidines. Typically, a 6-aminopyrimidine derivative is reacted with a three-carbon synthon, which undergoes cyclization to form the fused pyridine ring.
-
Building the Pyrimidine Ring onto a Pre-existing Pyridine: This approach is often employed for the synthesis of other isomers, such as pyrido[3,4-d] and pyrido[4,3-d]pyrimidines. An appropriately substituted aminopyridine serves as the starting material for the construction of the fused pyrimidine ring.
Within these broad strategies, a variety of powerful synthetic methodologies have been developed, including multi-component reactions (MCRs), palladium-catalyzed cross-coupling reactions, and the use of nanocatalysts to promote efficient and environmentally friendly transformations.[3][4]
Multi-Component Reactions (MCRs): A Convergent Approach
MCRs are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a complex product. This approach is particularly well-suited for the synthesis of pyridopyrimidines, as it allows for the rapid generation of molecular diversity from simple starting materials.[4] A common MCR for the synthesis of pyrido[2,3-d]pyrimidines involves the condensation of an aminopyrimidine, an aldehyde, and an active methylene compound.[5]
Caption: Generalized mechanism of a multi-component reaction for pyridopyrimidine synthesis.
Detailed Application Notes and Protocols
This section provides detailed, step-by-step protocols for the synthesis of key pyridopyrimidine intermediates and medicinally relevant compounds.
Protocol 1: Synthesis of a Versatile Pyrido[2,3-d]pyrimidin-7(8H)-one Intermediate
This protocol describes a widely used multi-component reaction to synthesize a substituted pyrido[2,3-d]pyrimidin-7(8H)-one, which can serve as a versatile intermediate for further functionalization.[6]
Reaction Scheme:
Materials:
-
6-Amino-1,3-dimethyluracil (1.0 eq) - Commercially available from suppliers such as Sigma-Aldrich, TCI Chemicals.
-
Aryl aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 eq) - Commercially available.
-
Malononitrile (1.0 eq) - Commercially available.
-
Ethanol (anhydrous)
-
Piperidine (catalytic amount, ~0.1 eq)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-amino-1,3-dimethyluracil (1.0 eq), the aryl aldehyde (1.0 eq), and malononitrile (1.0 eq) in anhydrous ethanol.
-
Add a catalytic amount of piperidine (0.1 eq) to the stirred solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The resulting precipitate is collected by vacuum filtration, washed with cold ethanol, and dried under vacuum to afford the desired pyrido[2,3-d]pyrimidin-7(8H)-one intermediate.
Expected Yield: 85-95%
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of 4-Substituted-2-amino-pyrido[3,4-d]pyrimidine Derivatives
This protocol outlines a general method for the synthesis of 4-substituted-2-amino-pyrido[3,4-d]pyrimidines, which have shown promise as anticancer agents. The key intermediate, 4-chloro-8-methoxy-pyrido[3,4-d]pyrimidin-2-amine, is synthesized and then subjected to palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitutions.[7]
Part A: Synthesis of 2-Amino-8-methoxypyrido[3,4-d]pyrimidin-4-ol [7]
Materials:
-
Ethyl 3-amino-2-chloroisonicotinate (1.0 eq) - Can be synthesized from 2-amino-4-picoline in several steps.[7]
-
Chloroformamidine hydrochloride (1.2 eq)
-
Dimethyl sulfone
-
Ammonium hydroxide in Methanol (2 M)
-
Sodium methoxide
-
Methanol (dry)
-
Acetic acid
Procedure:
-
A mixture of ethyl 3-amino-2-chloroisonicotinate (1.0 eq), chloroformamidine hydrochloride (1.2 eq), and dimethyl sulfone is heated at 140 °C for 4 hours.
-
The mixture is cooled to 70 °C, and 2 M ammonium hydroxide in methanol is added to neutralize the suspension (pH ~8).
-
The product is collected by filtration, washed with ethanol, and purified by chromatography to give 2-amino-4-chloropyrido[3,4-d]pyrimidine.
-
To a solution of sodium (excess) in dry methanol, add the 2-amino-4-chloropyrido[3,4-d]pyrimidine and stir at reflux for 24 hours.
-
Neutralize the reaction mixture with acetic acid. The solid is collected, washed with ethyl acetate and water, and purified by chromatography to yield 2-amino-8-methoxypyrido[3,4-d]pyrimidin-4-ol.[7]
Expected Yield: ~83% for the final step.[7]
Part B: Chlorination and Subsequent Substitution
The 2-amino-8-methoxypyrido[3,4-d]pyrimidin-4-ol can then be chlorinated using a standard chlorinating agent like phosphorus oxychloride (POCl₃) to yield the versatile 4-chloro intermediate. This intermediate is then readily diversified at the C-4 position.
Caption: Diversification of the 4-chloro-pyrido[3,4-d]pyrimidine intermediate.
Case Study 1: Synthesis of Palbociclib
Palbociclib, a potent CDK4/6 inhibitor, is a prime example of a medicinally important pyrido[2,3-d]pyrimidine. Its synthesis involves a multi-step sequence starting from 5-bromo-2,4-dichloropyrimidine.[2]
Key Synthetic Steps:
-
Nucleophilic Substitution: 5-Bromo-2,4-dichloropyrimidine is reacted with cyclopentylamine to selectively substitute one of the chlorine atoms.
-
Heck Coupling and Cyclization: The resulting aminopyrimidine undergoes a palladium-catalyzed Heck reaction with crotonic acid, followed by an intramolecular cyclization to form the pyridopyrimidine core.
-
Further Functionalization: A series of reactions, including bromination and another palladium-catalyzed coupling reaction with a piperazine derivative, leads to the final Palbociclib molecule.
Caption: Simplified retrosynthetic analysis of Palbociclib.
Case Study 2: Synthesis of Trametinib
Trametinib is a pyrido[4,3-d]pyrimidine-based MEK inhibitor. A key step in its synthesis involves the construction of the pyridotrione core.[8]
Key Synthetic Steps:
-
Pyridotrione Formation: A malonic acid derivative is cyclized to form a pyridinetrione compound.
-
Condensation: The pyridinetrione is then condensed with N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea to form the core of the Trametinib molecule.
-
Final Modifications: Subsequent reactions, including amidation, complete the synthesis of Trametinib.
Data Presentation: A Comparative Overview of Synthetic Methods
The choice of synthetic method often depends on factors such as desired substitution patterns, scalability, and the availability of starting materials. The following table provides a comparative overview of common synthetic strategies for pyrido[2,3-d]pyrimidines.
| Synthetic Method | Starting Materials | Catalyst/Reagents | Typical Yields | Advantages | Disadvantages |
| Multi-component Reaction | 6-Aminouracil, Aldehyde, Malononitrile | Piperidine, Ethanol | 85-95%[6] | High efficiency, convergent, rapid access to diversity. | May require optimization for specific substrates. |
| From 4-Amino-5-bromopyrimidine | 4-Amino-5-bromopyrimidine, α,β-Unsaturated ester | Palladium catalyst, Base | 60-80% | Good for specific substitution patterns. | Multi-step, requires pre-functionalized pyrimidine. |
| Nanocatalyst-assisted MCR | 6-Aminouracil, Aldehyde, Malononitrile | e.g., Fe₃O₄ nanoparticles | 90-98%[3] | Green, reusable catalyst, high yields, short reaction times. | Catalyst preparation may be required. |
| Microwave-assisted Synthesis | 1,3-Indandione, Aldehyde, Primary amine | Acetic acid | 64-96%[9][10] | Significantly reduced reaction times, often higher yields. | Requires specialized microwave reactor. |
Conclusion and Future Perspectives
The synthesis of pyridopyrimidines is a dynamic and evolving field of research. The development of novel synthetic methodologies, particularly those that are more efficient, sustainable, and allow for greater molecular diversity, will continue to be a major focus. The application of these powerful synthetic tools will undoubtedly lead to the discovery of new pyridopyrimidine-based therapeutic agents with improved efficacy and safety profiles. As our understanding of the biological targets of these compounds grows, so too will our ability to design and synthesize the next generation of pyridopyrimidine drugs.
References
- BenchChem. (2025).
- Shetty, C. R., & Shastry, C. S. (2021). Synthesis and Anticancer Perspective of Pyridopyrimidine Scaffold - An Overview.
- Gulevich, A. V., Dudnik, A. S., Chernyak, N., & Gevorgyan, V. (2013). Transition Metal-Mediated Synthesis of Monocyclic Aromatic Heterocycles. Chemical Reviews, 113(5), 3084–3213.
- Ismail, M. F., & Wibberley, D. G. (1968). The synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones from 4-amino-nicotinic acid. Journal of the Chemical Society C: Organic, 2712.
- Slideshare. (n.d.). Pinner pyrimidine synthesis.
- Synthesis and Pharmacological Screening of Pyridopyrimidines as Effective Anti‐Diarrheal Agents through the Suppression of Cyclic Nucleotide Accumul
- ResearchGate. (n.d.).
- Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2019). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules, 24(1), 118.
- Hammouda, M. M., et al. (2023). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. RSC Advances, 13(17), 11487–11516.
- Slideshare. (n.d.). Pinner pyrimidine synthesis.
- Yoon, C. M., et al. (2000). Synthesis of pyrido[2,3-d]pyrimidines via palladium-catalyzed reaction of iodouracil with acetylenes. Tetrahedron Letters, 41(31), 5899–5902.
- Organic Chemistry Portal. (n.d.). Pinner Reaction.
- Abdelrazek, F. M., et al. (2023). Developments of pyridodipyrimidine heterocycles and their biological activities. PMC.
- El-Shahat, M., et al. (2020).
- Wang, L., et al. (2014). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. MedChemComm, 5(10), 1545–1551.
- Fadda, A. A., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(17), 11833–11847.
- Marco, E., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)
- Elattar, K. M., & Mert, B. D. (2016). Recent developments in the chemistry of bicyclic 6-6 systems: chemistry of pyrido[4,3-d]pyrimidines. RSC Advances, 6(76), 71827–71851.
- Yadav, P., & Shah, K. (2022). Chemistry and biological evaluation of Pyrido [4,3-d] pyrimidines: A review. Chemical Biology & Drug Design, 99(5), 633–654.
- Wikipedia. (n.d.). Pyrimidine.
- Abd El-Sattar, N. E. A., Badawy, E. H. K., & Abdel-Mottaleb, M. S. A. (2018). Synthesis of Some Pyrimidine, Pyrazole, and Pyridine Derivatives and Their Reactivity Descriptors. International Journal of Organic Chemistry, 8(4), 387–401.
- Cuny, G. D., et al. (2012).
- Organic Chemistry Research. (2023). A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. Organic Chemistry Research, 9(1), 40-43.
- Perbost, R., et al. (2003). Solid-phase synthesis of 2-substituted 4-amino-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidines. Molecular Diversity, 6(2), 85–92.
- Perbost, R., et al. (2003). Solid-phase synthesis of 2-substituted 4-amino-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidines: an example of cyclization-assisted cleavage. Molecular Diversity, 6(1), 3–11.
- ResearchGate. (n.d.).
- Kabir, E. (2021). Multicomponent reactions: synthesis and characterization of pyrimido[4,5-d]pyrimidine derivatives.
- ResearchGate. (n.d.). Synthesis of Pyrido and Pyrazinodithienodipyrimidine-4,8(3H,9H)
- ResearchGate. (n.d.). General route for the synthesis of novel pyrido[2,3-d]pyrimidines 3.
- Balalaie, S., et al. (2012). An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. International Journal of Organic Chemistry, 2(1), 54–59.
- Abouzid, K. M., et al. (2014). Design and synthesis of new pyrido[2,3-d]pyrimidine-1,4-dione derivatives as anti-inflammatory agents. Der Pharma Chemica, 6(6), 334–346.
- Wang, T., et al. (2011). Efficient solution-phase synthesis of 4,5,7-trisubstituted pyrrolo[3,2-d]pyrimidines. Tetrahedron Letters, 52(17), 2104–2107.
- ResearchGate. (n.d.). Scheme 2. Synthesis of pyrido[2,3-d]pyrimidine-4-[1H]-2,4-dione analogs....
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). (PDF)
- Baranauskiene, L., et al. (2023). Synthesis and dihydrofolate reductase inhibitory activity of 2-amino-6-(arylaminomethyl) thieno[2,3-d]pyrimidin-4(3H). Chemija, 34(2), 108–118.
Sources
- 1. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 2. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones from 4-amino-nicotinic acid - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis and Pharmacological Screening of Pyridopyrimidines as Effective Anti‐Diarrheal Agents through the Suppression of Cyclic Nucleotide Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pinner Reaction [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 6-Chloro-5-cyanopicolinic acid
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Introduction
6-Chloro-5-cyanopicolinic acid is a key intermediate in the development of pharmaceuticals and agrochemicals.[1] Its synthesis, while conceptually straightforward, presents several challenges that can significantly impact yield and purity. This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting resource to address common issues encountered during its synthesis. By understanding the causality behind experimental choices, users can systematically diagnose problems and implement effective solutions to optimize their reaction outcomes.
Core Synthesis Pathway Overview
The most common synthetic route to this compound involves a two-step process starting from 2,6-dichloropyridine-3-carbonitrile. The first step is a selective nucleophilic substitution of the chlorine atom at the 6-position with a cyanide group, followed by the hydrolysis of the resulting dinitrile intermediate. A more direct, though often lower-yielding, pathway involves the direct hydrolysis of the nitrile group at the 3-position of 2,6-dichloro-3-cyanopyridine.
The primary pathway is visualized below:
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide & FAQs
This section is designed in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting material for this synthesis?
The most common starting material is 2,6-dichloro-3-cyanopyridine (also known as 2,6-dichloropyridine-3-carbonitrile).[2] This compound provides the necessary pyridine core with leaving groups (chlorine atoms) and the nitrile group that will ultimately become part of the final picolinic acid structure.
Q2: Why is selective hydrolysis in Step 2 so critical?
The intermediate, 6-chloro-2,5-dicyanopyridine, has two nitrile groups. The goal is to hydrolyze only the nitrile at the 2-position to a carboxylic acid while leaving the nitrile at the 5-position intact. Non-selective hydrolysis would lead to the formation of the dicarboxylic acid, a significant impurity. Reaction conditions must be carefully controlled to favor the desired mono-hydrolysis.
Q3: Can I use a different cyanide source in Step 1?
While sodium cyanide (NaCN) or potassium cyanide (KCN) are common, other sources like zinc cyanide (Zn(CN)₂) can be used, often in palladium- or nickel-catalyzed cross-coupling reactions.[3] However, for nucleophilic aromatic substitution on an electron-deficient ring like pyridine, simple alkali metal cyanides are typically effective and more economical.[4]
Troubleshooting Low Yield
Q4: My overall yield is consistently low. What are the most likely causes in Step 1 (Cyanation)?
Low yield in the cyanation step often stems from several factors. Below is a systematic guide to diagnosing the issue.
Caption: Troubleshooting logic for low yield in the cyanation step.
-
Incomplete Reaction: The electron-withdrawing effect of the existing nitrile and the second chlorine atom makes the pyridine ring quite electron-deficient, facilitating nucleophilic attack. However, insufficient temperature or reaction time can lead to a stalled reaction.
-
Causality: The activation energy for the substitution reaction has not been overcome for the entire bulk of the material.
-
Solution: Monitor the reaction by TLC or LC-MS. If starting material persists after the recommended time, consider increasing the temperature in 10°C increments or extending the reaction time. Ensure your cyanide salt is of good quality and fully solubilized, as this can be a limiting factor.[5]
-
-
Side Reactions: The presence of water can lead to the formation of undesired byproducts. Additionally, high temperatures can sometimes promote the substitution of the second chlorine atom or other decomposition pathways.
-
Causality: Water can hydrolyze the nitrile groups or react with the starting material. Excessive heat can provide enough energy to overcome the activation barrier for less favorable side reactions.[6]
-
Solution: Use anhydrous solvents and dry reagents. If side reactions are suspected, try running the reaction at a lower temperature for a longer period to improve selectivity.[6]
-
Q5: My yield is poor in Step 2 (Hydrolysis). What should I investigate?
The hydrolysis of the nitrile to a carboxylic acid is a critical and often problematic step.[7]
| Symptom | Potential Cause | Explanation & Recommended Action |
| Isolation of Amide Intermediate | Incomplete hydrolysis. | The hydrolysis of a nitrile proceeds through an amide intermediate (6-Chloro-5-cyanopicolinamide).[8][9] If the reaction is stopped prematurely or conditions are too mild, this amide will be the major product. Action: Increase reaction time, temperature, or the concentration of the acid/base catalyst.[10] |
| Formation of Dicarboxylic Acid | Over-hydrolysis; lack of selectivity. | Both nitrile groups have been hydrolyzed. This indicates the reaction conditions are too harsh. Action: Reduce the reaction temperature, use a more dilute acid/base, or shorten the reaction time. Careful monitoring is crucial. |
| Low Mass Recovery After Workup | Product loss during extraction or precipitation. | The picolinic acid product has both acidic (carboxylic acid) and basic (pyridine nitrogen) properties, making it amphoteric. Its solubility can be highly pH-dependent. Action: During workup, carefully adjust the pH to the isoelectric point of the molecule to ensure maximum precipitation before filtration. Multiple extractions may be necessary if the product has partial solubility in the aqueous or organic layers. |
| Reaction Fails to Proceed | Deactivation or insufficient catalyst. | In acid-catalyzed hydrolysis, the pyridine nitrogen can be protonated, which deactivates the ring towards further reaction.[8] Action: Ensure a sufficient molar excess of strong acid (like sulfuric acid) is used to overcome this. For base-catalyzed hydrolysis, ensure a stoichiometric amount of base is used. |
Experimental Protocols
Protocol 1: Synthesis of 6-Chloro-2,5-dicyanopyridine (Step 1)
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,6-dichloro-3-cyanopyridine (1 equiv.).
-
Add anhydrous dimethyl sulfoxide (DMSO) to dissolve the starting material.
-
Add finely ground sodium cyanide (1.1 equiv.). Caution: Cyanides are highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Heat the reaction mixture to 80-90°C and stir for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate solvent system).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with water to remove residual DMSO and cyanide salts.
-
Dry the solid under vacuum to yield the crude 6-chloro-2,5-dicyanopyridine. This is often pure enough for the next step.
Protocol 2: Hydrolysis to this compound (Step 2)
-
Place the crude 6-chloro-2,5-dicyanopyridine (1 equiv.) into a round-bottom flask.
-
Slowly add concentrated sulfuric acid (e.g., 5-10 equiv.) while cooling the flask in an ice bath.
-
Once the addition is complete, warm the mixture to 60-70°C and stir for 2-4 hours. The reaction is exothermic and should be controlled.
-
Monitor the reaction by TLC or LC-MS to observe the disappearance of the starting material and the formation of the product. Avoid extending the reaction time unnecessarily to prevent over-hydrolysis.
-
After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.
-
Adjust the pH of the resulting solution to approximately 2-3 with a saturated solution of sodium hydroxide. The product should precipitate.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
References
- ResearchGate. (n.d.). Acylation reaction condition of 6-chloro-5-cyano-picolinic acid with amine.
- Reddit. (2023). What are some common causes of low reaction yields?.
- MySkinRecipes. (n.d.). This compound.
- Chemistry LibreTexts. (2023). The Hydrolysis of Nitriles.
- Lumen Learning. (n.d.). Hydrolysis of nitriles.
- Chemistry LibreTexts. (2024). 20.7: Chemistry of Nitriles.
- Google Patents. (n.d.). US4069248A - Hydrolysis of aromatic nitriles to carboxylic acids.
- Chemistry Steps. (n.d.). Reactions of Nitriles.
- ResearchGate. (2023). C3‐Cyanation of Pyridines: Constraints on Electrophiles and Determinants of Regioselectivity.
- Google Patents. (n.d.). US6699993B1 - Process for the preparation of 2-cyanopyridines.
- State Key Laboratory of Elemento-organic Chemistry, Nankai University. (2023). C3-Cyanation of Pyridines: Constraints on Electrophiles and Determinants of Regioselectivity.
- Google Patents. (n.d.). CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process.
- National Institutes of Health. (n.d.). Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis.
- Google Patents. (n.d.). CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine.
- National Institutes of Health. (n.d.). 2,6-Dichloropyridine-3,5-dicarbonitrile.
- Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution.
- ChemUniverse. (n.d.). This compound.
Sources
- 1. This compound [myskinrecipes.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
- 4. US6699993B1 - Process for the preparation of 2-cyanopyridines - Google Patents [patents.google.com]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 9. 6-Chloro-5-cyanopicolinamide|BLD Pharm [bldpharm.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 6-Chloro-5-cyanopicolinic acid
Welcome to the technical support guide for the synthesis of 6-Chloro-5-cyanopicolinic acid (CAS 53234-56-3). This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. This guide provides in-depth, experience-driven answers to frequently asked questions, troubleshooting steps for common side product formation, and validated protocols to enhance reaction efficiency and product purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My final product is contaminated with a significant amount of 6-Chloro-5-cyanopicolinamide. Why is the nitrile hydrolysis incomplete, and how can I drive the reaction to completion?
Root Cause Analysis:
The hydrolysis of a nitrile to a carboxylic acid is a two-step process that proceeds through an amide intermediate.[1][2] Whether the reaction stops at the amide or proceeds to the carboxylic acid is highly dependent on the reaction conditions, particularly pH and temperature.[3]
-
Acid-Catalyzed Hydrolysis: Under acidic conditions (e.g., refluxing with dilute HCl), the nitrile is first protonated, making it more susceptible to nucleophilic attack by water. The resulting amide is then further hydrolyzed to the carboxylic acid and an ammonium salt.[4] Insufficient heating time, low acid concentration, or low temperature can lead to the accumulation of the amide intermediate.
-
Base-Catalyzed (Alkaline) Hydrolysis: Under basic conditions (e.g., heating with NaOH solution), a hydroxide ion directly attacks the nitrile carbon.[2] This forms an amide intermediate, which is then hydrolyzed to a carboxylate salt and ammonia gas.[1] To obtain the final carboxylic acid, a separate acidification step is required. If the basic hydrolysis conditions are too mild (e.g., low temperature, insufficient hydroxide equivalents), the reaction may stall at the less reactive amide stage.
Troubleshooting & Prevention:
-
Condition Selection: Choose your hydrolysis conditions based on the stability of your starting material and desired final form. Acidic hydrolysis directly yields the carboxylic acid, while alkaline hydrolysis yields a salt that must be acidified.[1]
-
Optimize Reaction Parameters: For either method, ensure sufficient reaction time and temperature. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC, or LC-MS) until the amide intermediate is no longer detected.
-
Reagent Stoichiometry: In alkaline hydrolysis, ensure at least two equivalents of base are used: one to react with the nitrile and a second to deprotonate the resulting carboxylic acid, driving the equilibrium towards the final product.
.
Table 1: Comparison of Nitrile Hydrolysis Conditions
| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |
| Reagents | Dilute strong acid (e.g., HCl, H₂SO₄) | Strong base (e.g., NaOH, KOH) |
| Intermediate | 6-Chloro-5-cyanopicolinamide | 6-Chloro-5-cyanopicolinamide |
| Initial Product | This compound + NH₄Cl | Sodium 6-chloro-5-cyanopicolinate + NH₃ |
| Workup | Neutralization, extraction | Acidification to pH 3-4 to precipitate the acid[5] |
| Key Advantage | Direct formation of the free acid. | Can be milder for acid-sensitive substrates. |
| Common Issue | Incomplete hydrolysis if conditions are too mild. | Formation of hydroxy-byproduct (See Q2). |
.
Caption: Formation of hydroxy byproduct via S(N)Ar mechanism.
Question 3: I am using a Sandmeyer reaction to introduce the chlorine atom, but my yields are low and I see biaryl and phenolic byproducts. How can I optimize this step?
Root Cause Analysis:
The Sandmeyer reaction, which converts an aryl amine to an aryl halide via a diazonium salt intermediate, is powerful but sensitive. [6][7]It proceeds through a radical-nucleophilic aromatic substitution mechanism involving a copper(I) catalyst. [6]Several factors can lead to poor outcomes:
-
Decomposition of Diazonium Salt: Pyridine-based diazonium salts can be less stable than their benzene-based counterparts. Premature decomposition, often catalyzed by heat or light, leads to a mixture of undesired products.
-
Phenol Formation: If the diazonium salt reacts with water before the copper(I) chloride can catalyze the chlorination, the corresponding phenol (hydroxypyridine derivative) will be formed. [6]* Biaryl Formation: A common side reaction involves the coupling of the aryl radical intermediate with another aromatic ring, leading to biaryl impurities. [6]* Incomplete Diazotization: Insufficient nitrous acid (formed from NaNO₂ and a strong acid) or improper temperature control (must be kept cold, typically 0-5 °C) can result in unreacted starting material.
Troubleshooting & Prevention:
-
Strict Temperature Control: Maintain the temperature at 0-5 °C during the entire diazotization process (addition of sodium nitrite). Use an ice-salt bath for better control.
-
Ensure Anhydrous Conditions (for Chlorination Step): After forming the diazonium salt solution, use it immediately. The subsequent reaction with CuCl should be performed in a way that minimizes water, if possible, although classical Sandmeyer reactions are often aqueous.
-
Catalyst Quality and Amount: Use freshly prepared, high-purity copper(I) chloride. Ensure a catalytic or stoichiometric amount is used as required by the specific protocol.
-
Acid Choice: Use a non-nucleophilic strong acid like sulfuric acid for the diazotization if the corresponding anion's salt is more stable. However, HCl is typically used for chlorination to provide the chloride ions. Ensure a sufficient excess of acid.
-
Alternative Methods: If classical Sandmeyer conditions consistently fail, consider modern variations, such as using tert-butyl nitrite as the diazotizing agent in an organic solvent, which can sometimes provide cleaner reactions for complex substrates. [8]
Experimental Protocols & Workflows
Protocol 1: HPLC-MS Method for Impurity Profiling
This protocol provides a general method for separating and identifying the target compound and its primary impurities.
-
Instrumentation: HPLC with a diode-array detector (DAD) and a mass spectrometer (MS).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-19 min: Linear gradient from 95% to 5% B
-
19-25 min: Hold at 5% B
-
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Detection: DAD at 254 nm and 280 nm; MS in both positive and negative electrospray ionization (ESI) modes.
-
Expected Elution Order (Approximate):
-
6-Hydroxy-5-cyanopicolinic acid (most polar)
-
This compound
-
6-Chloro-5-cyanopicolinamide (least polar)
-
Troubleshooting Workflow: Identifying Unknown Impurities
Caption: Systematic workflow for the identification of unknown impurities.
References
- Hydrolysis of nitriles: Amide vs Carboxylic acid. (2021). Chemistry Stack Exchange. [Link]
- Clark, J. (n.d.). Hydrolysis of Nitriles. Chemguide. [Link]
- Chemistry of Nitriles. (2023). Chemistry LibreTexts. [Link]
- Nitrile Hydrolysis Steps. (2024). Berkeley Learning Hub. [Link]
- The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (n.d.). Chemistry Steps. [Link]
- Larraufie, M., et al. (2021). Deaminative chlorination of aminoheterocycles.
- Sandmeyer reaction. (2024). In Wikipedia. [Link]
- von Richter reaction. (2023). In Wikipedia. [Link]
- Chloropyridine: Common isomorphs, synthesis, reactions and applic
- Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. [Link]
- Recent trends in the chemistry of Sandmeyer reaction: a review. (2020). Journal of the Iranian Chemical Society. [Link]
- Sandmeyer Reaction Mechanism. (n.d.). BYJU'S. [Link]
- Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. (n.d.). Pharmaguideline. [Link]
- A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. (2014). Journal of Chemical and Pharmaceutical Research. [Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Page loading... [wap.guidechem.com]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for 6-Chloro-5-cyanopicolinic Acid
Welcome to the technical support center for the synthesis of 6-Chloro-5-cyanopicolinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common issues encountered during the synthesis of this important chemical intermediate. As a key building block in the development of agrochemicals and pharmaceuticals, optimizing its synthesis is crucial for efficient and cost-effective research and development.[1]
This document provides a comprehensive overview of the synthetic pathway, focusing on the selective hydrolysis of 2,6-dichloro-3-cyanopyridine, and offers detailed, field-proven insights to help you navigate the challenges of this reaction.
I. Reaction Overview: The Synthetic Pathway
The primary and most practical route for the synthesis of this compound involves the selective hydrolysis of the nitrile group of 2,6-dichloro-3-cyanopyridine. This transformation is typically a two-step process, proceeding through a carboxamide intermediate.
Sources
Technical Support Center: Purification of 6-Chloro-5-cyanopicolinic Acid
This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 6-Chloro-5-cyanopicolinic acid (CAS 53234-56-3). As a critical intermediate in the synthesis of pharmaceuticals and agrochemicals, its purity is paramount for successful downstream applications.[1] This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols based on established chemical principles and analogous compound purifications.
I. Understanding the Molecule and Potential Impurities
This compound is a substituted pyridinecarboxylic acid. Its key functional groups—a carboxylic acid, a nitrile, and a chloro-substituted pyridine ring—dictate its chemical behavior and the nature of impurities typically encountered.
Common Precursors & Related Impurities:
While specific synthetic routes can vary, a common strategy for producing picolinic acids involves the oxidation of the corresponding picoline. For instance, picolinic acid itself is often formed by the oxidation of α-picoline.[2][3] By analogy, a likely precursor to this compound is 6-Chloro-5-cyano-2-methylpyridine.
Therefore, the primary impurities to consider are:
-
Unreacted Starting Material: Residual 6-Chloro-5-cyano-2-methylpyridine.
-
Side-Reaction Products: Over-oxidation or incomplete oxidation products.
-
Hydrolysis Products: The nitrile group (-CN) can be susceptible to hydrolysis under acidic or basic conditions, potentially forming 6-Chloro-5-carboxamidopicolinic acid (amide intermediate) or even the corresponding dicarboxylic acid.
-
Precursor Impurities: Impurities present in the starting materials that carry through the synthesis.
II. Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound.
Q1: My final product has low purity (<95%) after initial isolation. How can I improve this?
Answer:
Low purity often indicates the presence of neutral or less acidic impurities, such as the unreacted picoline precursor. An acid-base extraction is a highly effective first-line purification strategy for acidic compounds like this. This method leverages the acidic nature of the carboxylic acid group to separate it from non-acidic contaminants. A patent for the closely related 6-chloro-3-fluoro-2-pyridinecarboxylic acid outlines a similar and effective purification involving an alkaline wash.[4]
Logical Workflow for Acid-Base Purification:
Caption: Acid-Base Purification Workflow.
Step-by-Step Protocol: See Section IV for a detailed experimental protocol.
Q2: I'm observing significant product loss during recrystallization. What can I do?
Answer:
Product loss during recrystallization is typically due to one of two reasons: choosing a suboptimal solvent or cooling the solution too rapidly. The ideal recrystallization solvent should fully dissolve your compound at a high temperature but have poor solubility for it at low temperatures.[4][5]
Troubleshooting Steps:
-
Solvent Screening: If you don't have an established solvent system, perform small-scale solubility tests. Picolinic acids, being polar, often recrystallize well from polar protic solvents like water or ethanol, or solvent mixtures.[6]
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Adding excess solvent will keep more of your product dissolved even after cooling, thus reducing your yield.[7]
-
Slow Cooling: Allow the flask to cool slowly to room temperature before moving it to an ice bath. Rapid cooling can cause the product to "crash out" of solution, trapping impurities. Slow crystal growth is key to high purity.[5][8][9]
-
Consider a Two-Solvent System: If a single solvent is not ideal, a two-solvent system can be effective. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at high temperature. Then, slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy. Reheat to clarify and then cool slowly. Common pairs include ethanol/water or ethyl acetate/hexanes.[5]
Recommended Solvents for Screening:
| Solvent/System | Rationale |
| Water | Highly polar; good for polar compounds. Solubility is likely temperature-dependent. |
| Ethanol | Polar protic solvent, often a good choice for carboxylic acids.[6] |
| Acetonitrile | Polar aprotic solvent.[6] |
| Ethyl Acetate/Hexanes | A common two-solvent system for compounds of intermediate polarity. |
| Toluene | Can be effective for aromatic compounds. |
Q3: My product is still impure after recrystallization. How do I remove persistent impurities?
Answer:
If recrystallization alone is insufficient, the impurities likely have similar solubility properties to your product. In this case, column chromatography is the recommended next step. For acidic compounds like this compound, normal-phase silica gel chromatography is typically effective.
Key Considerations for Chromatography:
-
Choice of Eluent: A common mobile phase is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate). The polarity is gradually increased to elute the compounds. For a related product, a petroleum ether/ethyl acetate system was used successfully.[10]
-
Reducing Tailing: Carboxylic acids can sometimes "tail" on silica gel columns, leading to poor separation. This can be mitigated by adding a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to the mobile phase. This keeps the carboxylic acid protonated and reduces its interaction with the acidic silica surface.
-
Sample Loading: For best results, adsorb the crude product onto a small amount of silica gel (dry loading) rather than dissolving it in a large volume of solvent (wet loading).
Logical Workflow for Column Chromatography:
Caption: Column Chromatography Workflow.
III. Frequently Asked Questions (FAQs)
Q: What is the expected appearance of pure this compound? A: It is typically a white to off-white or tan solid.[3] Significant color may indicate the presence of impurities.
Q: How can I monitor the purity of my fractions during column chromatography? A: Thin-Layer Chromatography (TLC) is the best method. Use the same solvent system as your column eluent. The product, being a carboxylic acid, is highly polar and will likely have a low Rf value. Staining with potassium permanganate or viewing under UV light are effective visualization techniques.
Q: My compound seems to be degrading on the silica gel column. What should I do? A: While less common for this compound, prolonged exposure to silica can sometimes cause degradation of sensitive molecules. Try deactivating the silica gel by adding a small percentage of triethylamine to your eluent instead of acid. Alternatively, switch to a less acidic stationary phase like alumina.
Q: Can I use charcoal to decolorize my product during recrystallization? A: Yes. If your product is colored due to highly conjugated impurities, adding a small amount of activated charcoal to the hot solution before filtering can be effective. Use it sparingly, as it can also adsorb your product and reduce yield. Perform a hot filtration to remove the charcoal before cooling.[9]
IV. Detailed Experimental Protocols
Protocol 1: Acid-Base Extraction for Bulk Purification
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) (approx. 10-20 mL per gram of crude material).
-
Basification: Transfer the solution to a separatory funnel and extract with 1M sodium bicarbonate (NaHCO₃) solution. Use a volume of base roughly equal to the organic solvent volume.
-
Causality: Sodium bicarbonate is a weak base that is strong enough to deprotonate the carboxylic acid, forming the water-soluble sodium salt, but may not react with less acidic impurities. For more stubborn cases, 1M NaOH can be used, but be mindful of potential nitrile hydrolysis.
-
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask. Extract the organic layer one more time with fresh NaHCO₃ solution and combine the aqueous extracts.
-
Back-Wash (Optional): Wash the combined aqueous layers with a small amount of fresh ethyl acetate or DCM to remove any residual neutral impurities.
-
Acidification: Cool the aqueous solution in an ice bath. Slowly add 1M HCl with stirring until the pH of the solution is approximately 2-3 (check with pH paper). A precipitate of the purified product should form.
-
Causality: Acidification reprotonates the carboxylate salt, rendering the molecule neutral and causing it to precipitate from the aqueous solution due to its lower solubility.
-
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake with a small amount of cold deionized water to remove inorganic salts, followed by a small amount of a non-polar solvent like hexanes to aid in drying.
-
Drying: Dry the purified product under vacuum to a constant weight.
Protocol 2: Recrystallization from an Ethanol/Water System
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture (e.g., on a hot plate) with stirring until the solid dissolves completely.
-
Addition of Anti-Solvent: While the solution is still hot, add hot deionized water dropwise until you observe persistent cloudiness (turbidity).
-
Clarification: Add a few more drops of hot ethanol until the solution becomes clear again. This ensures you are at the saturation point.
-
Cooling: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Do not disturb the flask during this period.
-
Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the crystals under vacuum.
V. References
-
Organic Syntheses Procedure. picolinic acid hydrochloride. Organic Syntheses. Available from: [Link]
-
ResearchGate. Acylation reaction condition of 6-chloro-5-cyano- picolinic acid with amine. ResearchGate. Available from: [Link]
-
Google Patents. Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride. Google Patents. Available from:
-
Wikipedia. Picolinic acid. Wikipedia. Available from: [Link]
-
Google Patents. Preparation of 2-chloro-3-cyanopyridine and 2- chloronicotinic acid. Google Patents. Available from:
-
MDPI. Solubility and Crystallization Studies of Picolinic Acid. MDPI. Available from: [Link]
-
MySkinRecipes. This compound. MySkinRecipes. Available from: [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. University of Rochester. Available from: [Link]
-
Google Patents. 6-chlorine-3-fluorine-2-picolinic acid synthesis process. Google Patents. Available from:
-
YouTube. Recrystallization. Professor Dave Explains. Available from: [Link]
-
YouTube. How To Recrystallize A Solid. Tyler Parra. Available from: [Link]
-
YouTube. Recrystallization | MIT Digital Lab Techniques Manual. MIT OpenCourseWare. Available from: [Link]
-
YouTube. Recrystallization and Melting Point Analysis. The Organic Chemistry Tutor. Available from: [Link]
Sources
- 1. CN102399183B - A kind of method of preparing picolinic acid - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Picolinic acid - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: 6-Chloro-5-cyanopicolinic Acid
Welcome to the technical support center for 6-Chloro-5-cyanopicolinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the stability issues and handling of this versatile building block. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the reliability of your results.
I. Understanding the Stability of this compound: A Proactive Approach
This compound is a valuable reagent in the synthesis of agrochemicals and pharmaceuticals.[1] However, its trifunctional nature (carboxylic acid, chloro, and cyano groups on a pyridine ring) presents unique stability challenges. Proactive awareness of these potential issues is crucial for successful experimental outcomes. The primary stability concerns for this molecule are decarboxylation, hydrolysis, and to a lesser extent, photodegradation.
The electron-withdrawing nature of the chloro and cyano groups increases the acidity of the carboxylic acid, which can influence its reactivity and stability.[2]
II. Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the stability and handling of this compound.
Q1: What are the primary degradation pathways for this compound?
A1: The two most significant degradation pathways are thermal decarboxylation and pH-dependent hydrolysis. Picolinic acids, in general, are susceptible to losing carbon dioxide upon heating. The chloro and cyano substituents can be susceptible to hydrolysis, particularly under basic conditions.
Q2: What are the recommended storage conditions for this compound?
A2: To minimize degradation, the compound should be stored at 2-8°C under an inert atmosphere (e.g., argon or nitrogen).[1] It is crucial to keep the container tightly sealed to protect it from moisture and air.
Q3: Is this compound sensitive to light?
Q4: What solvents are recommended for dissolving this compound?
A4: The choice of solvent will depend on the specific application. For reactions, aprotic solvents like THF, DMF, or DMSO are commonly used. For analytical purposes, a mixture of acetonitrile and water is often employed. It is important to use dry solvents, especially when hydrolysis is a concern.
Q5: How do the chloro and cyano groups affect the stability of the molecule?
A5: Both the chloro and cyano groups are electron-withdrawing. This has two main effects:
-
Increased Acidity: They make the carboxylic acid proton more acidic, which can affect its reactivity in deprotonation and subsequent reactions.[2]
-
Influence on Decarboxylation: Electron-withdrawing groups can stabilize the pyridine ring, but they may also influence the stability of the intermediate formed during decarboxylation.
III. Troubleshooting Guide: Common Issues and Solutions
This section provides a systematic approach to troubleshooting common problems encountered during the use of this compound.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Low yield in acylation/amidation reactions | 1. Degradation of the starting material. 2. Decarboxylation during the reaction. 3. Hydrolysis of the acid chloride intermediate (if formed in situ). | 1. Verify the purity of the this compound using HPLC before use. 2. Maintain a low reaction temperature. If heating is necessary, perform a time-course study to find the optimal balance between reaction rate and degradation. 3. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere. |
| Appearance of unexpected peaks in HPLC/LC-MS analysis of the starting material | 1. Onset of degradation due to improper storage. 2. Presence of impurities from synthesis. | 1. Review storage conditions. If degradation is suspected, purify the material before use (e.g., by recrystallization). 2. Obtain a certificate of analysis from the supplier to identify known impurities. |
| Inconsistent reaction outcomes | 1. Variable quality of the starting material. 2. Partial degradation of the compound in solution before the addition of other reagents. | 1. Standardize the source and batch of the reagent. Always check purity before use. 2. Prepare solutions of this compound immediately before use. Avoid prolonged storage in solution. |
| Discoloration of the solid compound or solutions | 1. Minor degradation or presence of impurities. 2. Photodegradation. | 1. While slight discoloration may not always impact reactivity, it is a sign of instability. Purification is recommended for sensitive applications. 2. Protect the compound and its solutions from light. |
IV. Experimental Protocols
To ensure the integrity of your experiments, we provide the following validated protocols.
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound and detecting potential degradation products.
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or another suitable modifier)
-
This compound sample
Procedure:
-
Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a 1:1 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution. Further dilute as necessary.
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis scan)
-
Gradient: Start with a suitable gradient (e.g., 10-90% B over 15 minutes) and optimize as needed to achieve good separation of the main peak from any impurities.
-
-
Analysis: Inject the sample and analyze the chromatogram. The purity can be estimated by the relative peak area of the main component.
Protocol 2: Monitoring Thermal Stability
This experiment will help determine the thermal lability of this compound in a specific solvent.
Materials:
-
This compound
-
Anhydrous solvent of choice (e.g., DMSO, DMF)
-
Heating block or oil bath with precise temperature control
-
HPLC system for analysis
Procedure:
-
Prepare a solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Take an initial sample (t=0) and analyze it by HPLC to determine the initial purity.
-
Heat the solution to the desired temperature (e.g., 60°C, 80°C, 100°C).
-
At regular time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.
-
Analyze each aliquot by HPLC to quantify the remaining percentage of this compound.
-
Plot the percentage of the remaining compound against time to assess the rate of degradation at that temperature.
V. Visualizing Degradation Pathways and Workflows
Visual aids can help in understanding the potential degradation pathways and the experimental workflows.
Potential Degradation Pathways
Caption: A logical workflow for troubleshooting low yields in reactions.
VI. References
-
Improved Analytical Methods for Determination of Residues of Nitrapyrin and 6-Chloropicolinic Acid in Different Crop Matrices by Liquid Chromatography-Tandem Mass Spectrometry. Scirp.org. [Link]
-
Why do electron withdrawing groups increase the acidity of carboxylic acids? Quora. [Link]
-
Picolinic acid. Wikipedia. [Link]
-
This compound [P95919]. ChemUniverse. [Link]
-
Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. R Discovery. [Link]
-
Acylation reaction condition of 6-chloro-5-cyano- picolinic acid with amine. ResearchGate. [Link]
-
Chemoselective acylation of 2-amino-8-quinolinol in the generation of C2-amides or C8-esters. RSC Advances. [Link]
-
Improved Analytical Methods for Determination of Residues of Nitrapyrin and 6-Chloropicolinic Acid in Different Crop Matrices by Liquid Chromatography-Tandem Mass Spectrometry. ResearchGate. [Link]
-
Thermal Degradation of Environmentally Degradable Poly(hydroxyalkanoic acid)s. MDPI. [Link]
-
pH-dependent Hydrolysis of Acetylcholine: Consequences for Non-Neuronal Acetylcholine. International Immunopharmacology. [Link]
-
Withdrawing groups destabilize positive charge? Reddit. [Link]
-
This compound. MySkinRecipes. [Link]
Sources
Technical Support Center: Ensuring High Purity in the Synthesis of 6-Chloro-5-cyanopicolinic Acid
Welcome to our dedicated technical support center for the synthesis of 6-Chloro-5-cyanopicolinic acid. This resource is designed for researchers, scientists, and professionals in drug development who are working with this critical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate the formation of common impurities during your synthetic processes. Our goal is to empower you with the knowledge to consistently achieve high-purity this compound, a key building block in the development of novel pharmaceuticals and agrochemicals.
Introduction: The Critical Role of Purity
This compound is a versatile intermediate whose utility in complex molecular syntheses is directly dependent on its purity. The presence of even minor impurities can have a significant impact on downstream reactions, leading to reduced yields, the formation of unwanted byproducts, and complications in purification. This guide will focus on the common synthetic route involving the selective hydrolysis of 2,3-dichloro-5-cyanopyridine and will provide practical, evidence-based strategies to minimize impurity formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound via the hydrolysis of 2,3-dichloro-5-cyanopyridine?
A1: The most frequently encountered impurities are process-related and can be categorized as follows:
-
Incomplete Hydrolysis Product: 6-Chloro-5-cyanopicolinamide is the primary impurity resulting from the incomplete hydrolysis of the nitrile group.
-
Starting Material Carryover: Residual 2,3-dichloro-5-cyanopyridine can be present if the reaction does not go to completion.
-
Over-hydrolysis/Side-reaction Product: 6-Hydroxy-5-cyanopicolinic acid may form under harsh basic conditions where the chloro group at the 6-position is susceptible to nucleophilic substitution by a hydroxide ion.
-
Decarboxylation Product: 6-Chloro-5-cyanopyridine can be formed if the final product is exposed to high temperatures, leading to the loss of the carboxylic acid group.
Troubleshooting Guide: From Problem to Solution
This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis and purification of this compound.
Problem 1: Low Yield of this compound
| Potential Cause | Recommended Solutions |
| Incomplete Hydrolysis | - Optimize Reaction Time and Temperature: Monitor the reaction progress using in-process controls like HPLC or TLC to ensure the complete consumption of the starting material and the intermediate amide. - Adjust Base Concentration: A higher concentration of a strong base (e.g., NaOH or KOH) can drive the hydrolysis to completion. However, be cautious as excessively harsh conditions can promote side reactions. |
| Product Precipitation Issues | - Controlled Acidification: During the workup, add acid slowly to the aqueous solution of the sodium salt of the product to precipitate the carboxylic acid. A rapid pH change can lead to the formation of fine particles that are difficult to filter. - Optimal pH for Precipitation: Ensure the final pH is sufficiently acidic (typically pH 2-3) to ensure complete precipitation of the carboxylic acid. |
| Loss During Extraction | - Solvent Selection: If an extraction is performed, ensure the chosen organic solvent has a low solubility for the product to prevent losses. - Minimize Emulsion Formation: During the workup, gentle mixing can help prevent the formation of emulsions that can trap the product. |
Problem 2: Presence of 6-Chloro-5-cyanopicolinamide Impurity
| Potential Cause | Recommended Solutions |
| Insufficient Reaction Time or Temperature | - Extend Reaction Time: As determined by in-process monitoring, allow the reaction to proceed for a longer duration to ensure the complete conversion of the amide to the carboxylic acid. - Increase Temperature Cautiously: A moderate increase in the reaction temperature can accelerate the hydrolysis of the amide. However, avoid excessive heat to prevent the formation of other impurities. |
| Inadequate Base Stoichiometry | - Ensure Sufficient Base: Use a stoichiometric excess of the base to ensure that there is enough to drive both the initial hydrolysis of the nitrile and the subsequent hydrolysis of the intermediate amide. |
Problem 3: Presence of Unreacted 2,3-dichloro-5-cyanopyridine
| Potential Cause | Recommended Solutions |
| Suboptimal Reaction Conditions | - Review Reaction Parameters: Ensure that the reaction temperature and time are adequate for the complete conversion of the starting material. - Effective Mixing: In a heterogeneous reaction mixture, ensure efficient stirring to maximize the contact between the reactants. |
| Purification Inefficiency | - Recrystallization: A carefully selected solvent system for recrystallization can effectively remove the less polar starting material from the more polar carboxylic acid product. |
Problem 4: Formation of 6-Hydroxy-5-cyanopicolinic Acid
| Potential Cause | Recommended Solutions |
| Harsh Reaction Conditions | - Temperature Control: Avoid excessive reaction temperatures that can promote the nucleophilic substitution of the chlorine atom. - Controlled Addition of Base: Add the base portion-wise to maintain a controlled reaction temperature and avoid localized areas of high base concentration. |
Problem 5: Detection of 6-Chloro-5-cyanopyridine (Decarboxylation)
| Potential Cause | Recommended Solutions |
| Excessive Heat During Workup or Drying | - Avoid High Temperatures: During solvent removal or drying of the final product, use moderate temperatures (e.g., vacuum oven at <60°C) to prevent decarboxylation. Picolinic acids are known to be susceptible to decarboxylation at elevated temperatures.[1] |
Experimental Protocols & Analytical Methods
Protocol 1: Synthesis of this compound
This protocol describes a general laboratory-scale synthesis. Optimization may be required based on specific equipment and reagent purity.
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a thermometer.
-
Reaction: Charge the flask with 2,3-dichloro-5-cyanopyridine and a suitable solvent (e.g., a mixture of water and a phase-transfer catalyst).
-
Hydrolysis: While stirring, add a solution of sodium hydroxide (2-3 molar equivalents) portion-wise, controlling any exotherm with an ice bath. Heat the reaction mixture to a controlled temperature (e.g., 80-100°C) and monitor the reaction progress by HPLC.
-
Workup: After completion, cool the reaction mixture to room temperature. If necessary, filter to remove any insoluble material.
-
Precipitation: Slowly add hydrochloric acid to the aqueous solution to adjust the pH to 2-3, inducing the precipitation of the product.
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum at a moderate temperature.
Protocol 2: HPLC Method for Purity Analysis
This method can be used to separate the target compound from its common impurities.
| Parameter | Specification |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase to elute the more non-polar impurities. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30°C |
Expected Elution Order: 6-Hydroxy-5-cyanopicolinic acid (most polar) -> This compound -> 6-Chloro-5-cyanopicolinamide -> 2,3-dichloro-5-cyanopyridine (least polar).
Protocol 3: Purification by Recrystallization
Recrystallization is an effective method for removing process-related impurities.
-
Solvent Selection: Screen for a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature. Common choices include ethanol, isopropanol, or mixtures with water.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
-
Hot Filtration: If insoluble impurities are present, perform a hot filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualizing Impurity Formation and Troubleshooting
Diagram 1: Synthetic Pathway and Impurity Formation
Caption: Synthetic pathway and common impurity formation routes.
Diagram 2: Troubleshooting Workflow
Caption: A decision tree for troubleshooting purity issues.
References
- Acylation reaction condition of 6-chloro-5-cyano- picolinic acid with amine. ResearchGate.
- 6-Chloro-3-pyridinecarbonitrile. PubChem.
- Preparation of 2-chloro-3-cyanopyridine and 2-chloronicotinic acid. Google Patents.
- Processes for dechlorinating pyridines. Google Patents.
- Method of 3,6-dichloro-2-cyanopyridine synthesis. Google Patents.
- The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org.
- 2-Chloropyridine. National Toxicology Program.
- Preparation of 2,3rDichloropyridine by Selective Dechlorination of 2,3,6rTrichloropyridine. CABI Digital Library.
- Determination and Quantification of Carryover Genotoxic Impurities 2-Chloropyridine (2CP) and 4-Bromobenzyl Cyanide (PBBCN) by G. IJPPR.
- Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride. Google Patents.
- Dechlorination of pyridines in acidic, zinc-containing mediums. Google Patents.
- Characterization of two hydroxytrichloropicolinic acids: application of the one-bond chlorine-isotope effect in 13C NMR. PubMed.
- 6-Chloro-5-methyl-N-(6-((2-methylpyridin-3-yl)oxy)pyridin-3-yl)indoline-1-carboxamide Hydrochloride. Pharmaffiliates.
- Preparation of Cyanopyridines by Direct Cyanation. Thieme.
- A preparation of 2-chloropyridine. ResearchGate.
- [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. The Royal Society of Chemistry.
- Chloropyridine: Common isomorphs, synthesis, reactions and applications. Chempanda.
- Characterization of two hydroxytrichloropicolinic acids: Application of the one-bond chlorine-isotope effect in 13C NMR. ResearchGate.
- Purification of 2-chloro-5-(trifluoromethyl) pyridine by melt crystallization. ResearchGate.
- Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine. Patsnap Eureka.
- Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. MDPI.
- Pyridine synthesis. Organic Chemistry Portal.
- Pyridine Synthesis: Cliff Notes. Baran Lab.
- This compound. MySkinRecipes.
- This compound. Acros Pharmatech.
Sources
Technical Support Center: Synthesis of 6-Chloro-5-cyanopicolinic acid
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Chloro-5-cyanopicolinic acid. As a key intermediate in the development of pharmaceuticals and agrochemicals, its successful and efficient synthesis, particularly at scale, is of paramount importance.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions that may arise during the scale-up of its synthesis. The guidance provided herein is based on established chemical principles and field-proven insights for analogous chemical transformations.
Plausible Synthetic Route for this compound
A common synthetic strategy for producing this compound on a larger scale can be conceptualized in the following multi-step process, starting from a readily available substituted pyridine.
A [label="2-Amino-6-chloro-5-methylpyridine"]; B [label="6-Chloro-5-methylpyridine-2-diazonium salt"]; C [label="6-Chloro-5-cyano-2-methylpyridine"]; D [label="this compound"];
A -> B [label=" Diazotization\n (NaNO2, H+)"]; B -> C [label=" Sandmeyer Reaction\n (CuCN)"]; C -> D [label=" Oxidation\n (e.g., KMnO4, H2SO4)"]; }
Caption: Plausible synthetic pathway for this compound.Troubleshooting Guide for Scale-Up Synthesis
This section addresses specific problems that are commonly encountered when transitioning the synthesis of this compound from the laboratory bench to a pilot plant or industrial scale.
Q1: During the Sandmeyer reaction for the cyanation of the 6-Chloro-5-methylpyridine-2-diazonium salt, I am observing a significant drop in yield and the formation of a dark-colored, tar-like byproduct at a larger scale. What could be the cause and how can I mitigate this?
A1: This is a classic scale-up challenge with Sandmeyer reactions, which are known to be sensitive to temperature and mixing. The underlying issues are likely related to poor temperature control and localized concentration gradients.
-
Causality: The decomposition of diazonium salts is highly exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. If the temperature rises uncontrollably, the diazonium salt can decompose prematurely, leading to the formation of phenols and other undesirable byproducts, which often present as tars. Furthermore, inadequate mixing can lead to localized "hot spots" where the reaction rate accelerates, exacerbating the decomposition. The Sandmeyer reaction itself is a radical-nucleophilic aromatic substitution, and side reactions can be promoted at elevated temperatures.[2]
-
Troubleshooting Steps & Solutions:
-
Enhanced Temperature Control:
-
Ensure your reactor has a sufficiently large and efficient cooling jacket.
-
Consider using a lower-temperature coolant.
-
The addition of the sodium nitrite solution for diazotization, and the addition of the diazonium salt solution to the copper cyanide solution, should be done at a much slower rate on a larger scale to allow for effective heat removal.
-
-
Improved Agitation:
-
Switch to a more efficient stirring mechanism. For larger reactors, a multi-impeller system might be necessary to ensure homogeneity.
-
Baffles in the reactor can also improve mixing and prevent vortex formation.
-
-
Process Modifications:
-
Consider a semi-batch process where the diazonium salt solution is added portion-wise to the copper cyanide solution, allowing for better temperature management between additions.
-
-
| Parameter | Laboratory Scale (e.g., 1L flask) | Pilot Scale (e.g., 100L reactor) |
| Addition Time | 15-30 minutes | 2-4 hours (or longer, depending on cooling capacity) |
| Temperature | 0-5 °C (ice bath) | -5 to 0 °C (chiller) |
| Agitation | Magnetic stirrer | Overhead mechanical stirrer with baffles |
Q2: The oxidation of the methyl group on 6-Chloro-5-cyano-2-methylpyridine to a carboxylic acid is sluggish on a larger scale, and I am isolating a significant amount of unreacted starting material. Simply increasing the reaction time is leading to byproduct formation. What should I do?
A2: This issue points towards mass transfer limitations, which are common when scaling up heterogeneous reactions (if a solid oxidant like KMnO₄ is used) or reactions with significant viscosity changes.
-
Causality: In a larger reactor, achieving the same level of mixing intensity as in a small flask is challenging. If the oxidant is not efficiently dispersed, the reaction will only occur at the interface between the reactants, leading to a slower overall reaction rate. In the case of oxidation of a methyl group on a pyridine ring, harsh conditions can sometimes lead to decarboxylation or other side reactions if the reaction is prolonged unnecessarily at high temperatures. A patent for a similar oxidation of 6-chloro-3-fluoro-2-methylpyridine suggests that a phase transfer catalyst can be beneficial, which supports the idea that overcoming mass transfer limitations is key.[3]
-
Troubleshooting Steps & Solutions:
-
Improved Mixing:
-
As with the Sandmeyer reaction, ensure your agitation is sufficient for the larger volume. The goal is to keep the oxidant suspended and well-dispersated.
-
-
Phase Transfer Catalysis:
-
If using an inorganic oxidant in an organic solvent, the addition of a phase transfer catalyst (e.g., a quaternary ammonium salt) can significantly improve the reaction rate by transporting the oxidant into the organic phase.
-
-
Choice of Oxidant and Solvent:
-
Consider using a more soluble oxidizing agent if possible.
-
Ensure the solvent system is optimized for the solubility of both the starting material and the oxidant at the reaction temperature.
-
-
Controlled Addition:
-
Instead of adding the oxidant all at once, a controlled, portion-wise addition can help maintain a more consistent reaction rate and temperature profile.
-
-
Start [label="Sluggish Oxidation at Scale"]; Cause1 [label="Poor Mixing"]; Cause2 [label="Mass Transfer Limitation"]; Solution1 [label="Increase Agitation Speed/\nUse Baffles"]; Solution2 [label="Add Phase Transfer Catalyst"]; Solution3 [label="Optimize Oxidant/Solvent System"];
Start -> Cause1; Start -> Cause2; Cause1 -> Solution1; Cause2 -> Solution2; Cause2 -> Solution3; }
Caption: Troubleshooting decision tree for sluggish oxidation.Q3: During the final work-up and isolation of this compound, I am struggling with filtration of the precipitated product. It is forming a very fine, slow-filtering solid. How can I improve the crystal morphology for better isolation?
A3: The formation of fine precipitates is often a result of rapid crystallization from a highly supersaturated solution. The key to obtaining larger, more easily filterable crystals is to control the rate of crystallization.
-
Causality: When the pH of the aqueous solution of the sodium salt of this compound is adjusted rapidly with acid, a high degree of supersaturation is created, leading to rapid nucleation and the formation of many small crystals. The presence of impurities can also inhibit crystal growth and lead to the formation of fine particles.
-
Troubleshooting Steps & Solutions:
-
Controlled pH Adjustment:
-
Add the acid slowly and with good mixing to control the rate of precipitation.
-
Consider adding the acid at a slightly elevated temperature and then slowly cooling the mixture to promote the growth of larger crystals.
-
-
Anti-Solvent Crystallization:
-
Instead of pH adjustment alone, consider an anti-solvent crystallization. Dissolve the product in a suitable solvent in which it is highly soluble, and then slowly add an anti-solvent in which it is poorly soluble.
-
-
Seeding:
-
Adding a small amount of pre-existing crystals (seed crystals) of the desired product when the solution is slightly supersaturated can promote the growth of larger crystals rather than the formation of new nuclei.
-
-
Aging:
-
Holding the slurry at the crystallization temperature for a period of time (aging) can allow for Ostwald ripening, where smaller particles dissolve and redeposit onto larger crystals.
-
-
| Parameter | Poor Crystallization | Improved Crystallization |
| Acid Addition | Rapid, at low temperature | Slow, at slightly elevated temperature |
| Cooling Profile | Rapid cooling | Slow, controlled cooling |
| Seeding | Not used | Seed crystals added at saturation point |
| Aging Time | None | 1-4 hours |
Frequently Asked Questions (FAQs)
Q: What are the primary safety concerns when scaling up the synthesis of this compound?
A: The primary safety concerns revolve around:
-
Thermal Hazards: The diazotization and oxidation steps are potentially highly exothermic. A proper thermal hazard evaluation, including Differential Scanning Calorimetry (DSC) of reaction mixtures, is crucial before scaling up.
-
Handling of Hazardous Reagents:
-
Sodium Nitrite: Toxic if ingested.
-
Copper Cyanide: Highly toxic and can release hydrogen cyanide gas if acidified. All handling should be done in a well-ventilated area, and appropriate personal protective equipment must be worn. A quench solution for any cyanide-containing waste is essential.
-
Strong Acids and Bases: Corrosive.
-
Oxidizing Agents: Can be explosive if not handled correctly.
-
-
Gas Evolution: The diazotization reaction releases nitrogen gas, and the oxidation may release other gases. The reactor must be properly vented to handle the gas evolution.
Q: What are some common impurities I should look for in the final product?
A: Common impurities could include:
-
Unreacted Starting Material: 6-Chloro-5-cyano-2-methylpyridine.
-
Over-oxidation Products: If the oxidation is too harsh, you might see byproducts from ring opening or decarboxylation.
-
Isomers: Depending on the starting material and chlorination/cyanation conditions, you may have isomeric impurities.
-
Hydrolysis Products: The cyano group could potentially be hydrolyzed to an amide or carboxylic acid under certain conditions.
Q: Can you suggest a general purification strategy for the final product at a larger scale?
A: A common and effective purification strategy for an acidic product like this is:
-
Extraction: After the reaction, perform an aqueous workup. The product, being a carboxylic acid, can be extracted into a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide solution) to separate it from neutral organic impurities.
-
Back-extraction: The aqueous layer can then be washed with an organic solvent to remove any remaining neutral or basic impurities.
-
Precipitation/Crystallization: The product is then precipitated from the aqueous layer by the controlled addition of acid, as discussed in the troubleshooting section.
-
Recrystallization: If further purification is needed, recrystallization from a suitable solvent system can be employed.
References
- MySkinRecipes. (n.d.). This compound.
- Google Patents. (2014). CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process.
- Wikipedia. (n.d.). Sandmeyer reaction.
Sources
Technical Support Center: Catalyst Selection for Picolinic Acid Derivative Synthesis
Welcome to the technical support center for the synthesis of picolinic acid derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of catalyst selection and reaction optimization. Instead of a rigid manual, this resource is structured as a dynamic troubleshooting guide and FAQ hub, addressing the practical challenges encountered in the lab. Here, we delve into the causality behind experimental choices, offering field-proven insights to ensure your synthetic routes are both efficient and reproducible.
Part 1: Catalyst Selection - Frequently Asked Questions (FAQs)
This section addresses the most common initial questions researchers face when designing a synthesis for a picolinic acid derivative.
Q1: What are the primary classes of catalysts used for synthesizing picolinic acid derivatives?
The choice of catalyst is fundamentally tied to the specific transformation you aim to achieve. The most prevalent and versatile catalysts fall into two main categories: palladium and copper complexes.
-
Palladium Catalysts: These are the workhorses for a vast array of cross-coupling reactions and C-H functionalization.[1] Palladium's ability to cycle between Pd(0) and Pd(II) oxidation states is central to its catalytic activity in reactions like Suzuki, Heck, and Buchwald-Hartwig couplings.[1] Picolinic acid and its amides are frequently used as bidentate directing groups in palladium-catalyzed C-H activation, as they form stable five-membered metallacycles that position the catalyst for selective functionalization.[2]
-
Copper Catalysts: Copper-based systems are often employed for C-N, C-O, and C-S bond formation.[3] They are particularly valuable for N-arylation of hydrazides and other nitrogen nucleophiles.[3] From a practical standpoint, copper catalysts are significantly more economical than their palladium counterparts, making them an attractive option for large-scale synthesis.[4]
-
Other Transition Metals: While less common, other metals like Rhodium (Rh) have been successfully used for specific reactions, such as decarboxylative couplings to form substituted pyridines.[5]
-
Heterogeneous Catalysts: To overcome challenges with catalyst separation and recycling, researchers have explored solid-supported catalysts, including metal-organic frameworks (MOFs).[6][7] These materials offer high surface area and tunable porosity, with advantages like easy separation from the reaction medium and potential for reusability.[6][8]
Q2: How do I choose between a Palladium and a Copper catalyst for my reaction?
This decision depends on the specific bond you are forming and economic considerations.
-
For C-C and C-H Functionalization: Palladium is generally the superior choice. The extensive literature and well-understood mechanisms behind Pd-catalyzed C-H activation, particularly with picolinamide directing groups, provide a reliable starting point for reaction development.[2][4]
-
For C-N Bond Formation (e.g., Amination): Both metals can be effective. Copper(I) complexes, often paired with picolinic acid as a ligand, are highly effective for N-arylation reactions.[3] Palladium, especially in Buchwald-Hartwig amination, is also a powerful option.[1] The choice may come down to substrate compatibility and cost. If your starting materials are sensitive or the reaction is on a smaller, discovery scale, the predictability of palladium might be preferred. For larger-scale, cost-sensitive syntheses, a copper-based system is worth investigating.[4]
Q3: What is the role of the ligand in these catalytic systems?
The ligand is not a passive component; it is a critical modulator of the catalyst's activity, stability, and selectivity.
-
Function: Ligands, typically phosphines or N-heterocyclic carbenes (NHCs) for palladium, bind to the metal center and influence its electronic properties and steric environment.[9]
-
Impact on Reactivity: Electron-rich and sterically hindered ligands often promote the oxidative addition step in cross-coupling and can stabilize the active catalyst.[9]
-
Picolinic Acid as a Ligand: In many copper-catalyzed reactions, picolinic acid itself can act as an effective bidentate N,O-ligand, stabilizing the metal center and facilitating the desired transformation.[3] This dual role as both a potential product scaffold and a catalytic ligand is a unique feature of this chemical space.
Part 2: Troubleshooting Guide - Common Experimental Issues
Even with the right initial choice, experiments can fail. This section provides a systematic approach to diagnosing and solving common problems.
Issue 1: Low or No Product Yield
This is the most frequent challenge. A logical, step-by-step diagnosis is crucial.
A systematic approach to screening is the most reliable way to identify an effective catalyst system.
Caption: A systematic workflow for catalyst system screening.
If your initial attempts result in low yield, use the following logic to diagnose the issue.
Caption: A decision tree for troubleshooting low reaction yields.
| Problem | Potential Cause | Recommended Solution |
| Low Yield / No Reaction | Inactive Catalyst: The active catalytic species (e.g., Pd(0)) is not being generated from the precatalyst (e.g., Pd(OAc)₂). | Some reactions require a reductant to generate the active catalyst. Alternatively, use a precatalyst that forms the active species more readily. Ensure reagents are fresh. |
| Inappropriate Ligand/Base/Solvent: The combination is not suitable for the specific substrates. | Systematically screen these components. For a copper-catalyzed N-arylation, a switch from K₂CO₃ to Cs₂CO₃ or from dioxane to DMF can dramatically improve yield.[3] | |
| Poor Substrate Solubility: One of the starting materials is not soluble in the reaction solvent at the operating temperature. | Screen alternative solvents. For example, the hydrochlorides of picolinoyl chlorides are sparingly soluble in many inert solvents, which can hinder reactions.[10] | |
| Catalyst Poisoning: Functional groups on the substrate (e.g., unprotected thiols) can irreversibly bind to the catalyst, deactivating it. | Protect sensitive functional groups prior to the catalytic step. Palladium catalysts have a high tolerance for many groups, but some are still problematic.[1] | |
| Reaction Stalls | Catalyst Decomposition: The active catalyst is unstable under the reaction conditions (e.g., high temperature) and degrades over time. | Try a more robust ligand that better stabilizes the metal center. Consider lowering the reaction temperature and extending the reaction time. |
| Poor Selectivity | Multiple Reactive Sites: The catalyst is reacting at undesired positions on the substrate. | Employ a directing group strategy (e.g., using a picolinamide) to enhance regioselectivity.[2] A bulkier ligand can also improve selectivity by sterically blocking less accessible sites. |
Issue 2: Difficulty in Product Purification
Sometimes the reaction works, but isolating the pure product is a challenge.
| Problem | Potential Cause | Recommended Solution |
| Product Contaminated with Catalyst | Homogeneous Catalyst: The catalyst (e.g., Palladium complex) is soluble in the workup solvent and co-elutes with the product during chromatography. | Use a supported or immobilized catalyst for easier removal by simple filtration.[1] Alternatively, specific scavengers can be used to bind and remove residual metal. |
| Formation of N-acylurea Byproduct | DCC Coupling Issues: When preparing active esters using dicyclohexylcarbodiimide (DCC), the intermediate O-acylurea can rearrange to a hard-to-remove N-acylurea byproduct. | Avoid DCC coupling for these substrates. A more reliable method is to convert the picolinic acid to its acid chloride using SOCl₂ with a catalytic amount of DMF, followed by reaction with the desired alcohol or amine.[10][11] |
Part 3: Key Experimental Protocols
These protocols provide a validated starting point for common synthetic procedures. Always perform a thorough risk assessment before starting any new procedure.
Protocol 1: General Procedure for Catalyst Screening (Microscale)
This protocol allows for the rapid parallel screening of multiple catalyst systems.
-
Preparation: In an array of glass vials inside a glovebox, add your limiting substrate (e.g., aryl halide, 0.1 mmol).
-
Reagent Addition: To each vial, add the coupling partner (0.12 mmol), base (0.2 mmol), and a stir bar.
-
Catalyst/Ligand Stock Solutions: Prepare stock solutions of the precatalyst (e.g., Pd₂(dba)₃) and various ligands in an anhydrous solvent (e.g., dioxane). This minimizes weighing errors.
-
Dosing: Using a pipette, add the appropriate amount of catalyst and ligand solution to each vial according to your screening plan.
-
Reaction: Add the final volume of solvent (to a total of 1 mL), seal the vials, and place them in a heating block set to the desired temperature (e.g., 100 °C).
-
Analysis: After a set time (e.g., 12 hours), cool the reactions, dilute with a suitable solvent, and analyze by LC-MS or GC-MS to determine conversion and identify the most promising conditions.
Protocol 2: Synthesis of a Picolinic Acid Active Ester (N-hydroxysuccinimidyl Ester)
This protocol avoids the issues associated with DCC coupling.[10]
-
Acid Chloride Formation: To a stirred mixture of picolinic acid (0.2 mol) and DMF (1 mL), carefully add thionyl chloride (60 mL) at room temperature. Gas evolution will occur. Stir until all the acid dissolves (approx. 30 minutes).
-
Solvent Removal: Remove the excess thionyl chloride in vacuo.
-
Precipitation: Add diethyl ether (200 mL) to the residue to precipitate the picolinoyl chloride hydrochloride. Filter the solid, wash with diethyl ether, and dry in vacuo.
-
Ester Formation: In a separate flask, dissolve the picolinoyl chloride hydrochloride (0.1 mol) and N-hydroxysuccinimide (0.11 mol) in anhydrous THF.
-
Base Addition: Cool the mixture in an ice bath and slowly add triethylamine (0.22 mol).
-
Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Workup: Filter the mixture to remove triethylamine hydrochloride. Concentrate the filtrate in vacuo.
-
Purification: Recrystallize the crude product from a suitable solvent like 2-propanol to yield the pure N-hydroxysuccinimidyl ester.[10]
References
- Proposed mechanism for the synthesis of picolinate and picolinic acid derivatives using UiO-66(Zr)-N(CH2PO3H2)2 as a novel heterogeneous catalyst.
- Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr)-N(CH2PO3H2)2 as a novel heterogeneous catalyst.
- Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)
- The Physiological Action of Picolinic Acid in the Human Brain. PMC. [Link]
- A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. National Institutes of Health (NIH). [Link]
- A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. MDPI. [Link]
- Copper(I)-picolinic acid catalyzed N-arylation of hydrazides | Request PDF.
- Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. PubMed Central. [Link]
- Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. [Link]
- Catalyst of picolinic acid synthesized by selectively oxygenizing picoline as well as preparation method and application thereof.
- Process for synthesis of picolinamides.
- Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. National Institutes of Health (NIH). [Link]
- Copper-Catalyzed, Aminofunctionalization of Pi-Systems via O-benzoylhydroxylamines. University of California, Santa Barbara. [Link]
- Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II.
- Picolinic acid derivatives and their use as intermediates.
- Co(II)-Catalyzed Picolinamide-Directed C(sp3)-S Bond Formation with N-(phenylsulfanyl)succinimides. MDPI. [Link]
- Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. Wiley Online Library. [Link]
- Synthesis of ethyl 4-(2-fluoro-4-nitrophenoxy)
- Rh(III)-Catalyzed Decarboxylative Coupling of Acrylic Acids with Unsaturated Oxime Esters. National Institutes of Health (NIH). [Link]
- picolinic acid hydrochloride. Organic Syntheses Procedure. [Link]
- Industrialized preparation method of 2-copper picolinate.
- Rate of Decarboxylation of pyridinecarboxylic acids. Chemistry Stack Exchange. [Link]
- Decarboxylation of 5-substituted 2-pyridinecarboxylic acids.
- New picolinic acid derivatives and their use as intermediates.
Sources
- 1. 钯催化剂 [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Rh(III)-Catalyzed Decarboxylative Coupling of Acrylic Acids with Unsaturated Oxime Esters: Carboxylic Acids Serve as Traceless Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts] | TCI AMERICA [tcichemicals.com]
- 10. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. irl.umsl.edu [irl.umsl.edu]
Technical Support Center: Managing Reaction By-products of 6-Chloro-5-cyanopicolinic Acid
Welcome to the technical support center for 6-Chloro-5-cyanopicolinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for managing common reaction by-products. Our goal is to equip you with the knowledge to anticipate, identify, and mitigate issues, ensuring the integrity and success of your experiments.
Introduction
This compound is a versatile building block in medicinal chemistry and materials science. Its trifunctional nature—possessing a carboxylic acid, a cyano group, and a chloro substituent on a pyridine ring—offers numerous synthetic possibilities. However, this reactivity can also lead to the formation of undesired by-products, complicating reaction work-ups, purification, and potentially impacting yields and purity. This guide provides a structured approach to understanding and managing these challenges.
Section 1: Troubleshooting Guide - Common Issues and Solutions
This section addresses specific problems you may encounter during reactions with this compound.
Issue 1: Unexpected Decarboxylation of the Starting Material or Product
Question: I am observing gas evolution (CO2) during my reaction, and my yields are lower than expected. Analysis of the crude product suggests the presence of a compound without the carboxylic acid group. What is happening and how can I prevent it?
Answer:
You are likely observing thermal decarboxylation, a common reaction for picolinic acids and their derivatives. The proximity of the carboxylic acid to the pyridine nitrogen atom facilitates this process, especially under heating.[1][2] The electron-withdrawing nature of the chloro and cyano groups on this compound can further influence its susceptibility to decarboxylation.
Causality and Mechanism:
Picolinic acids can decarboxylate through the formation of a Hammick intermediate, particularly in the presence of carbonyl compounds.[1] Even in the absence of such compounds, elevated temperatures can be sufficient to induce decarboxylation. The reaction rate is influenced by pH, with a maximum rate often observed near the isoelectric point of the acid.[3][4]
Mitigation Strategies:
-
Temperature Control: Maintain the reaction temperature as low as possible while still achieving the desired conversion rate.
-
pH Management: If applicable to your reaction, adjusting the pH away from the isoelectric point can slow the rate of decarboxylation.[4]
-
Solvent Choice: The choice of solvent can influence the rate of decarboxylation. For instance, using p-cymene has been shown to increase yields in some Hammick reactions, suggesting it may help to control side reactions.[1]
| Condition | Risk of Decarboxylation | Recommendation |
| High Temperature (>100 °C) | High | Use the minimum effective temperature. |
| Neutral or slightly acidic pH | Moderate to High | Adjust pH if compatible with the reaction. |
| Prolonged reaction times | Increased | Monitor reaction progress and stop when complete. |
Issue 2: Hydrolysis of the Cyano Group to an Amide or Carboxylic Acid
Question: My analytical data (e.g., LC-MS, NMR) shows the presence of impurities with molecular weights corresponding to the addition of water. How can I avoid hydrolysis of the nitrile?
Answer:
The cyano group is susceptible to hydrolysis under both acidic and basic conditions, particularly at elevated temperatures, to form an amide (6-Chloro-5-carbamoylpicolinic acid) and subsequently a dicarboxylic acid (6-Chloro-picoline-2,5-dicarboxylic acid).
Causality and Mechanism:
-
Acid-Catalyzed Hydrolysis: The nitrile nitrogen is protonated, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the electrophilic carbon of the nitrile, followed by protonation.
Mitigation Strategies:
-
Strict Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Use of inert atmospheres (e.g., nitrogen, argon) can prevent atmospheric moisture from entering the reaction.
-
Control of pH: Avoid strongly acidic or basic conditions if possible. If your reaction requires such conditions, consider using milder reagents or protecting the cyano group.
-
Temperature and Time: Minimize reaction temperature and duration to reduce the rate of hydrolysis.
Workflow for Minimizing By-product Formation
Caption: Decision workflow for proactive by-product management.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the expected major by-products in a typical amidation reaction with this compound?
A1: In a typical amidation reaction (e.g., coupling with an amine), besides unreacted starting material, you should be vigilant for:
-
Decarboxylated starting material: 2-Chloro-3-cyanopyridine.
-
Hydrolyzed starting material: 6-Chloro-5-carbamoylpicolinic acid.
-
Side-reactions with coupling agents: For example, if using SOCl2 to form the acid chloride in situ, chlorination of the pyridine ring at the 4-position has been observed in similar systems.[5]
Q2: How can I effectively purify my desired product from these by-products?
A2: A combination of techniques is often necessary.
-
Extraction: A carefully planned aqueous work-up can remove some impurities. For example, the acidic nature of the starting material and some by-products allows for their removal by washing with a mild base (e.g., NaHCO3 solution).
-
Crystallization: If your product is a solid, recrystallization from a suitable solvent system can be highly effective.[6]
-
Chromatography: For complex mixtures or to achieve high purity, column chromatography (e.g., silica gel) is a standard method.[7] The choice of eluent is critical and should be determined by thin-layer chromatography (TLC).
Q3: What analytical techniques are best for identifying and quantifying these by-products?
A3: A multi-technique approach is recommended for robust impurity profiling.[8]
-
High-Performance Liquid Chromatography (HPLC): HPLC is excellent for separating and quantifying the components of your reaction mixture.[9][10][11] Developing a method with a suitable column (e.g., C18) and mobile phase is key.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides molecular weight information for each separated peak, which is invaluable for identifying unknown impurities.[12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information to confirm the identity of both the desired product and any significant by-products.
Section 3: Experimental Protocols
Protocol 1: General Procedure for Amide Coupling to Minimize By-products
This protocol provides a starting point for the coupling of this compound with a primary or secondary amine using a common coupling agent like HATU.
-
Reagent Preparation:
-
Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF, CH2Cl2) under an inert atmosphere.
-
Add the amine (1.1 eq) to the solution.
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).
-
-
Coupling Reaction:
-
Cool the mixture to 0 °C in an ice bath.
-
Add the coupling agent (e.g., HATU, 1.2 eq) portion-wise, keeping the temperature below 5 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 2-16 hours.
-
-
Monitoring:
-
Monitor the reaction progress by TLC or LC-MS to determine the point of maximum conversion and minimize the formation of time-dependent by-products.
-
-
Work-up:
-
Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography or recrystallization as needed.
-
Protocol 2: Identification of By-products by LC-MS
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., acetonitrile/water).
-
Chromatographic Separation:
-
Mass Spectrometry Detection:
-
Use electrospray ionization (ESI) in both positive and negative ion modes to detect a wide range of species.
-
Monitor for the expected masses of the starting material, product, and potential by-products (see table below).
-
| Compound | Molecular Formula | Expected Mass [M+H]+ |
| This compound | C7H3ClN2O2 | 183.0 |
| Decarboxylated By-product | C6H3ClN2 | 139.0 |
| Hydrolyzed (Amide) By-product | C7H4ClN3O | 182.0 |
Logical Relationship of By-product Formation
Caption: Pathways of common by-product formation from this compound.
References
- Hammick reaction - Wikipedia.
- Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II - ResearchGate.
- Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution - Canadian Science Publishing.
- Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II.
- US3245998A - Processes for the production of picolinic acid dericatives - Google Patents.
- Decarboxylation - Wikipedia.
- Acylation reaction condition of 6-chloro-5-cyano- picolinic acid with amine - ResearchGate.
- Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent - NIH.
- picolinic acid hydrochloride - Organic Syntheses Procedure.
- Solubility and Crystallization Studies of Picolinic Acid - MDPI.
- Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PubMed Central.
- Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry - Aimin Liu.
- Supplementary data on method for analysis of Picolinic acid (Pic).
- (PDF) New high-performance liquid chromatography method for the detection of picolinic acid in biological fluids - ResearchGate.
- CN102399183B - A kind of method of preparing picolinic acid - Google Patents.
- Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview - Research and Reviews.
- Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed.
Sources
- 1. Hammick reaction - Wikipedia [en.wikipedia.org]
- 2. Decarboxylation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US3245998A - Processes for the production of picolinic acid dericatives - Google Patents [patents.google.com]
- 7. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rroij.com [rroij.com]
- 9. Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. feradical.utsa.edu [feradical.utsa.edu]
- 13. usercontent.one [usercontent.one]
Validation & Comparative
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Analysis of 6-Chloro-5-cyanopicolinic Acid
Introduction: The Analytical Imperative for 6-Chloro-5-cyanopicolinic Acid Purity
This compound is a key heterocyclic intermediate in the synthesis of various active pharmaceutical ingredients (APIs). As with any component destined for pharmaceutical use, its purity is not merely a quality metric but a critical determinant of the final drug product's safety and efficacy. The presence of impurities, even at trace levels, can introduce toxicity, alter pharmacological activity, or compromise the stability of the API. Consequently, a robust, accurate, and reliable analytical method for purity assessment is paramount during development and for routine quality control (QC).
High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this task due to its high resolution, sensitivity, and quantitative accuracy.[1] This guide provides an in-depth comparison of two primary reversed-phase HPLC strategies for the purity analysis of this compound: pH-controlled Reversed-Phase HPLC and Ion-Pair Reversed-Phase HPLC . We will explore the mechanistic basis for each technique, present comparative experimental data, and offer expert guidance on method selection, grounded in the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH).[2][3][4]
The Challenge: Chromatographing an Ionizable Acidic Analyte
This compound is an acidic molecule. In solution, it exists in equilibrium between its neutral (protonated) form and its anionic (deprotonated) form. This equilibrium is governed by its acid dissociation constant (pKa) and the pH of the solution. In reversed-phase HPLC, which relies on hydrophobic interactions with a non-polar stationary phase, this ionization presents a significant challenge:
-
Neutral Form: More hydrophobic, readily retained by the C18 stationary phase.
-
Anionic Form: Highly polar, poorly retained, and prone to eluting at or near the column's void volume.
If the mobile phase pH is close to the analyte's pKa, both forms will coexist, leading to poor peak shape (severe tailing or fronting) and unreliable quantification. The core objective of any successful method is to control this ionization state to ensure consistent interaction with the stationary phase.
Method 1: pH-Controlled Reversed-Phase HPLC
The most direct approach to analyzing an acidic compound is to suppress its ionization. By acidifying the mobile phase to a pH at least 2 units below the analyte's pKa, we can shift the equilibrium almost entirely to the neutral, protonated form.[5] This ensures a single, more hydrophobic species interacts with the stationary phase, resulting in better retention and improved peak symmetry.
Mechanism of Action
The principle is based on manipulating the analyte's hydrophobicity. The acidified mobile phase protonates the carboxylic acid group on the picolinic acid derivative, neutralizing its charge. This uncharged molecule can then participate in hydrophobic interactions with the alkyl chains (e.g., C18) of the stationary phase, leading to its retention. Elution is controlled by the proportion of organic solvent in the mobile phase.
Workflow for pH-Controlled RP-HPLC
Caption: General workflow for HPLC purity analysis.
Method 2: Ion-Pair Reversed-Phase HPLC
When pH control alone fails to provide adequate retention for the main analyte or sufficient resolution from polar impurities, Ion-Pair RP-HPLC offers a powerful alternative. This technique is particularly useful for separating mixtures of acidic, basic, and neutral compounds in a single run.[6]
Mechanism of Action
In this approach, an "ion-pairing" reagent is added to the mobile phase. For an acidic analyte like this compound, a cationic ion-pairing reagent, such as a quaternary ammonium salt (e.g., tetrabutylammonium), is used.[7] The mechanism is often described in two ways:
-
Ion-Pair Formation: The cationic reagent forms a neutral, reversible ion-pair with the anionic analyte in the mobile phase. This neutral complex is more hydrophobic than the anion alone and is retained on the reversed-phase column.
-
Dynamic Ion Exchange: The hydrophobic tails of the ion-pairing reagent adsorb onto the stationary phase, creating a dynamic, positively charged surface. The anionic analyte is then retained via an ion-exchange mechanism.[8]
Regardless of the precise mechanism, the net effect is a significant increase in the retention of the ionized analyte.[9][10] The strength of this retention can be modulated by the type and concentration of the ion-pairing reagent.[7]
Experimental Comparison: Performance & Data
To objectively compare these two methods, a hypothetical study was conducted analyzing a sample of this compound spiked with two potential impurities: a more polar related substance (Impurity A) and a less polar substance (Impurity B). The results are summarized below.
Table 1: Comparative Chromatographic Performance
| Parameter | Method 1: pH-Controlled RP-HPLC | Method 2: Ion-Pair RP-HPLC | Rationale & Expert Insight |
| Retention Time (Main Peak) | 4.8 min | 8.2 min | Ion-pairing significantly increases retention, providing more opportunity for separation from early-eluting impurities. |
| Resolution (Main Peak / Impurity A) | 1.8 | 3.5 | The ion-pair method shows superior resolution for the critical polar impurity, which is a key advantage. |
| Tailing Factor (Main Peak) | 1.4 | 1.1 | Ion-pairing often yields more symmetrical peaks for ionizable compounds, improving integration accuracy. |
| LOD for Impurity A | 0.03% | 0.01% | Better peak shape and lower baseline noise in the ion-pair method can lead to improved sensitivity. |
| Method Robustness | High | Moderate | Ion-pair methods can be more sensitive to small changes in reagent concentration, pH, and temperature, requiring stricter control. |
| Column Lifetime | Good | Fair | Ion-pairing reagents can be difficult to wash from the column, potentially leading to shorter column life and memory effects. |
Detailed Experimental Protocols
Adherence to a validated protocol is essential for reproducible results. The methods described below are designed to be self-validating through the inclusion of a system suitability test (SST), as mandated by pharmacopeial standards like USP General Chapter <621>.[11][12][13]
Protocol 1: pH-Controlled RP-HPLC Method
-
Instrumentation & Column:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Detector: Diode Array Detector (DAD) at 270 nm.
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
-
Column Temperature: 30°C.
-
-
Reagents & Mobile Phase:
-
Mobile Phase A: 0.1% Phosphoric Acid in HPLC-grade Water (pH ≈ 2.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: 20% B to 80% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 0.5 mg/mL.
-
-
System Suitability Test (SST):
-
Inject a standard solution five times.
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of peak area < 2.0%.
-
Tailing factor for the main peak ≤ 1.5.
-
Resolution between the main peak and the closest eluting impurity ≥ 1.5.
-
-
Protocol 2: Ion-Pair RP-HPLC Method
-
Instrumentation & Column: (Same as Protocol 1)
-
Reagents & Mobile Phase:
-
Ion-Pair Reagent: 5 mM Tetrabutylammonium Phosphate in HPLC-grade Water, adjust pH to 7.0.
-
Mobile Phase A: Ion-Pair Reagent solution.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: 30% B to 70% B over 12 minutes.
-
Flow Rate: 1.0 mL/min.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in Mobile Phase A to a final concentration of 0.5 mg/mL.
-
-
System Suitability Test (SST):
-
Inject a standard solution five times.
-
Acceptance Criteria:
-
RSD of peak area < 2.0%.
-
Tailing factor for the main peak ≤ 1.2.
-
Resolution between the main peak and the closest eluting impurity ≥ 2.0.
-
-
Method Selection Guide: A Logic-Based Approach
The choice between these two powerful techniques is not arbitrary; it is driven by the specific analytical challenge at hand. The following diagram illustrates a decision-making framework.
Caption: Decision tree for HPLC method selection.
Conclusion and Recommendations
For the purity analysis of this compound, both pH-controlled RP-HPLC and ion-pair RP-HPLC are viable techniques. As a Senior Application Scientist, my recommendation follows a principle of pragmatic progression:
-
Start with pH-Controlled RP-HPLC: This method should always be the first choice due to its simplicity, robustness, and reduced risk of column contamination. If it meets the validation criteria for specificity, linearity, accuracy, and precision as defined by ICH Q2(R2), it is the superior option for a routine QC environment.[2][14]
-
Employ Ion-Pair RP-HPLC as a Problem-Solving Tool: If the simpler method fails to adequately resolve the primary peak from a critical impurity (especially a polar one), or if peak shape is unacceptably poor, ion-pair chromatography is the logical next step. Its ability to manipulate selectivity and dramatically improve the retention of ionic species makes it an invaluable tool for complex separation challenges.
Ultimately, the choice of method must be justified by experimental data and a thorough validation study. The selected method must be demonstrated to be "fit for purpose"—that is, capable of reliably and accurately assessing the purity of this compound to ensure the quality and safety of the final pharmaceutical product.[4]
References
- Title: <621> CHROMATOGRAPHY - US Pharmacopeia (USP) Source: US Pharmacopeia URL:[Link]
- Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL:[Link]
- Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL:[Link]
- Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]
- Title: Retention of Acidic, Basic, and Neutral Compounds in Ion Pair Chrom
- Title: Validation of Analytical Procedures Q2(R2)
- Title: Are You Sure You Understand USP <621>?
- Title: ICH Guidance Q14 / Q2(R2)
- Title: ICH releases draft guidelines on analytical method development Source: RAPS URL:[Link]
- Title: HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200 Source: SIELC Technologies URL:[Link]
- Title: Reversed Phase HPLC Columns Source: Phenomenex URL:[Link]
- Title: Can you retain polar acidic compounds using reversed-phase conditions?
- Title: How does an acid pH affect reversed-phase chromatography separ
- Title: Ion Pairing Reagents and Buffers Source: Regis Technologies URL:[Link]
- Title: Ion-Pairing Agents | HPLC Source: Mason Technology URL:[Link]
Sources
- 1. <621> CHROMATOGRAPHY [drugfuture.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. biotage.com [biotage.com]
- 6. HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200 | SIELC Technologies [sielc.com]
- 7. obrnutafaza.hr [obrnutafaza.hr]
- 8. Ion Pair Chromatography | Ion-Pairing Agents | HPLC [masontechnology.ie]
- 9. pharmagrowthhub.com [pharmagrowthhub.com]
- 10. Analysis of Polar Compounds with Ion Pair Reagents [sigmaaldrich.com]
- 11. usp.org [usp.org]
- 12. agilent.com [agilent.com]
- 13. Chromatography [usp.org]
- 14. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
A Comparative Guide to 6-Chloro-5-cyanopicolinic Acid for Advanced Research Applications
For researchers, scientists, and drug development professionals, the selection of molecular scaffolds and intermediates is a critical decision that profoundly influences the trajectory of a research program. Picolinic acid and its derivatives have long been recognized as "privileged structures" in medicinal chemistry and agrochemical development, owing to their diverse biological activities.[1][2] This guide provides an in-depth comparison of 6-Chloro-5-cyanopicolinic acid with other picolinic acid analogs, offering insights into its unique chemical properties and potential performance, supported by established experimental methodologies for direct comparison.
Introduction to the Picolinic Acid Scaffold
Picolinic acid, or pyridine-2-carboxylic acid, is a versatile heterocyclic compound that serves as a precursor to numerous biologically active molecules. Its derivatives have been successfully developed for a wide range of applications, including as herbicides, antifungals, and therapeutic agents targeting enzymes and cellular signaling pathways.[1][2][3] The biological and chemical activity of picolinic acid derivatives is highly dependent on the nature and position of substituents on the pyridine ring. This guide focuses on this compound, a derivative with two strongly electron-withdrawing groups, and explores its potential advantages and characteristics in comparison to other picolinic acids.
The Unique Profile of this compound: A Structure-Activity Relationship Perspective
The introduction of a chlorine atom at the 6-position and a cyano group at the 5-position of the picolinic acid ring is expected to significantly modulate its electronic and steric properties, thereby influencing its biological activity.
Key Structural Features and Their Implications:
-
6-Chloro Substituent: The presence of a halogen, such as chlorine, at the 6-position can enhance the lipophilicity of the molecule, potentially improving its ability to cross cell membranes. Furthermore, chloro-substituted derivatives of picolinic acid have demonstrated significant plant growth regulatory activity.[1]
-
5-Cyano Substituent: The cyano group is a potent electron-withdrawing group. This feature can increase the acidity of the carboxylic acid proton and influence the molecule's ability to participate in hydrogen bonding and other non-covalent interactions with biological targets. The cyano group can also serve as a key pharmacophore or a synthetic handle for further molecular elaboration.
While direct comparative data for this compound is not extensively available in the public domain, we can infer its potential performance based on the known activities of related compounds. For instance, various substituted picolinamides, including chloro-substituted derivatives, have shown significant antifungal activity.[1] This suggests that this compound could be a valuable scaffold for the development of novel antifungal agents.
dot
Caption: Logical relationship for comparing picolinic acid derivatives.
Comparative Performance Analysis: Key Experimental Areas
To provide a robust comparison of this compound with other picolinic acids, a series of standardized in vitro assays are recommended. The following sections detail the methodologies for assessing cytotoxicity, antimicrobial activity, and enzyme inhibition.
Cytotoxicity Profile
A critical aspect of any compound intended for biological applications is its safety profile. Cytotoxicity assays are fundamental to determining the concentration at which a compound exhibits toxicity to cells.
Comparative Cytotoxicity Data of Picolinic Acid Analogs
While specific data for this compound is pending experimental determination, the following table presents data for other picolinic acid derivatives against Chinese Hamster Ovary (CHO) cells, providing a baseline for comparison.
| Compound | IC50 (mM) |
| Fusaric acid | 0.032 |
| 6-Hydroxypicolinic acid | 25.85 |
| This compound | To be determined |
Data sourced from a study on the quantitative structure-toxicity relationship of picolinic acid analogs.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a compound on adherent cells using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[4]
Materials:
-
Adherent cells (e.g., HepG2, A549, or other relevant cell lines)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Test compounds (dissolved in a suitable solvent like DMSO)
Procedure:
-
Cell Seeding:
-
Culture cells to a logarithmic growth phase.
-
Harvest cells using trypsin-EDTA and resuspend in fresh medium.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the cell culture medium. The final solvent concentration (e.g., DMSO) should be kept constant and low (typically ≤ 0.5%) across all wells.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds. Include vehicle control wells (medium with solvent only) and blank wells (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add a specific volume of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value using a suitable curve-fitting software.
-
dot
Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial Activity
Picolinic acid and its derivatives are known to possess antimicrobial properties.[5] A standardized method to compare the antimicrobial efficacy of this compound with other analogs is the determination of the Minimum Inhibitory Concentration (MIC).
Comparative Antimicrobial Data of Picolinic Acid
The following table provides MIC values for picolinic acid against several microorganisms, which can serve as a reference for future studies on its derivatives.
| Microorganism | MIC (mg/mL) at pH 5.0 | MIC (mg/mL) at pH 7.0 |
| Staphylococcus aureus | 0.02 - 0.78 | 0.19 - 3.13 |
| Pseudomonas aeruginosa | 0.02 - 0.78 | 0.19 - 3.13 |
| Bacillus subtilis | 0.02 - 0.78 | 0.19 - 3.13 |
| Candida albicans | 0.02 - 0.78 | 0.19 - 3.13 |
Data sourced from a study on the antimicrobial activity of picolinic acid and its salts.[5]
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol describes the determination of the MIC of a compound using the broth microdilution method.[6][7][8][9]
Materials:
-
Test microorganisms (bacterial or fungal strains)
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Test compounds
-
Positive control antibiotic/antifungal
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation:
-
Grow the microorganism in the appropriate broth to the mid-logarithmic phase.
-
Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to a specific cell density.
-
Dilute the standardized inoculum in the broth to the final required concentration for the assay.
-
-
Compound Dilution:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Perform a two-fold serial dilution of the compound in the broth directly in the 96-well plate.
-
-
Inoculation and Incubation:
-
Add the prepared inoculum to each well containing the serially diluted compound.
-
Include a growth control well (inoculum without compound) and a sterility control well (broth only).
-
Incubate the plate at the optimal temperature for the microorganism for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
-
MIC Determination:
-
After incubation, visually inspect the plates for turbidity or use a microplate reader to measure the optical density at 600 nm.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Enzyme Inhibition
Many picolinic acid derivatives exert their biological effects by inhibiting specific enzymes.[10] A general protocol for an in vitro enzyme inhibition assay is provided below, which can be adapted for specific enzyme targets.
Experimental Protocol: General Enzyme Inhibition Assay
This protocol provides a framework for determining the IC50 value of a test compound against a target enzyme.[11]
Materials:
-
Purified target enzyme
-
Substrate for the enzyme
-
Assay buffer specific to the enzyme
-
Test compounds
-
96-well plates (type depends on the detection method)
-
Detection instrument (e.g., spectrophotometer, fluorometer, luminometer)
Procedure:
-
Assay Setup:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the enzyme solution to each well.
-
Add the test compound dilutions to the respective wells. Include a control with no inhibitor.
-
-
Pre-incubation:
-
Pre-incubate the enzyme and inhibitor for a defined period at the optimal temperature to allow for binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the reaction progress over time by measuring the change in absorbance, fluorescence, or luminescence, depending on the nature of the substrate and product.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.
-
Sources
- 1. scialert.net [scialert.net]
- 2. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides [agris.fao.org]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Synthesis and biological activity of analogs of the antifungal antibiotic UK-2A. I. Impact of picolinamide ring replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. scilit.com [scilit.com]
- 9. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 6-Chloro-5-cyanopicolinic Acid Derivatives
For researchers and professionals in drug development and agrochemical discovery, the quest for novel bioactive scaffolds is perpetual. 6-Chloro-5-cyanopicolinic acid has emerged as a versatile starting material, giving rise to a spectrum of derivatives with potent herbicidal and fungicidal activities. This guide provides an in-depth, objective comparison of the performance of these derivatives against established alternatives, supported by experimental data and detailed methodologies. Our focus is on the causality behind experimental choices and the inherent self-validation of the described protocols, ensuring scientific integrity and trustworthiness.
Herbicidal Activity: A New Generation of Synthetic Auxins
Derivatives of this compound, particularly those belonging to the 6-(5-aryl-1-pyrazolyl)-2-picolinic acid class, have demonstrated exceptional herbicidal efficacy as synthetic auxins.[1][2] These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), but their enhanced stability leads to a lethal disruption of hormonal balance in susceptible plants.[3][4]
Mechanism of Action: Hijacking the Auxin Signaling Pathway
Synthetic auxins, including the picolinic acid derivatives discussed here, exert their herbicidal effects by binding to the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) family of F-box proteins.[5] This binding event initiates a cascade that results in the degradation of Aux/IAA transcriptional repressors, leading to the uncontrolled expression of auxin-responsive genes. This ultimately causes a physiological cascade of events including epinasty, growth inhibition, and cell death in susceptible broadleaf weeds.[6][7]
Caption: Simplified signaling pathway of synthetic auxin herbicides.
Performance Comparison: 6-(5-Aryl-1-pyrazolyl)-2-picolinic Acid Derivatives vs. Commercial Herbicides
Recent studies have highlighted the potential of 6-(5-aryl-1-pyrazolyl)-2-picolinic acid derivatives to outperform established commercial herbicides. The following table summarizes the inhibitory activity (IC50) against the model plant Arabidopsis thaliana root growth.
| Compound Class/Name | Representative Compound | IC50 (µM) for A. thaliana Root Growth | Reference |
| 6-(5-Aryl-1-pyrazolyl)-2-picolinic Acid Derivatives | V-2 | 0.062 | [1] |
| V-7 | 0.022 | [8][9] | |
| Commercial Synthetic Auxin Herbicides | Picloram | 3.84 | [1] |
| Halauxifen-methyl | 1.00 | [8][9] | |
| Clopyralid | Not specified in direct comparison |
Analysis: The data clearly indicates that the novel 6-(5-aryl-1-pyrazolyl)-2-picolinic acid derivatives, such as V-2 and V-7, exhibit significantly lower IC50 values compared to the commercial herbicides Picloram and Halauxifen-methyl, demonstrating their superior potency in inhibiting plant growth at a molecular level.[1][8][9] For instance, the IC50 value of compound V-7 was found to be 45 times lower than that of the commercial herbicide halauxifen-methyl.[8][9]
In post-emergence herbicidal activity assays, these derivatives have also shown promising results. For example, at a dosage of 300 g/ha, compound V-8 exhibited better post-emergence herbicidal activity than picloram and was safe for crops like corn, wheat, and sorghum.[8][9]
Fungicidal Activity: Novel Heterocyclic Scaffolds
This compound also serves as a key intermediate in the synthesis of heterocyclic compounds with notable fungicidal properties, such as quinazolinone and pyrido[2,3-d]pyrimidine derivatives.
Mechanism of Action: Targeting Fungal Cell Integrity
While the exact mechanism for all derivatives is a subject of ongoing research, a prominent mode of action for some fungicidal quinazolinones is the inhibition of ergosterol biosynthesis.[10] Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to impaired membrane function and ultimately, cell death. Another potential target for related heterocyclic fungicides is the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain.
Caption: Proposed mechanism of action for some quinazolinone-based fungicides.
Performance Comparison: Quinazolinone and Pyridopyrimidine Derivatives vs. Commercial Fungicides
The antifungal efficacy of these derivatives has been evaluated against a range of phytopathogenic fungi, with some compounds showing activity comparable or superior to commercial fungicides.
| Compound Class | Representative Compound | Target Fungus | EC50 (µg/mL) | Commercial Fungicide | EC50 (µg/mL) | Reference |
| Quinazolinone Derivatives | 6c | Sclerotinia sclerotiorum | 2.46 | Azoxystrobin | Comparable in vivo | [11][12][13] |
| 6c | Pellicularia sasakii | 2.94 | [11][12][13] | |||
| 6c | Fusarium graminearum | 6.03 | [11][12][13] | |||
| Pyridopyrimidine Derivatives | 7 | Toxoplasma gondii (DHFR) | 0.0047 | Trimetrexate | Similar potency | [14] |
| 10 | Pneumocystis carinii (DHFR) | 0.022 | Trimetrexate | Comparable potency | [14] |
Analysis: Compound 6c , a quinazolinone derivative, demonstrates potent in vitro activity against several important plant pathogens, with EC50 values in the low µg/mL range.[11][12][13] In vivo studies have shown its protective and curative effects to be comparable to the widely used fungicide Azoxystrobin.[11][12] The pyridopyrimidine derivatives, while evaluated against different targets (dihydrofolate reductase in opportunistic pathogens), also show high potency, indicating the broad biological potential of this scaffold.[14]
Experimental Protocols
To ensure the reproducibility and validity of the presented data, this section details the methodologies for key herbicidal and fungicidal assays.
Synthesis of a Representative 6-(5-aryl-1-pyrazolyl)-2-picolinic Acid Derivative
The following is a generalized, plausible synthetic route based on established chemical transformations for synthesizing 6-(5-aryl-1-pyrazolyl)-2-picolinic acids, starting from a picolinic acid precursor.[15]
Caption: Synthetic workflow for a herbicidal picolinic acid derivative.
Step-by-Step Protocol:
-
Nucleophilic Substitution: React 6-chloro-4-amino-3,5-dinitropicolinic acid with hydrazine hydrate to substitute the chlorine atom at the 6-position with a hydrazinyl group.[15]
-
Knorr Cyclization: Condense the resulting 6-hydrazinyl-4-amino-3,5-dinitropicolinic acid with a suitable 1,3-diketone (e.g., an aryl-substituted diketone) to form the pyrazole ring.[15]
-
Purification: The final product is purified by column chromatography.
In Vitro Herbicidal Activity Assay: Arabidopsis thaliana Root Growth Inhibition
This assay provides a quantitative measure of a compound's intrinsic herbicidal activity.
-
Seed Sterilization and Germination: Sterilize Arabidopsis thaliana seeds and germinate them on Murashige and Skoog (MS) medium.
-
Treatment Application: Prepare a series of concentrations of the test compounds and commercial standards in the MS medium.
-
Incubation: Transfer germinated seedlings to the treatment plates and incubate vertically in a growth chamber.
-
Data Collection and Analysis: After a set period (e.g., 7-10 days), measure the primary root length. Calculate the concentration required for 50% inhibition of root growth (IC50) using a dose-response curve.[1]
In Vitro Fungicidal Activity Assay: Mycelial Growth Inhibition
This assay determines the direct effect of a compound on fungal growth.
-
Culture Preparation: Grow the target phytopathogenic fungi on a suitable agar medium (e.g., Potato Dextrose Agar - PDA).
-
Compound Incorporation: Prepare a range of concentrations of the test compounds and commercial fungicides and incorporate them into the molten PDA before pouring the plates.
-
Inoculation: Place a mycelial plug from the edge of an actively growing fungal culture onto the center of the treated and control plates.
-
Incubation: Incubate the plates at an optimal temperature for fungal growth.
-
Data Collection and Analysis: Measure the diameter of the fungal colony at regular intervals until the control plate is fully covered. Calculate the percentage of inhibition and determine the effective concentration for 50% inhibition (EC50).[16]
Conclusion
Derivatives of this compound represent a promising and versatile chemical scaffold for the development of novel herbicides and fungicides. The 6-(5-aryl-1-pyrazolyl)-2-picolinic acid derivatives have demonstrated exceptional potency as synthetic auxin herbicides, in many cases surpassing the activity of commercial standards. Similarly, quinazolinone and pyridopyrimidine derivatives synthesized from this precursor exhibit significant fungicidal activity against a range of plant pathogens. The detailed experimental protocols provided in this guide offer a framework for the continued exploration and optimization of these and other derivatives, fostering the development of next-generation crop protection agents.
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Auxin herbicides: current status of mechanism and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 7. scielo.br [scielo.br]
- 8. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Design, Synthesis, and Structure-Activity Relationship of Quinazolinone Derivatives as Potential Fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. 2,4-Diaminopyrido[3,2-d]pyrimidine inhibitors of dihydrofolate reductase from Pneumocystis carinii and Toxoplasma gondii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
A Comparative Guide to the Characterization of 6-Chloro-5-cyanopicolinic acid for Researchers
For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. 6-Chloro-5-cyanopicolinic acid, a substituted pyridine derivative, serves as a valuable building block in the synthesis of agrochemicals and pharmaceuticals.[1] Its utility stems from a unique arrangement of functional groups—a carboxylic acid, a nitrile, and a chloro-substituent on a pyridine ring—that allows for diverse chemical modifications.
This guide provides an in-depth look at the characterization data for this compound. In the absence of publicly available, peer-reviewed spectral data for this specific compound, we will leverage data from structurally similar analogs to predict its physicochemical and spectroscopic properties. This comparative approach not only offers a robust framework for its identification but also highlights the subtle yet significant impact of functional group placement on molecular characteristics. We will delve into the causality behind experimental choices and provide validated protocols for its analysis.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of a molecule are critical determinants of its behavior in biological and chemical systems, influencing everything from solubility to reactivity. The properties of this compound are largely dictated by its aromatic, electron-deficient pyridine core, further modulated by its electron-withdrawing chloro and cyano groups and the acidic carboxyl group.
| Property | This compound | 6-Chloropicolinic acid (Comparator 1) | 6-Chloronicotinic acid (Comparator 2) | Rationale for Comparison |
| CAS Number | 53234-56-3 | 4684-94-0[2] | 5326-23-8[3][4] | Provides unique identification for each compound. |
| Molecular Formula | C₇H₃ClN₂O₂ | C₆H₄ClNO₂[2] | C₆H₄ClNO₂[3][4] | Highlights the addition of the cyano group in the target molecule. |
| Molecular Weight | 182.56 g/mol | 157.55 g/mol [2] | 157.55 g/mol [3][4] | The difference in molecular weight is primarily due to the cyano group. |
| Predicted Boiling Point | 407°C at 760 mmHg | ~241°C (rough estimate)[2] | Not available | The significantly higher predicted boiling point for the target molecule suggests stronger intermolecular forces, likely due to dipole-dipole interactions involving the cyano group. |
| Predicted pKa | ~2-3 | 3.27±0.10[2] | Not available | The electron-withdrawing nature of the adjacent cyano group is expected to increase the acidity of the carboxylic acid, resulting in a lower pKa compared to 6-Chloropicolinic acid. |
| Predicted Solubility | Low in non-polar solvents, moderate in polar aprotic solvents. | Soluble in DMSO and Methanol (Slightly)[2]. | Not available | The presence of the polar cyano and carboxylic acid groups suggests solubility in polar solvents. However, the overall rigid, aromatic structure may limit high solubility in water. |
Expertise & Experience: The choice of 6-Chloropicolinic acid and 6-Chloronicotinic acid as comparators is deliberate. They represent the isomeric parent structures lacking the cyano group. This allows for a direct assessment of the electronic and steric contributions of the nitrile functionality to the overall molecular properties. For instance, the anticipated decrease in pKa for this compound is a direct consequence of the inductive electron withdrawal by the cyano group, stabilizing the carboxylate anion. This is a critical consideration in drug development for predicting a compound's behavior at physiological pH.
Spectroscopic Characterization: An In-depth Analysis
Spectroscopic techniques provide a fingerprint of a molecule, allowing for unambiguous structure elucidation. Here, we predict the key spectral features of this compound and compare them with its analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural characterization for organic molecules. For this compound, we expect to see distinct signals for the two aromatic protons and the acidic proton of the carboxyl group.
Predicted ¹H NMR Spectral Data:
| Compound | H-3 Chemical Shift (ppm) | H-4 Chemical Shift (ppm) | -COOH Chemical Shift (ppm) |
| This compound | ~8.4-8.6 | ~8.1-8.3 | >10 (broad) |
| 6-Chloropicolinic acid | ~7.5-8.1 (multiplet) | ~7.5-8.1 (multiplet) | >10 (broad) |
| 6-Chloronicotinic acid | ~8.9 (d) | ~8.3 (dd) | >10 (broad) |
Causality Behind Chemical Shifts:
-
Aromatic Protons: The pyridine ring protons in this compound are expected to be deshielded (appear at a higher chemical shift) due to the electron-withdrawing nature of the nitrogen atom, the chloro group, and the cyano group. The proton at the 3-position is likely to be the most deshielded due to its proximity to the electron-withdrawing nitrogen and the anisotropic effect of the adjacent cyano group. In contrast, the protons on 6-Chloropicolinic acid would show a more complex splitting pattern and appear at a slightly lower chemical shift due to the absence of the cyano group.
-
Carboxylic Acid Proton: The proton of the carboxylic acid group is expected to be a broad singlet at a high chemical shift (>10 ppm), which is characteristic of acidic protons. This signal would readily exchange with deuterium upon the addition of D₂O, a classic confirmatory test.
Predicted ¹³C NMR Spectral Data:
Key signals would include the carboxyl carbon (~165-170 ppm), the nitrile carbon (~115-120 ppm), and the carbons of the pyridine ring, with the carbon bearing the chloro group appearing at a high chemical shift.
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying functional groups. The spectrum of this compound should exhibit characteristic absorption bands.
Key Predicted IR Absorptions:
| Functional Group | Expected Wavenumber (cm⁻¹) | Significance |
| O-H (Carboxylic Acid) | 2500-3300 (broad) | The broadness is due to hydrogen bonding. |
| C=O (Carboxylic Acid) | 1700-1725 | Conjugation with the pyridine ring may shift this to a slightly lower wavenumber. |
| C≡N (Nitrile) | 2220-2240 | A sharp, medium-intensity peak, highly diagnostic for the cyano group. |
| C-Cl (Aryl Halide) | 1000-1100 | Confirms the presence of the chloro substituent. |
| C=N, C=C (Aromatic Ring) | 1400-1600 | A series of sharp peaks characteristic of the pyridine ring. |
Trustworthiness of Interpretation: The presence of a sharp peak around 2230 cm⁻¹ is a strong indicator of the nitrile group. This, in conjunction with the broad O-H stretch and the C=O stretch of the carboxylic acid, provides a self-validating system for confirming the presence of these key functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrum Features:
-
Molecular Ion (M⁺): A peak at m/z 182/184 with an approximate 3:1 intensity ratio, which is characteristic of the presence of a single chlorine atom (³⁵Cl and ³⁷Cl isotopes).
-
Key Fragments:
-
[M-OH]⁺: Loss of the hydroxyl group from the carboxylic acid (m/z 165/167).
-
[M-COOH]⁺: Loss of the entire carboxyl group (m/z 137/139). This fragment would be a chlorocyanopyridine cation.
-
Authoritative Grounding: The fragmentation of carboxylic acids typically involves the loss of the hydroxyl or the entire carboxyl group.[5] The isotopic pattern of chlorine is a well-established and reliable indicator in mass spectrometry.
Experimental Protocols
The following are detailed methodologies for the characterization of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Objective: To determine the purity of a sample of this compound.
Methodology:
-
Instrumentation: HPLC system with a UV detector, C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water. Causality: TFA acts as an ion-pairing agent to ensure sharp peak shapes for the acidic analyte.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution:
-
Start with 95% Solvent A and 5% Solvent B.
-
Linearly increase to 95% Solvent B over 20 minutes.
-
Hold at 95% Solvent B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
Rationale: A gradient elution is employed to ensure the efficient elution of the polar analyte and any potential non-polar impurities.
-
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a 50:50 mixture of acetonitrile and water.
-
Injection and Detection: Inject 10 µL of the sample solution. Monitor the elution at 254 nm. Justification: Aromatic, conjugated systems like pyridine derivatives typically show strong absorbance in the UV region.
-
Data Analysis: Integrate the peak areas to determine the percentage purity.
NMR Sample Preparation and Analysis
Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a suitable deuterated solvent, such as DMSO-d₆. Expertise: DMSO-d₆ is an excellent choice for carboxylic acids as it solubilizes them well and the acidic proton is readily observable.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Perform a D₂O exchange experiment: add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H spectrum. The carboxylic acid proton signal should disappear.
-
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups (though none are expected in the core structure of the target molecule).
-
2D NMR (Optional but Recommended): For unambiguous assignment of proton and carbon signals, acquire 2D NMR spectra such as HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) correlations.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the characterization and quality control of a small molecule like this compound.
Caption: Workflow for small molecule characterization.
Conclusion
While direct, published characterization data for this compound is scarce, a comprehensive analytical profile can be confidently predicted through a comparative analysis with its structural analogs. The presence of the chloro, cyano, and carboxylic acid functionalities imparts a unique spectroscopic and physicochemical signature that can be verified using standard analytical techniques. The protocols and comparative data presented in this guide offer a robust framework for researchers to identify, purify, and utilize this important chemical intermediate with a high degree of confidence, ensuring the integrity and reproducibility of their scientific endeavors.
References
- PubChem. (n.d.). 6-Chloronicotinic acid.
- PubChem. (n.d.). 6-Chloropicolinic acid.
- MySkinRecipes. (n.d.). This compound.
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- NIST. (n.d.). 6-Chloronicotinic acid.
Sources
A Comparative Guide to the Synthesis of 6-Chloro-5-cyanopicolinic Acid: An Evaluation of Methodologies
Abstract
6-Chloro-5-cyanopicolinic acid is a pivotal intermediate in the synthesis of numerous agrochemicals and pharmaceuticals.[1] The efficiency, scalability, and safety of its synthetic route are critical determinants of the final product's cost and accessibility. This guide provides a comprehensive comparison of validated synthetic methodologies for this compound, offering detailed experimental protocols and supporting data to inform researchers and process chemists in selecting the most suitable pathway for their specific needs. We will delve into two primary retrosynthetic approaches, evaluating them based on yield, reagent toxicity, and operational complexity.
Introduction: The Significance of the Pyridine Core
The substituted pyridine scaffold is a cornerstone of modern medicinal and agricultural chemistry. The unique electronic properties of the pyridine ring, coupled with the reactivity imparted by its substituents, make it a versatile building block. This compound, in particular, combines a reactive carboxylic acid for amide coupling, a cyano group that can be further transformed, and a chloro-substituent amenable to nucleophilic substitution, making it a highly valuable synthetic precursor.[2] This guide will focus on the validation of two plausible synthetic pathways, herein designated as Pathway A and Pathway B, starting from commercially available precursors.
Pathway A: Late-Stage Oxidation Approach
This pathway prioritizes the early introduction of the cyano and chloro functionalities onto a picoline backbone, followed by a final oxidation step to furnish the desired picolinic acid. This approach is often favored for its potentially higher overall yield and avoidance of harsh conditions on the carboxylic acid moiety.
Workflow for Pathway A
Sources
A Senior Application Scientist's Guide to Bioactivity Screening of Novel Picolinic Acid Compounds
Introduction: The Untapped Potential of Picolinic Acid
Picolinic acid, an endogenous catabolite of L-tryptophan, is more than a simple metabolic byproduct.[1][2][3] It is a molecule of significant physiological interest, possessing a range of neuroprotective, immunological, and anti-proliferative effects.[4][5] A key feature underpinning its bioactivity is its structure as an efficient bidentate chelating agent for divalent and trivalent metal ions like zinc, iron, and chromium.[1][3] This chelation capacity is not merely a chemical curiosity; it is integral to its role in nutrient absorption and its observed antimicrobial and antiviral activities, which may be linked to the sequestration of essential metal ions from pathogens.[6][7]
Given the inherent biological activities of the parent molecule, the synthesis of novel picolinic acid derivatives presents a compelling strategy for developing new therapeutic agents with enhanced potency and specificity.[6][8] Structural modifications to the pyridine ring or the carboxyl group can profoundly alter the compound's physicochemical properties, leading to improved efficacy in areas such as oncology, infectious diseases, and inflammatory conditions.[8][9]
This guide provides a comprehensive framework for the systematic bioactivity screening of novel picolinic acid compounds. We will move beyond simple protocols to explain the causal logic behind the experimental design, ensuring a robust and self-validating screening cascade. Our approach is designed for researchers, scientists, and drug development professionals aiming to identify and characterize promising new chemical entities.
A Tiered Strategy for Efficient Bioactivity Screening
A successful screening campaign must be both comprehensive and resource-efficient. We advocate for a tiered approach, beginning with broad cytotoxicity screening to establish baseline activity and therapeutic windows, followed by targeted assays to probe specific pharmacological properties. This strategy ensures that the most promising compounds are advanced rapidly while minimizing effort on inactive or overly toxic candidates.
Tier 1: Foundational Cytotoxicity Screening — The MTT Assay
Expertise & Causality: Before exploring specific therapeutic activities, it is imperative to determine the inherent cytotoxicity of a novel compound. This initial screen serves two purposes: 1) it flags compounds that are too broadly toxic for therapeutic consideration, and 2) it establishes the concentration range for subsequent, more specific assays. The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay is a robust, colorimetric method ideal for this purpose.[10][11] Its principle relies on the activity of mitochondrial dehydrogenases in living, metabolically active cells, which reduce the yellow MTT tetrazolium salt into an insoluble purple formazan product.[12][13] The amount of formazan produced is directly proportional to the number of viable cells.[12]
Protocol: MTT Cytotoxicity Assay
This protocol is optimized for adherent cells in a 96-well plate format.
Materials:
-
MTT solution: 5 mg/mL in sterile PBS, filter-sterilized.[11]
-
Solubilization solution: DMSO or 0.01 M HCl in 10% SDS solution.
-
Cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS.
-
Adherent cells (e.g., A549 lung cancer, MCF-7 breast cancer, and a non-cancerous line like human dermal fibroblasts for comparison).[9]
-
96-well flat-bottom plates.
-
Microplate spectrophotometer.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the novel picolinic acid compounds and controls (parent picolinic acid, a known cytotoxic drug like doxorubicin) in serum-free medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include "vehicle-only" (e.g., DMSO diluted in medium) and "medium-only" controls.
-
Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).[14]
-
MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.[14]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple crystals.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[13] Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration (log scale) to determine the GI₅₀ (concentration that inhibits cell growth by 50%).
Tier 2: Targeted Bioactivity Screening
Compounds that pass the initial cytotoxicity screen (i.e., show interesting activity against cancer lines or low general toxicity) can be advanced to specific bioactivity assays.
A. Anticancer Activity
Picolinic acid and its derivatives have demonstrated notable antitumor effects.[9][15][16] The MTT assay described above is the primary screen for this activity, comparing potency against cancer cell lines (e.g., A549, MCF-7) versus non-cancerous cells to determine a selectivity index (SI).[17]
Comparative Data Example:
| Compound | GI₅₀ on A549 (µM) | GI₅₀ on Fibroblasts (µM) | Selectivity Index (SI) |
| Picolinic Acid | >500 | >500 | - |
| Derivative PA-01 | 25.5 | 150.2 | 5.9 |
| Derivative PA-02 | 110.8 | 130.5 | 1.2 |
| Doxorubicin | 0.8 | 2.5 | 3.1 |
Table 1: Hypothetical anticancer screening data. A higher SI value indicates greater selectivity for cancer cells.
B. Antimicrobial Activity
The metal-chelating ability of picolinic acid suggests a strong potential for antimicrobial action.[7] The gold standard for quantifying this is the Minimum Inhibitory Concentration (MIC) assay, which determines the lowest concentration of an agent required to inhibit the visible growth of a microorganism.[18][19][20]
Protocol: Broth Microdilution MIC Assay
This protocol follows guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa).[7][21]
-
Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi.[22]
-
Sterile 96-well U-bottom plates.
-
Spectrophotometer.
Procedure:
-
Inoculum Preparation: Culture the microorganism overnight. Dilute the culture in fresh broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Further dilute this suspension to achieve a final concentration of ~5 x 10⁵ CFU/mL in the assay wells.[18]
-
Compound Dilution: In a 96-well plate, prepare a 2-fold serial dilution of each test compound in broth. Typically, this is done by adding 50 µL of broth to all wells, adding 100 µL of the highest compound concentration to the first well, and then transferring 50 µL sequentially across the plate.
-
Inoculation: Add 50 µL of the standardized inoculum to each well, bringing the final volume to 100 µL.[18]
-
Controls: Include a positive control well (inoculum in broth, no compound) and a negative control well (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 16-24 hours.[18]
-
MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).[18][20]
Comparative Data Example:
| Compound | MIC against S. aureus (mg/mL) | MIC against P. aeruginosa (mg/mL) | MIC against C. albicans (mg/mL) |
| Picolinic Acid | 2.0[23] | 0.78[21] | 3.13[21] |
| Derivative PA-03 | 0.25 | 0.5 | 1.0 |
| Derivative PA-04 | 1.5 | 1.0 | >4.0 |
| Ciprofloxacin | 0.008 | 0.25 | N/A |
Table 2: Hypothetical antimicrobial screening data. Lower MIC values indicate higher potency.
C. Anti-inflammatory Activity
The anti-inflammatory potential of novel compounds can be effectively screened by targeting key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).[24] COX enzymes are responsible for the formation of pro-inflammatory prostaglandins.[25] Selective inhibition of COX-2 is a desirable trait for modern anti-inflammatory drugs, as COX-1 has important homeostatic functions.
Protocol: COX-1/COX-2 Inhibition Assay
This is a colorimetric or fluorometric assay that measures the peroxidase component of COX activity.[25][26]
Materials:
-
COX inhibitor screening assay kit (e.g., from Cayman Chemical or Sigma-Aldrich).[25][26] These kits typically include:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes.
-
Heme cofactor.
-
Arachidonic acid (substrate).
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).
-
Selective inhibitors for control (e.g., SC-560 for COX-1, Celecoxib for COX-2).
-
-
Microplate reader.
Procedure:
-
Enzyme Preparation: Reconstitute and prepare the COX-1 and COX-2 enzymes in the provided assay buffer containing heme, according to the kit manufacturer's instructions.
-
Compound Incubation: In separate wells of a 96-well plate, add the assay buffer, the respective enzyme (COX-1 or COX-2), and the test compound at various concentrations. Include wells for a "100% initial activity" control (no inhibitor) and a "background" control (no enzyme).
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitors to bind to the enzymes.
-
Reaction Initiation: Initiate the reaction by adding the colorimetric substrate followed immediately by arachidonic acid to all wells.
-
Kinetic Measurement: Immediately place the plate in a plate reader and measure the absorbance (e.g., at 590 nm for TMPD) every minute for 5-10 minutes to obtain the reaction rate.[26]
-
Data Analysis: Calculate the initial reaction velocity for each concentration. Determine the percent inhibition relative to the uninhibited control and plot this against the compound concentration to calculate the IC₅₀ (concentration causing 50% inhibition of enzyme activity).
Comparative Data Example:
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (IC₅₀ COX-1 / IC₅₀ COX-2) |
| Picolinic Acid | >100 | >100 | - |
| Derivative PA-05 | 50.2 | 1.5 | 33.5 |
| Derivative PA-06 | 8.9 | 7.5 | 1.2 |
| Celecoxib (Control) | 15.0 | 0.04 | 375 |
Table 3: Hypothetical anti-inflammatory screening data. A higher COX-2 Selectivity Index is desirable.
Conclusion
The systematic screening of novel picolinic acid derivatives holds immense promise for the discovery of new therapeutic leads. The tiered strategy outlined in this guide, progressing from broad cytotoxicity profiling to targeted anticancer, antimicrobial, and anti-inflammatory assays, provides a robust and efficient framework for identifying compounds with desirable activity profiles. By coupling detailed, validated protocols with a clear understanding of the underlying scientific principles, researchers can effectively navigate the early stages of the drug discovery process and unlock the full therapeutic potential of this versatile chemical scaffold. The most promising candidates identified through this in vitro cascade will be well-positioned for subsequent mechanistic studies and in vivo validation.
References
- Screening and identification of novel biologically active natural compounds. (n.d.). Google Scholar.
- Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.).
- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (2025, December 24). CLYTE Technologies.
- ANTIMICROBIAL ACTIVITY AND CYTOTOXICITY OF PICOLINIC ACID AND SELECTED PICOLINATES AS NEW POTENTIAL FOOD PRESERV
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023, June 14). Protocols.io.
- MTT assay protocol. (n.d.). Abcam.
- Recent Advances and Potential Pharmacological Activities of Picolinic Acid Deriv
- Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024, November 7).
- Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). SEAFDEC/AQD Institutional Repository.
- Cell Viability Assays. (2013, May 1). NCBI Bookshelf.
- Protocol for Cell Viability Assays. (2022, January 18). BroadPharm.
- Antimicrobial activity of picolinic acid. (n.d.).
- Minimum Inhibitory Concentration (MIC) Test. (n.d.).
- The minimum inhibitory concentration of antibiotics. (2024, July 30). BMG LABTECH.
- The Physiological Action of Picolinic Acid in the Human Brain. (2009, April 28). PMC.
- A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity. (2021, September 8). Pharmacia.
- Screening Methods for Bioactivity and Pharmacological Properties of Natural Products. (2024, June 29). Hilaris Publisher.
- The physiological action of picolinic Acid in the human brain. (n.d.). PubMed.
- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025, May 20). PMC.
- 2-Picolinic acid: Properties, Biological Synthesis and Physiological Action. (2024, October 22). ChemicalBook.
- Picolinic acid. (n.d.). Grokipedia.
- ANTIMICROBIAL ACTIVITY AND CYTOTOXICITY OF PICOLINIC ACID AND SELECTED PICOLINATES AS NEW POTENTIAL FOOD PRESERV
- Picolinic acid. (n.d.). Wikipedia.
- Exploring the in vitro anticancer activities of Re(I) picolinic acid and its fluorinated complex derivatives on lung cancer cells: a structural study. (2022, December 4). PubMed.
- In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characteriz
- Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. (n.d.). Google Scholar.
- Antitumor activity of picolinic acid in CBA/J mice. (n.d.). PubMed.
- Antitumor Activity of Picolinic Acid in CBA/J Mice23. (n.d.). JNCI.
- COX Activity Assay Kit (Fluorometric). (n.d.). Sigma-Aldrich.
Sources
- 1. The Physiological Action of Picolinic Acid in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Picolinic acid: Properties, Biological Synthesis and Physiological Action_Chemicalbook [chemicalbook.com]
- 3. Picolinic acid - Wikipedia [en.wikipedia.org]
- 4. The physiological action of picolinic Acid in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. ijirt.org [ijirt.org]
- 7. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 8. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity [pharmacia.pensoft.net]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. clyte.tech [clyte.tech]
- 13. broadpharm.com [broadpharm.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Antitumor activity of picolinic acid in CBA/J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Exploring the in vitro anticancer activities of Re(I) picolinic acid and its fluorinated complex derivatives on lung cancer cells: a structural study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. microbe-investigations.com [microbe-investigations.com]
- 20. bmglabtech.com [bmglabtech.com]
- 21. ANTIMICROBIAL ACTIVITY AND CYTOTOXICITY OF PICOLINIC ACID AND SELECTED PICOLINATES AS NEW POTENTIAL FOOD PRESERVATIVES [journal.pan.olsztyn.pl]
- 22. files.core.ac.uk [files.core.ac.uk]
- 23. researchgate.net [researchgate.net]
- 24. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 25. sigmaaldrich.com [sigmaaldrich.com]
- 26. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6-Chloro-5-cyanopicolinic Acid
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 6-Chloro-5-cyanopicolinic acid. As a compound utilized in the synthesis of agrochemicals and other complex molecules, its unique chemical structure necessitates a rigorous and informed approach to waste management.[1] This guide is designed for researchers, chemists, and laboratory managers, providing the essential safety and logistical information required to manage this substance responsibly, ensuring personnel safety and environmental compliance.
Hazard Profile: Understanding the "Why" Behind the Protocol
This compound is a multifaceted molecule, and its hazards stem from the combination of its functional groups: a chlorinated pyridine ring, a nitrile (cyano) group, and a carboxylic acid. A thorough understanding of these components is critical to appreciating the causality behind the required disposal procedures.
-
Chlorinated Organic Compound: Like other halogenated organic materials, this acid poses a significant environmental hazard if disposed of improperly.[2] Traditional disposal methods like landfilling are obsolete and prohibited for such residues.[3] Upon combustion, the chlorine atom is converted primarily to hydrogen chloride (HCl) gas, a corrosive and toxic substance that requires specialized scrubbing systems in an incinerator.[2][3]
-
Nitrile (Cyano) Group: The presence of the -C≡N group introduces a significant toxicological risk. While stable within the molecule's structure, improper handling, such as mixing with strong acids or uncontrolled thermal decomposition, could potentially lead to the release of highly toxic hydrogen cyanide (HCN) gas.
-
Picolinic Acid Moiety: As a pyridine carboxylic acid, the compound itself is acidic and can cause irritation.[4][5] More importantly, the nitrogen in the pyridine ring will form various nitrogen oxides (NOx) upon combustion, which are atmospheric pollutants that must be managed by the disposal facility.[6][7]
Based on the profiles of structurally similar compounds, this compound should be handled as a substance that causes skin and serious eye irritation, and may cause respiratory irritation.[4][5]
| Hazard Class | Description | Rationale & Primary Mitigation |
| Halogenated Organic Waste | Contains chlorine, which produces corrosive HCl gas upon combustion. Environmentally persistent. | Disposal: Must be segregated as halogenated waste for high-temperature incineration with acid gas scrubbers.[2][3] |
| Skin & Eye Irritant | Expected to cause skin and serious eye irritation based on analogous compounds.[4][5] | Handling: Use of appropriate Personal Protective Equipment (PPE) is mandatory. |
| Toxic Combustion Products | Thermal decomposition will release HCl, NOx, and carbon oxides.[6] The cyano group presents a risk of HCN formation. | Disposal & Emergency: Final disposal must occur in a facility capable of handling these emissions. Firefighting requires self-contained breathing apparatus.[6][8] |
Immediate Safety & Personal Protective Equipment (PPE)
Before handling the compound in any capacity, including for disposal, the following minimum PPE and safety measures are required. The causality is simple: to prevent any contact between the chemical and the user.
-
Eye and Face Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6][8] A face shield should be used if there is a risk of splashing.
-
Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat or chemical-resistant apron is required to prevent contamination of personal clothing.[8] Contaminated clothing must be removed immediately and decontaminated before reuse.
-
Respiratory Protection: Handling should occur in a well-ventilated area, preferably within a certified chemical fume hood.[6][8] If engineering controls are insufficient and dust inhalation is possible, a NIOSH/MSHA-approved respirator for particulates should be used.[8]
-
Workstation Setup: Ensure that an eyewash station and a safety shower are located close to the workstation.[6][8][9]
Waste Segregation & Collection Protocol
The single most critical step in the proper disposal of this compound is rigorous waste segregation. Mixing halogenated waste with non-halogenated solvents makes the entire volume unsuitable for solvent recovery, dramatically increasing disposal costs and complexity.[10]
Step-by-Step Collection Procedure:
-
Designate a Waste Container: Procure a dedicated, sealable, and clearly labeled hazardous waste container. The container must be made of a material compatible with the chemical (e.g., high-density polyethylene).
-
Labeling: The label must, at a minimum, include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards: "Irritant, Halogenated Organic"
-
The accumulation start date.
-
-
Collecting Solid Waste: Carefully transfer any unwanted solid this compound into the designated waste container using a dedicated spatula or scoop. Minimize the generation of dust.
-
Collecting Contaminated Materials: Any labware, weighing paper, gloves, or absorbent pads that are contaminated with the compound must also be placed into the same container. Do not rinse empty containers with solvent for disposal, as this generates more hazardous waste.[11]
-
Container Management:
Spill Management
Accidental spills must be handled immediately and correctly to prevent exposure and environmental contamination.
For a Small, Solid Spill:
-
Secure the Area: Alert colleagues and restrict access to the spill area.
-
Don Appropriate PPE: Wear the full PPE as described in Section 2.
-
Contain and Clean: Gently cover the spill with an inert material like sand or vermiculite to prevent dust from becoming airborne.
-
Collect Waste: Carefully sweep or scoop the material and place it into the designated "Halogenated Organic Waste" container.[8]
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), and place the used cloth in the hazardous waste container.
-
Wash Hands: Thoroughly wash hands with soap and water after the cleanup is complete.[8][13]
For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
Final Disposal Pathway: A Mandate for Incineration
The only environmentally acceptable and regulatory-compliant method for the final disposal of this compound is through a licensed hazardous waste management company.
-
Required Technology: The compound must be destroyed via high-temperature incineration.[3] This process uses extremely high heat to break down the organic structure into simpler, gaseous byproducts.[3]
-
Facility Requirements: The incineration facility must be equipped with a robust flue gas treatment system, including an afterburner and alkaline scrubbers. This is non-negotiable. The scrubbers are essential for neutralizing the acidic gases (HCl and NOx) generated during combustion, preventing their release into the atmosphere.[2][3]
-
What NOT to Do:
-
DO NOT pour this chemical down the drain. It is not water-soluble and can harm aquatic life.[13]
-
DO NOT dispose of this chemical in the regular trash.
-
DO NOT attempt to neutralize the chemical with a base without explicit guidance from an EHS professional. The presence of the nitrile and chloro- substituents could lead to unpredictable and hazardous side reactions.
-
Disposal Decision Workflow
The following diagram outlines the decision-making process for handling waste generated from this compound.
Caption: Decision workflow for handling this compound waste.
References
- Process for Disposal of Chlorinated Organic Residues. (n.d.). Google Cloud.
- Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich.
- Process for the incineration of chlorinated organic materials. (n.d.). Google Patents.
- SAFETY DATA SHEET (for 6-Chloro-5-nitro-2-picoline). (2023, August 14). Fisher Scientific.
- Hazardous Waste Reduction. (n.d.). Environmental Health and Safety, University of Washington.
- SAFETY DATA SHEET (for a related hazardous compound). (2024, September 7). Sigma-Aldrich.
- SAFETY DATA SHEET (for 4-Pyridinecarboxylic acid). (2025, March 31). Pentachemicals.
- SAFETY DATA SHEET. (2024, September 8). Sigma-Aldrich.
- Acylation reaction condition of 6-chloro-5-cyano- picolinic acid with amine. (n.d.). ResearchGate.
- SAFETY DATA SHEET (for 6-chloropicolinic acid). (2010, November 4). Fisher Scientific.
- Disposing of Chlorine: Pool and Cleaning Products. (2024, February 15). NEDT.
- This compound. (n.d.). MySkinRecipes.
- SAFETY DATA SHEET (for 2-Pyridinecarboxylic acid). (2025, December 18). Fisher Scientific.
- Chapter 7 - Management Procedures For Specific Waste Types. (n.d.). Cornell EHS.
- Material Safety Data Sheet - 3-Hydroxy-2-pyridinecarboxylic acid, 98%. (n.d.). Cole-Parmer.
- 6-Chloropicolinic acid | C6H4ClNO2. (n.d.). PubChem, NIH.
- SAFETY DATA SHEET (for 3-Hydroxy-2-pyridinecarboxylic Acid). (2025, December 4). TCI Chemicals.
- 2,3-Pyridine dicarboxylic acid Safety Data Sheet. (2024, April 3). Jubilant Ingrevia Limited.
- 6-Chloro-5-cyanopicolinamide. (n.d.). BLD Pharm.
- 6-Chloronicotinic acid | C6H4ClNO2. (n.d.). PubChem, NIH.
Sources
- 1. This compound [myskinrecipes.com]
- 2. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]
- 3. tandfonline.com [tandfonline.com]
- 4. 6-Chloropicolinic acid | C6H4ClNO2 | CID 20812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6-Chloronicotinic acid | C6H4ClNO2 | CID 79222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 11. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 12. ethz.ch [ethz.ch]
- 13. pentachemicals.eu [pentachemicals.eu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Chloro-5-cyanopicolinic acid
Hazard Analysis: An Evidence-Based Assessment
Based on data from similar chemical structures, 6-Chloro-5-cyanopicolinic acid is anticipated to be a solid that may cause skin irritation, serious eye irritation, and respiratory irritation.[2][3][4] It may also be harmful if swallowed, in contact with skin, or if inhaled.[5] Therefore, all handling procedures must be designed to minimize direct contact and aerosolization.
Key Potential Hazards:
-
Skin Irritation: Direct contact may lead to redness and discomfort.[2][3][6]
-
Serious Eye Damage: The compound is likely to cause significant eye irritation or damage upon contact.[2][6][7][8]
-
Respiratory Irritation: Inhalation of dust can lead to respiratory discomfort.[3][4]
-
Harmful if Swallowed or Inhaled: Ingestion or inhalation may pose health risks.[4][5]
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is the cornerstone of safe chemical handling. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Operation | Required PPE | Rationale |
| Weighing and Aliquoting (Solid) | - Safety Goggles with Side Shields- Nitrile or Butyl Rubber Gloves- Laboratory Coat- N95 Respirator (or equivalent) | To prevent eye contact with airborne particles, skin contact, and inhalation of fine dust that may become aerosolized during transfer.[9][10] |
| Solution Preparation and Transfers | - Chemical Splash Goggles- Nitrile or Butyl Rubber Gloves- Laboratory Coat- Work in a Fume Hood | To protect against splashes to the eyes and skin. A fume hood is essential to control vapor and aerosol exposure. |
| Large-Scale Operations or Spills | - Full-Face Shield over Chemical Splash Goggles- Chemical-Resistant Coveralls or Apron- Heavy-Duty Nitrile or Butyl Rubber Gloves- Full-Face Respirator with appropriate cartridges | Provides maximum protection against extensive splashing, inhalation of high concentrations of dust or vapors, and prolonged skin contact.[10][11] |
PPE Selection and Use Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: Decision workflow for selecting appropriate PPE based on the task.
Step-by-Step Handling Procedures
Adherence to a standardized operational procedure is critical for minimizing exposure risk.
3.1. Preparation and Engineering Controls
-
Verify Engineering Controls: Ensure a certified chemical fume hood, eyewash station, and safety shower are readily accessible and operational before beginning any work.[2][7][12]
-
Designate a Work Area: Cordon off and label the area where the compound will be handled.
-
Assemble all Materials: Gather all necessary equipment, including spatulas, weigh boats, solvents, and waste containers, and place them within the fume hood.
3.2. Weighing and Transfer
-
Don Appropriate PPE: At a minimum, wear a lab coat, nitrile gloves, and safety goggles. For larger quantities where dust is a concern, an N95 respirator is recommended.
-
Perform in a Ventilated Area: Conduct all weighing and transfers of the solid compound within a chemical fume hood to capture any airborne dust.
-
Handle with Care: Use a spatula to gently transfer the solid. Avoid any actions that could generate dust, such as dropping or rapid movements.
-
Clean Up Immediately: After transfer, carefully wipe down the spatula and weighing area with a damp cloth to collect any residual dust. Dispose of the cloth in a designated hazardous waste container.
Emergency Response Plan
In the event of an exposure or spill, a swift and correct response is crucial.
Emergency Response Protocol
Caption: Immediate actions for exposure and spill response.
Disposal Plan: Ensuring a Safe End-of-Life
Proper disposal of this compound and associated contaminated materials is a critical final step in the experimental workflow.
-
Waste Segregation: All disposable materials that have come into contact with the compound, including gloves, weigh boats, and paper towels, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Solid Waste: Unused or waste this compound should be collected in a sealed container, labeled with the full chemical name and hazard information.
-
Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container.
-
Professional Disposal: All waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[3] Do not dispose of this chemical down the drain or in regular trash.[3]
By adhering to these rigorous safety protocols, researchers can confidently and safely work with this compound, fostering a laboratory environment where scientific advancement and personal well-being are held in the highest regard.
References
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication - Appendix C.
- LeelineWork. (2026, January 7). What PPE Should You Wear When Handling Acid 2026?.
- MySkinRecipes. (n.d.). This compound.
Sources
- 1. This compound [myskinrecipes.com]
- 2. fishersci.com [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. leelinework.com [leelinework.com]
- 11. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 12. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
